Methyl 2-methylpiperidine-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORUKIWYFWDAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666593 | |
| Record name | Methyl 2-methylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183786-23-4 | |
| Record name | Methyl 2-methylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-Methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 2-methylpiperidine-3-carboxylate, a valuable chiral building block in pharmaceutical and medicinal chemistry. The document details the methodologies for the diastereoselective synthesis of both cis and trans isomers, primarily through the catalytic hydrogenation of the corresponding pyridine precursor, methyl 2-methylnicotinate. This guide is intended to equip researchers with the necessary information to reproduce and adapt these synthetic routes for their specific applications.
Core Synthesis Pathway: Catalytic Hydrogenation
The most direct and widely employed method for the synthesis of this compound involves the catalytic hydrogenation of methyl 2-methylnicotinate. This reaction reduces the aromatic pyridine ring to a saturated piperidine ring, creating two stereocenters at the C2 and C3 positions. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reaction, yielding predominantly either the cis or trans isomer.[1]
General Reaction Scheme
Caption: Catalytic hydrogenation of methyl 2-methylnicotinate.
Quantitative Data Summary
The following tables summarize the typical reaction conditions and expected outcomes for the synthesis of cis and trans isomers of this compound via catalytic hydrogenation.
Table 1: Reaction Conditions for Catalytic Hydrogenation
| Parameter | Condition for cis-isomer | Condition for trans-isomer |
| Starting Material | Methyl 2-methylnicotinate | Methyl 2-methylnicotinate |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10% Platinum Dioxide (PtO₂) |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Acetic Acid (AcOH) |
| Hydrogen Pressure | 50 psi | 50 psi |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 16-24 hours | 16-24 hours |
Table 2: Product Characterization and Yields
| Isomer | Typical Yield | Diastereomeric Ratio (dr) | Appearance |
| cis-Methyl 2-methylpiperidine-3-carboxylate | 50-70% | >95:5 (cis:trans) | Colorless oil |
| trans-Methyl 2-methylpiperidine-3-carboxylate | 40-60% | Variable, can favor trans | Colorless oil |
Table 3: Spectroscopic Data for N-Benzylated Derivatives
For ease of characterization and purification, the crude product mixture is often N-benzylated. The following data is for the N-benzyl derivatives of the cis and trans products.
| Isomer | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100.6 MHz, CDCl₃) δ (ppm) |
| cis-N-benzyl-methyl 2-methylpiperidine-3-carboxylate | 7.34-7.22 (m, 5H), 3.78 (d, J=13.5 Hz, 1H), 3.62 (s, 3H), 3.37 (d, J=13.5 Hz, 1H), 2.83 (dd, J=11.5, 7.5 Hz, 1H), 2.74-2.65 (m, 1H), 2.57-2.49 (m, 1H), 2.44 (dd, J=11.5, 4.0 Hz, 1H), 1.92-1.82 (m, 1H), 1.74-1.63 (m, 2H), 1.57 (m, 1H), 1.06 (d, J=6.5 Hz, 3H) | 174.9, 139.8, 128.8, 128.2, 126.9, 58.7, 53.9, 51.5, 50.1, 41.3, 31.1, 23.4, 14.2 |
| trans-N-benzyl-methyl 2-methylpiperidine-3-carboxylate | 7.32-7.20 (m, 5H), 4.05 (d, J=13.5 Hz, 1H), 3.58 (s, 3H), 3.16 (d, J=13.5 Hz, 1H), 2.98 (dd, J=11.5, 3.5 Hz, 1H), 2.49 (m, 1H), 2.28-2.19 (m, 1H), 2.04 (dd, J=11.5, 11.5 Hz, 1H), 1.99-1.92 (m, 1H), 1.74-1.68 (m, 1H), 1.50-1.31 (m, 2H), 1.18 (d, J=6.0 Hz, 3H) | 175.0, 139.2, 129.1, 128.3, 126.9, 57.9, 56.4, 54.1, 51.6, 42.2, 34.0, 27.7, 20.7 |
Note: The spectroscopic data provided is for the N-benzylated derivatives as detailed in the supporting information of a relevant study.[2]
Experimental Protocols
The following are detailed experimental procedures for the synthesis of the cis and trans isomers of this compound.
Synthesis of cis-Methyl 2-methylpiperidine-3-carboxylate
References
Spectroscopic Profile of Methyl 2-methylpiperidine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-methylpiperidine-3-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of complete spectral data for the specific (2S, 3S)-stereoisomer, this document also includes data for closely related diastereomers to provide a thorough analytical context.
Chemical Structure and Properties
-
IUPAC Name: this compound
This compound is a derivative of piperidine, a common scaffold in many biologically active compounds. The presence of two stereocenters at the C2 and C3 positions gives rise to four possible stereoisomers. The specific stereochemistry significantly influences its biological activity and interaction with molecular targets.[1]
Spectroscopic Data
The following sections present available spectroscopic data for this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below are the reported ¹H and ¹³C NMR data for the cis- and trans-isomers of this compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment (cis-isomer) | Assignment (trans-isomer) |
| 3.72 | s | - | 0.45H | OMe | - |
| 3.71 | s | - | 2.55H | - | OMe |
| 3.52 | d | 3.5 | 0.85H | - | NCHCO₂ |
| 3.16-3.08 | m | - | 1H | NCH | NCH |
| 2.96 | d | 10.0 | 0.15H | NCHCO₂ | - |
| 2.65-2.57 | m | - | 1H | NCH | NCH |
| 2.24-2.13 | m | - | 1H | CHMe | CHMe |
| 1.68-1.57 | m | - | 3H | CH₂ | CH₂ |
| 1.39-1.32 | m | - | 1H | CH | CH |
| 0.93 | d | 7.0 | 2.55H | - | CHMe |
| 0.87 | d | 7.0 | 0.45H | CHMe | - |
Data adapted from a study on related piperidine derivatives, representing a mixture of cis and trans isomers.[5]
Table 2: ¹³C NMR Spectroscopic Data (100.6 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment (cis-isomer) | Assignment (trans-isomer) |
| 174.9 | C=O | C=O |
| 58.7 | NCH₂Ph | - |
| 53.9 | NCHMe | NCHMe |
| 51.5 | OMe | OMe |
| 50.1 | NCH₂ | NCH₂ |
| 41.3 | CHCO₂ | CHCO₂ |
| 31.1 | CH₂ | CH₂ |
| 23.4 | CH₂ | CH₂ |
| 14.2 | CHMe | CHMe |
Note: Some assignments are based on the N-benzylated derivative and may vary slightly for the free amine.[5]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data
| Frequency (cm⁻¹) | Functional Group Assignment |
| 3300-3500 (broad) | N-H stretch (secondary amine) |
| 2929 | C-H stretch (aliphatic) |
| 1741 | C=O stretch (ester) |
| 1435 | C-H bend |
| 1202 | C-O stretch (ester) |
Data compiled from general spectroscopic principles and data for related piperidine derivatives.[1][5] A broad absorption between 3300-3500 cm⁻¹ is characteristic of the N-H stretch of the secondary amine, with the broadening resulting from hydrogen bonding. The prominent peak around 1740 cm⁻¹ is indicative of the ester carbonyl group.[1]
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 157.
-
Major Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 126.
-
Loss of the carbomethoxy group (-COOCH₃), leading to a fragment at m/z = 98.
-
Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the methyl group at C2, resulting in a fragment at m/z = 142.
-
Ring opening and subsequent fragmentation.
-
Experimental Protocols
The following are representative experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis
A general procedure for the synthesis of this compound involves the hydrogenation of the corresponding pyridine precursor.[5]
-
Reaction Setup: To a solution of methyl 2-methylnicotinate in acetic acid, add Platinum(IV) oxide (PtO₂) as a catalyst.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas and stir vigorously at room temperature for 16 hours.
-
Workup: After the reaction is complete, filter the mixture to remove the catalyst. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Data Acquisition: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the components of the sample, and the MS will provide mass spectral data for each component.
-
Data Analysis: Analyze the mass spectrum of the peak corresponding to the target compound to identify the molecular ion and major fragment ions.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: General workflow from synthesis to spectroscopic analysis.
Caption: Relationship between the compound and analytical data.
Conclusion
This technical guide has summarized the available spectroscopic data for this compound, providing a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. While a complete dataset for the (2S, 3S)-isomer is not fully available in the public domain, the data for its diastereomers offers a strong foundation for the characterization of this and related compounds. The provided experimental protocols offer a starting point for the synthesis and analysis of this important chiral building block.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of methyl 2-methylpiperidine-3-carboxylate. This chiral heterocyclic compound serves as a valuable building block in medicinal chemistry and organic synthesis, notable for its role as an intermediate in the development of novel therapeutic agents. This document consolidates available data on its physical and spectroscopic properties, details its chemical reactivity with experimental protocols, and explores its biological significance.
Chemical and Physical Properties
This compound is a substituted piperidine derivative with two stereocenters, leading to the existence of multiple stereoisomers. The racemic mixture is identified by CAS number 183786-23-4, while the (2S,3S) enantiomer is identified by CAS number 476187-32-3.[1][2] The majority of detailed research and commercial availability focuses on specific stereoisomers, particularly the (2S,3S) form, which has shown significant biological activity.[1]
Quantitative physical data such as specific melting and boiling points for individual isomers are not widely reported in publicly available literature. However, data for structurally related compounds provide a reasonable estimate of these properties. For comparison, the parent compound, methyl piperidine-3-carboxylate, has a predicted boiling point of 193.8 ± 33.0 °C and a density of 1.021 ± 0.06 g/cm³.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | Notes |
| CAS Number | 183786-23-4[3] | 476187-32-3[1][2] | Racemic/unspecified vs. specific enantiomer. |
| Molecular Formula | C₈H₁₅NO₂[3] | C₈H₁₅NO₂[1][2] | |
| Molecular Weight | 157.21 g/mol [3] | 157.21 g/mol [1][2] | |
| Appearance | Liquid[4] | Not specified | The racemic form is described as a liquid. |
| Purity | Available at 95%[3] | Not specified | Commercial availability may vary. |
| Storage Conditions | Not specified | Store at 0-8°C[2] | Recommended for the (2S,3S) isomer. |
Spectroscopic Data
Structural elucidation of this compound relies on standard spectroscopic techniques. The infrared (IR) spectrum shows characteristic absorptions for the ester carbonyl and the secondary amine N-H bond. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the connectivity and stereochemistry.
Table 2: Spectroscopic Data for this compound
| Technique | Feature | Observed Signal | Reference |
| ¹H NMR | Methyl Ester (-OCH₃) | δ 3.67 (s, 3H) | |
| Piperidine Ring Protons | δ 3.09–3.00 (m, 1H), 2.99–2.91 (m, 1H), 2.68–2.61 (m, 1H), 2.59–2.50 (m, 1H), 2.01–1.90 (m, 1H), 1.81–1.75 (m, 1H), 1.71–1.59 (m, 2H), 1.41–1.35 (m, 1H) | ||
| C2-Methyl Group (-CH₃) | δ 1.10 (d, J = 6.8 Hz, 3H) | ||
| IR Spectroscopy | Ester Carbonyl (C=O) Stretch | 1735-1740 cm⁻¹ | [1] |
| Amine (N-H) Stretch | 3300-3500 cm⁻¹ (broad) | [1] | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z: 157.2 |
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by its two primary functional groups: the secondary amine within the piperidine ring and the methyl ester at the C3 position. The nitrogen atom is nucleophilic and can undergo a variety of common amine reactions, while the ester is susceptible to hydrolysis and reduction.
N-Alkylation
The secondary amine can be alkylated using alkyl halides or via reductive amination. Direct alkylation with alkyl halides in the presence of a non-nucleophilic base is a common strategy. Reductive amination offers a milder alternative that avoids the potential for over-alkylation to form quaternary ammonium salts.
Ester Group Transformations
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Furthermore, the ester can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Experimental Protocols
Synthesis of Racemic this compound
This protocol describes the synthesis via hydrogenation of methyl 2-methylnicotinate, which yields the target compound as a mixture of cis and trans diastereomers.
Workflow for the Synthesis of Racemic this compound
Methodology:
-
Reaction Setup: To a solution of methyl 2-methylnicotinate (1.0 eq) in glacial acetic acid, add Platinum(IV) oxide (PtO₂, 20 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen balloon atmosphere at room temperature for 24 hours.
-
Workup: Filter the reaction mixture through a pad of Celite, washing the residue with methanol. Concentrate the combined filtrate under reduced pressure.
-
Extraction: Add water to the crude residue and neutralize with an aqueous ammonia solution. Extract the aqueous layer four times with dichloromethane (DCM).
-
Isolation: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield this compound as a mixture of cis and trans diastereomers. The product can be used in subsequent steps without further purification.
Representative Protocol for N-Alkylation (Reductive Amination)
This protocol is adapted from general procedures for the N-alkylation of piperidine derivatives and represents a reliable method for introducing substituents onto the nitrogen atom.
Methodology:
-
Iminium Formation: Dissolve this compound (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in dichloromethane. Add a catalytic amount of acetic acid and stir for 30 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-12 hours, monitoring completion by TLC.
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Biological Activity and Signaling Pathway
Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan. In various pathological conditions, including cancer and chronic inflammation, IDO1 is overexpressed, leading to tryptophan depletion and the production of immunosuppressive metabolites like kynurenine. This creates a tolerogenic microenvironment that allows tumors to evade the immune system.
By inhibiting IDO1, compounds like methyl (2S,3S)-2-methyl-piperidine-3-carboxylate can restore local tryptophan levels and block the production of immunosuppressive kynurenine, thereby enhancing anti-tumor immune responses.
IDO1 Signaling Pathway in Immune Suppression
Safety and Handling
The safety data sheet for racemic this compound indicates that the substance may be harmful if ingested or inhaled and is an irritant to the skin, eyes, and respiratory tract.[4]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] For the (2S,3S) isomer, storage at 0-8°C is recommended.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]
-
Disposal: Dispose of in accordance with all federal, state, and local regulations. Dissolving in a combustible solvent and burning in a chemical incinerator is a suggested method.[4]
This guide serves as a foundational resource for professionals working with this compound. As a key synthetic intermediate, particularly in the development of IDO1 inhibitors, a thorough understanding of its chemical behavior is essential for its effective and safe application in research and development.
References
- 1. Buy Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | 476187-32-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid | 1036541-46-4 | Benchchem [benchchem.com]
- 4. Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Methyl (2S,3S)-2-methylpiperidine-3-carboxylate
CAS Number: 476187-32-3 IUPAC Name: methyl (2S,3S)-2-methylpiperidine-3-carboxylate
This technical guide provides a comprehensive overview of Methyl (2S,3S)-2-methylpiperidine-3-carboxylate, a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, biological activity, and relevant experimental protocols.
Chemical and Physical Properties
Methyl (2S,3S)-2-methylpiperidine-3-carboxylate is a chiral molecule with two stereocenters, leading to its specific three-dimensional structure that is crucial for its biological activity.[1] The piperidine ring typically adopts a chair conformation to minimize steric strain.[1] While specific experimentally determined physical properties are not widely published, a summary of its key identifiers and computed properties is provided below.
| Property | Value | Source |
| CAS Number | 476187-32-3 | [1] |
| IUPAC Name | methyl (2S,3S)-2-methylpiperidine-3-carboxylate | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Canonical SMILES | CC1C(CCCN1)C(=O)OC | [1] |
| Isomeric SMILES | C[C@H]1--INVALID-LINK--C(=O)OC | [1] |
| InChI Key | ZORUKIWYFWDAKK-BQBZGAKWSA-N | [1] |
| Storage Conditions | Store at 0-8°C | [2] |
Spectroscopic Data
For cis-4f (racemic methyl 3-methylpiperidine-2-carboxylate): [3]
-
¹H NMR (400 MHz, CDCl₃) δ: 3.72 (s, 0.45H, OMe), 3.71 (s, 2.55H, OMe), 3.52 (d, J = 3.5 Hz, 0.85H, NCHCO₂), 3.16-3.08 (m, 1H, NCH), 2.96 (d, J = 10.0 Hz, 0.15H, NCHCO₂), 2.65-2.57 (m, 1H, NCH), 2.24-2.13 (m, 1H, CHMe), 1.68-1.57 (m, 3H, CH), 1.39-1.32 (m, 1H, CH), 0.93 (d, J = 7.0 Hz, 2.55H, CHMe), 0.87 (d, J = 7.0 Hz, 0.45H, CHMe).
-
¹³C NMR (100.6 MHz, CDCl₃) δ: 173.6 (C=O), 62.2 (NCHCO₂), 51.8 (OMe), 46.1 (NCH₂), 30.9 (CH₂), 30.6 (CHMe), 21.2 (CH₂), 13.6 (CHMe).
-
HRMS (M+H)⁺: Calculated for C₈H₁₅NO₂: 158.1176, Found: 158.1177.
For trans-4f (racemic methyl 3-methylpiperidine-2-carboxylate): [3]
-
¹³C NMR (100.6 MHz, CDCl₃) δ: 66.5 (NCHCO₂), 45.9 (CH₂), 34.9 (CH), 33.1 (CH₂), 26.7 (CH₂), 19.0 (CHMe).
Synthesis
The stereoselective synthesis of Methyl (2S,3S)-2-methylpiperidine-3-carboxylate is a significant challenge due to the presence of two adjacent stereocenters.[1] General strategies for the synthesis of substituted piperidines often involve the hydrogenation of corresponding pyridine precursors.[4] The diastereoselectivity of such reactions can be influenced by the choice of catalyst and reaction conditions.[4]
A common approach to synthesize the piperidine core involves the reduction of a disubstituted pyridine.[5] Subsequent separation of diastereomers and enantiomers may be required to isolate the desired (2S,3S) isomer. Another strategy involves the epimerization of the ester group of a cis-piperidine to its trans-diastereoisomer under basic conditions.[4] More advanced stereoselective methods may employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.[6]
Illustrative Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of disubstituted piperidines, which can be adapted for the synthesis of Methyl (2S,3S)-2-methylpiperidine-3-carboxylate.
Biological Activity and Mechanism of Action
Methyl (2S,3S)-2-methylpiperidine-3-carboxylate is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine pathway, which is the primary metabolic route for the essential amino acid tryptophan.[1] By inhibiting IDO1, this compound can modulate the levels of tryptophan and its metabolites, which have implications in various physiological and pathological processes, including immune response and neurotransmission.[1]
The Kynurenine Pathway and IDO1 Inhibition
The kynurenine pathway is initiated by the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by IDO1 or tryptophan 2,3-dioxygenase (TDO). This is the rate-limiting step of the pathway. N-formylkynurenine is then rapidly converted to kynurenine. Subsequent enzymatic steps lead to the production of several biologically active metabolites, including kynurenic acid, 3-hydroxykynurenine, and quinolinic acid, and ultimately to the de novo synthesis of NAD⁺.
The upregulation of IDO1 is associated with various diseases, including cancer and neurodegenerative disorders, as it can lead to an immunosuppressive microenvironment and the production of neurotoxic metabolites. Therefore, inhibitors of IDO1, such as Methyl (2S,3S)-2-methylpiperidine-3-carboxylate, are of significant interest as potential therapeutic agents.
The following diagram illustrates the kynurenine pathway and the point of inhibition by Methyl (2S,3S)-2-methylpiperidine-3-carboxylate.
Experimental Protocols
IDO1 Inhibition Assay (Cell-Free, Absorbance-Based)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against purified IDO1 enzyme.
Materials:
-
Purified recombinant human IDO1 protein
-
Methyl (2S,3S)-2-methylpiperidine-3-carboxylate (or other test inhibitors)
-
L-tryptophan
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 480 nm
Procedure:
-
Prepare Assay Buffer: Prepare a solution containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add Inhibitor: To the wells of a 96-well plate, add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add Enzyme: Add a solution of purified recombinant IDO1 protein to each well.
-
Initiate Reaction: Add L-tryptophan solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding a solution of 30% (w/v) TCA to each well.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Develop Color: Add 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each well.
-
Read Absorbance: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Workflow for IDO1 Inhibition Assay
The following diagram outlines the general workflow for the cell-free IDO1 inhibition assay.
References
- 1. Buy Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | 476187-32-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Synthetic Landscape of Methyl 2-methylpiperidine-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylpiperidine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, substituted with a methyl group at the 2-position and a methyl carboxylate at the 3-position, provides a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The stereochemistry of the two contiguous chiral centers, particularly the cis-(2S, 3S) configuration, is often crucial for biological activity, presenting a notable challenge in its stereoselective synthesis. This technical guide provides a comprehensive review of the synthetic methodologies reported in the literature for the preparation of this compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Core Synthetic Strategies
The synthesis of this compound primarily revolves around two main strategies:
-
Catalytic Hydrogenation of a Substituted Pyridine Precursor: This is a common and effective method for constructing the piperidine ring. The approach typically starts with a commercially available or synthesized methyl 2-methylnicotinate, which is then reduced to the corresponding piperidine. The stereoselectivity of this reduction is a key consideration, often favoring the formation of the cis-diastereomer.
-
Modification of a Pre-existing Piperidine Scaffold: This strategy involves the introduction of the methyl group at the 2-position of a piperidine-3-carboxylate derivative. This can be achieved through various alkylation techniques, where controlling the stereoselectivity is paramount.
Catalytic Hydrogenation of Methyl 2-methylnicotinate
This section details the synthesis of cis-Methyl 2-methylpiperidine-3-carboxylate via the catalytic hydrogenation of methyl 2-methylnicotinate. This two-step process involves the initial esterification of 2-methylnicotinic acid followed by the reduction of the pyridine ring.
Step 1: Esterification of 2-Methylnicotinic Acid
The first step is the conversion of 2-methylnicotinic acid to its methyl ester, methyl 2-methylnicotinate. A standard method for this transformation is Fischer esterification, typically carried out in methanol with a catalytic amount of strong acid. A more convenient laboratory-scale method involves the use of thionyl chloride in methanol.
Experimental Protocol:
To a solution of 2-methylnicotinic acid (1.0 eq) in methanol at 0 °C under an inert atmosphere (e.g., Argon), thionyl chloride (1.1-3.0 eq) is added dropwise over a period of 5 minutes. The resulting solution is then heated at reflux for 1 to 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent such as dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is subsequently dried over a drying agent like magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude methyl 2-methylnicotinate.[1]
Quantitative Data for Esterification:
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 2-Methylnicotinic acid | Thionyl chloride, Methanol | Methanol | 1-16 | 82 | [1] |
Step 2: Catalytic Hydrogenation
The second step involves the reduction of the pyridine ring of methyl 2-methylnicotinate to the corresponding piperidine. Catalytic hydrogenation using platinum(IV) oxide (PtO₂) as the catalyst is a common method that generally favors the formation of the cis-diastereomer.
Experimental Protocol:
To a solution of methyl 2-methylnicotinate (1.0 eq) in glacial acetic acid, platinum(IV) oxide (typically 10 mol%) is added. The reaction mixture is then subjected to a hydrogen atmosphere (e.g., in a Parr hydrogenator) at a pressure ranging from 50 to 70 bar. The reaction is allowed to proceed at room temperature for 4 to 8 hours. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to provide the crude product. Further purification can be achieved by chromatography.[2]
Quantitative Data for Hydrogenation:
| Starting Material | Catalyst | Solvent | Pressure (bar) | Time (h) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| Methyl 2-methylnicotinate | 10 mol% PtO₂ | Glacial Acetic Acid | 70 | 4-6 | >95:5 | Not specified | [2] |
| Methyl 2-methylnicotinate | 10% Pd/C | Acetic Acid | Not specified | 16 | 90:10 | Not specified | [3] |
Logical Workflow for the Hydrogenation Strategy:
Stereoselective Synthesis Considerations
Achieving a high degree of stereocontrol to obtain the desired (2S, 3S)-enantiomer is a critical aspect of synthesizing this compound for pharmaceutical applications. While the catalytic hydrogenation of 2-substituted pyridines often yields the cis-diastereomer with good selectivity, obtaining a specific enantiomer requires a chiral approach.
Strategies for Enantioselective Synthesis:
-
Use of Chiral Starting Materials: One approach is to start with an enantiomerically pure piperidine derivative. For instance, (S)-ethyl piperidine-3-carboxylate can be used as a starting material, followed by the introduction of the methyl group at the 2-position.[4] This, however, requires careful control of the alkylation step to ensure the desired stereochemistry.
-
Asymmetric Catalysis: The development of asymmetric catalysts for the hydrogenation of substituted pyridines is an active area of research. Chiral rhodium and iridium complexes have shown promise in the enantioselective reduction of various heterocyclic compounds.
-
Chiral Resolution: A classical approach involves the synthesis of a racemic mixture of the cis-diastereomers, followed by resolution using a chiral resolving agent to separate the desired enantiomer.
Signaling Pathway for Stereocontrol Logic:
Alternative Synthetic Approaches and Further Functionalization
While catalytic hydrogenation is a primary route, other methods for the synthesis and functionalization of the piperidine core are being explored.
N-Protection and Epimerization
The nitrogen atom of the piperidine ring is often protected during synthesis to prevent side reactions and to influence the stereochemical outcome of subsequent transformations. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group.
Furthermore, base-mediated epimerization can be employed to convert the cis-diastereomer to the trans-diastereomer if desired. This is typically achieved by treating the cis-piperidine with a strong base, such as potassium tert-butoxide, which facilitates the formation of an enolate intermediate, followed by protonation to yield the thermodynamically more stable isomer.[1]
Experimental Workflow for N-Protection and Epimerization:
Conclusion
The synthesis of this compound, particularly in its stereochemically pure form, is a topic of ongoing interest in synthetic organic chemistry. The catalytic hydrogenation of methyl 2-methylnicotinate remains a robust and widely used method for accessing the cis-diastereomer. The future of this field will likely focus on the development of more efficient and highly enantioselective catalytic systems to directly access the desired (2S, 3S)-enantiomer, thereby streamlining the synthesis of valuable chiral building blocks for the pharmaceutical industry. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists working on the synthesis of this and related piperidine derivatives.
References
The Chiral Building Block: A Technical Guide to Methyl 2-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylpiperidine-3-carboxylate, a chiral piperidine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid, saturated heterocyclic scaffold, coupled with the presence of two stereogenic centers, offers a unique three-dimensional architecture that is attractive for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, chiral resolution, and biological significance of this compound, with a particular focus on the (2S,3S)-enantiomer, a known inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).
Physicochemical Properties
The properties of the racemic and enantiomerically pure forms of this compound are crucial for their application in synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| CAS Number (Racemate) | 183786-23-4 | N/A |
| CAS Number (2S,3S) | 476187-32-3 | [2] |
Synthesis of Racemic this compound
The synthesis of the racemic mixture of this compound serves as the initial step before chiral resolution. A common approach involves the catalytic hydrogenation of a corresponding pyridine precursor followed by methylation.
Experimental Protocol: Synthesis of Racemic this compound
Reaction: Catalytic hydrogenation of a substituted pyridine followed by esterification and N-methylation.
Materials:
-
Methyl 2-methylnicotinate
-
Platinum(IV) oxide (PtO₂)
-
Methanol
-
Hydrogen gas
-
Formaldehyde (37% aqueous solution)
-
10% Palladium on carbon (Pd/C)
-
Ethanol
Procedure:
-
Hydrogenation of the Pyridine Ring: A solution of methyl 2-methylnicotinate in methanol is subjected to hydrogenation in the presence of a platinum(IV) oxide catalyst under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude piperidine derivative.
-
N-Methylation: The crude piperidine is dissolved in ethanol, and 10% Pd/C is added. The mixture is then treated with an aqueous solution of formaldehyde.
-
Reductive Amination: The reaction mixture is shaken under a hydrogen atmosphere (50 psi) for 12 hours.
-
Purification: The catalyst is filtered off, and the solvent is evaporated. The resulting residue is purified by distillation to afford racemic Methyl 1,2-dimethylpiperidine-3-carboxylate.
Note: This is a general procedure; specific reaction conditions such as temperature, pressure, and reaction time may need to be optimized for higher yields.
Chiral Resolution of this compound
The separation of the racemic mixture into its constituent enantiomers is a critical step to access the biologically active stereoisomer. Diastereomeric salt formation with a chiral resolving agent is a widely used and effective method. Derivatives of tartaric acid, such as di-p-toluoyl-tartaric acid, are commonly employed for the resolution of amines.
Experimental Protocol: Chiral Resolution using Di-p-toluoyl-L-tartaric Acid
This protocol is adapted from methods used for the resolution of similar piperidine derivatives and is a starting point for optimization.
Materials:
-
Racemic this compound
-
(-)-Di-p-toluoyl-L-tartaric acid
-
Methanol
-
Sodium hydroxide (2M solution)
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic this compound (1.0 eq) in methanol.
-
In a separate flask, dissolve (-)-Di-p-toluoyl-L-tartaric acid (0.5 eq) in methanol.
-
Add the resolving agent solution to the solution of the racemic amine.
-
Stir the mixture at room temperature for one hour.
-
Cool the mixture to 5°C and allow it to stand for two hours to induce crystallization of the less soluble diastereomeric salt.[3]
-
-
Isolation of the Diastereomeric Salt:
-
Filter the precipitated salt and wash it with a small amount of cold methanol.
-
Dry the salt under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the obtained diastereomeric salt in a mixture of 2M aqueous sodium hydroxide and water.
-
Extract the aqueous solution with chloroform (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.[3]
-
Quantitative Data from a similar resolution of ethyl nipecotate: [4]
| Parameter | Value |
| Resolving Agent | Di-benzoyl-L-tartaric acid |
| Yield of Diastereomeric Salt | 32% |
| Diastereomeric Excess (d.e.) | 94% |
| Optical Purity of Liberated Amine | >98% |
Note: The yield and enantiomeric excess are highly dependent on the specific substrate, resolving agent, solvent, and crystallization conditions. Optimization is typically required.
Application in Drug Discovery: Inhibition of IDO1
The (2S,3S)-enantiomer of this compound has been identified as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and plays a crucial role in immune tolerance.[5][6][7]
The IDO1 Signaling Pathway in Cancer Immunotherapy
IDO1 is overexpressed in many tumors, leading to a depletion of tryptophan and an accumulation of kynurenine in the tumor microenvironment. This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), thereby allowing the tumor to evade the host's immune response.[8] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.
Caption: IDO1-mediated tryptophan catabolism and its immunosuppressive effects.
Experimental Workflows
The overall process from racemic synthesis to the isolation of a single enantiomer can be visualized as a sequential workflow.
References
- 1. Buy Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | 476187-32-3 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselective Synthesis of Methyl 2-methylpiperidine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stereoselective synthesis of Methyl 2-methylpiperidine-3-carboxylate, a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. The presence of two contiguous stereocenters at the 2- and 3-positions presents a considerable synthetic challenge, necessitating precise control of stereochemistry. This document details prominent synthetic strategies, providing experimental protocols for key methodologies and summarizing relevant quantitative data to facilitate comparison and application in a research and development setting.
Introduction
The piperidine scaffold is a privileged structure in a vast number of pharmaceuticals and natural products. The specific stereoisomer of a chiral piperidine derivative can exhibit profoundly different pharmacological activities, making stereoselective synthesis a critical aspect of drug discovery and development. This compound, with its four possible stereoisomers ( (2S,3S), (2R,3R), (2S,3R), and (2R,3S) ), serves as a valuable chiral building block for more complex molecules.[1][2] This guide explores various methodologies to selectively synthesize these stereoisomers.
Key Synthetic Strategies
The stereoselective synthesis of this compound can be broadly categorized into several key approaches:
-
Diastereoselective Hydrogenation of Substituted Pyridines: This is a robust and well-documented method for creating cis-disubstituted piperidines, which can subsequently be epimerized to the thermodynamically more stable trans isomers.
-
Asymmetric Synthesis from Chiral Precursors: Utilizing enantiomerically pure starting materials to introduce the desired stereochemistry.
-
Modern Catalytic Asymmetric Methods: Employing chiral catalysts to achieve high enantioselectivity in the formation of the piperidine ring.
Diastereoselective Hydrogenation of Substituted Pyridines and Subsequent Epimerization
This strategy offers a versatile route to both cis and trans isomers of 2,3-disubstituted piperidines. The synthesis commences with a suitably substituted pyridine, which is hydrogenated to diastereoselectively yield the cis-piperidine derivative. Subsequent base-mediated epimerization can then be employed to furnish the trans isomer.[3][4]
Experimental Protocol: Synthesis of cis-Methyl 2-methylpiperidine-3-carboxylate (Adapted from literature[3][4])
Step 1: Hydrogenation of Methyl 2-methylpyridine-3-carboxylate
A solution of methyl 2-methylpyridine-3-carboxylate (1.0 eq) in methanol (0.1 M) is treated with 10 mol% of Platinum(IV) oxide (PtO₂). The resulting suspension is subjected to a hydrogen atmosphere (50 psi) and stirred vigorously at room temperature for 24 hours. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude cis-methyl 2-methylpiperidine-3-carboxylate. Purification is achieved via flash column chromatography on silica gel.
Step 2: N-Protection (Optional but recommended for subsequent steps)
The crude product from Step 1 is dissolved in dichloromethane (0.2 M). To this solution, triethylamine (1.5 eq) and benzyl bromide (1.2 eq) are added. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield N-benzyl-cis-methyl 2-methylpiperidine-3-carboxylate.
Experimental Protocol: Epimerization to trans-Methyl 2-methylpiperidine-3-carboxylate (Adapted from literature[3][4])
N-benzyl-cis-methyl 2-methylpiperidine-3-carboxylate (1.0 eq) is dissolved in methanol (0.2 M). Sodium methoxide (1.5 eq) is added, and the reaction mixture is heated at reflux for 12 hours. After cooling to room temperature, the reaction is quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford N-benzyl-trans-methyl 2-methylpiperidine-3-carboxylate.
Quantitative Data
The following table summarizes typical yields and diastereomeric ratios observed for the hydrogenation and epimerization of analogous methyl-substituted pipecolinates.[3]
| Precursor | Product | Catalyst | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Methyl 2-methyl-6-chloropyridine-4-carboxylate | cis-Methyl 6-chloro-2-methylpiperidine-4-carboxylate | PtO₂ | >95:5 | 85 |
| N-Benzyl-cis-2,3-disubstituted piperidine | N-Benzyl-trans-2,3-disubstituted piperidine | NaOMe | >95:5 | 90 |
Asymmetric Synthesis from Chiral Precursors
This approach leverages the existing stereochemistry of a starting material to direct the formation of the desired stereoisomer of the target molecule. A plausible route to (2S,3S)-Methyl 2-methylpiperidine-3-carboxylate involves the methylation of a chiral piperidine-3-carboxylate.[1]
Experimental Protocol: Synthesis of (2S,3S)-Methyl 2-methylpiperidine-3-carboxylate (Proposed)
To a solution of (S)-methyl piperidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. The mixture is stirred at this temperature for 1 hour, after which methyl iodide (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diastereomers are separated by flash column chromatography.
Quantitative Data
Copper-Catalyzed Asymmetric Cyclizative Aminoboration
A modern and powerful method for the enantioselective synthesis of cis-2,3-disubstituted piperidines involves the copper-catalyzed cyclizative aminoboration of an unsaturated amine.[5] This method offers high enantioselectivity and good yields under mild conditions.
Experimental Protocol: Synthesis of cis-2,3-disubstituted piperidines (General)[5]
In a glovebox, a sealed tube is charged with [CuOTf]₂·PhH (5 mol%), (S,S)-Ph-BPE (10 mol%), NaOMe (3.0 eq), and anhydrous chlorobenzene (1.0 mL). The mixture is stirred for 5 minutes before the addition of a solution of B₂pin₂ (1.5 eq) in anhydrous chlorobenzene (0.5 mL). After 15 minutes, the hydroxylamine ester substrate (1.0 eq) in anhydrous chlorobenzene (0.5 mL) is added. The tube is sealed, removed from the glovebox, and stirred at room temperature for 72 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are concentrated, and the residue is purified by flash chromatography.
Quantitative Data
This method has been shown to produce a range of cis-2,3-disubstituted piperidines with the following typical results:[5]
| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Various unsaturated hydroxylamine esters | 66-82 | 91-99 |
Visualizations
Logical Flow of Hydrogenation and Epimerization Strategy
Caption: Hydrogenation of a pyridine precursor yields the cis-piperidine, which can be epimerized to the trans isomer.
General Workflow for Asymmetric Synthesis from a Chiral Precursor
Caption: Stereoselective synthesis starting from an enantiomerically pure piperidine-3-carboxylate.
Conclusion
The stereoselective synthesis of this compound can be achieved through several strategic approaches. The diastereoselective hydrogenation of a corresponding pyridine derivative followed by an optional epimerization step provides a versatile and scalable route to both cis and trans isomers. For the synthesis of specific enantiomers, starting from a chiral precursor is a viable option, although diastereoselectivity may need to be optimized. Furthermore, modern catalytic methods like asymmetric aminoboration offer excellent enantioselectivity for the cis isomer and represent the cutting edge of stereoselective piperidine synthesis. The choice of method will depend on the desired stereoisomer, available starting materials, and the required scale of the synthesis. This guide provides a foundational understanding and practical protocols to aid researchers in the synthesis of these valuable chiral building blocks.
References
- 1. Buy Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | 476187-32-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 5. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Catalytic Hydrogenation of Methyl 2-Methyl-3-Pyridinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the catalytic hydrogenation of methyl 2-methyl-3-pyridinecarboxylate, a key transformation in the synthesis of valuable piperidine derivatives. Piperidines are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals, making the efficient and selective synthesis of substituted piperidines a critical area of research. This document provides a comprehensive overview of various catalytic systems, detailed experimental protocols, and comparative data to aid researchers in the development and optimization of this important reaction.
Introduction
The reduction of the pyridine ring to a piperidine core is a fundamental transformation in organic synthesis. Catalytic hydrogenation offers a clean and efficient method for this conversion, utilizing molecular hydrogen in the presence of a metal catalyst. The substrate of focus, methyl 2-methyl-3-pyridinecarboxylate, presents a substituted pyridine ring where the strategic placement of the methyl and methyl ester groups can influence the reactivity and stereochemical outcome of the hydrogenation. This guide will delve into the use of common noble metal catalysts—Palladium, Platinum, Rhodium, and Ruthenium—for this transformation, providing insights into their relative activities and selectivities.
Reaction Pathway and Stereochemistry
The catalytic hydrogenation of the pyridine ring is a stepwise process involving the adsorption of the heterocyclic compound onto the catalyst surface, followed by the sequential addition of hydrogen atoms. This process typically proceeds through partially hydrogenated intermediates like dihydropyridine and tetrahydropyridine before yielding the fully saturated piperidine ring.
The presence of substituents on the pyridine ring, as in methyl 2-methyl-3-pyridinecarboxylate, introduces the possibility of diastereoselectivity in the final piperidine product. The relative orientation of the methyl and methyl ester groups will be influenced by the catalyst, solvent, and reaction conditions.
Large-scale synthesis of "Methyl 2-methylpiperidine-3-carboxylate"
An In-Depth Technical Guide to the Large-Scale Synthesis of Methyl 2-methylpiperidine-3-carboxylate
Executive Summary
This compound is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological disorders.[1] Its stereochemically rich piperidine core makes it an attractive scaffold for developing novel therapeutics.[1][2] However, the translation of its synthesis from laboratory scale to industrial production presents significant challenges, primarily centered on achieving high diastereoselectivity and enantioselectivity in a cost-effective and scalable manner. This guide provides a comprehensive overview of the principal synthetic strategies, process optimization, and critical considerations for the large-scale production of this compound, with a focus on field-proven, robust methodologies.
Strategic Importance in Drug Development
The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved drugs. The specific substitution pattern of this compound, with two stereocenters at the C2 and C3 positions, allows for precise three-dimensional orientation of functional groups, which is critical for potent and selective interaction with biological targets.[2] Its applications range from the development of analgesics and anti-inflammatory agents to enzyme inhibitors.[1][3] Consequently, robust and scalable access to enantiomerically pure forms of this intermediate is a critical enabler for advancing drug development programs.
Core Synthetic Strategies: A Comparative Analysis
The industrial synthesis of this compound primarily revolves around two core strategies: the catalytic hydrogenation of pyridine precursors and asymmetric synthesis routes. The choice of strategy is often dictated by the desired stereochemistry, cost constraints, and available technologies.
Route 1: Catalytic Hydrogenation of Pyridine Precursors
This is the most established and direct approach for accessing the piperidine core. The strategy begins with a readily available substituted pyridine, typically methyl 2-methylnicotinate, which is then reduced to the corresponding piperidine.
Mechanism and Rationale: The hydrogenation of the pyridine ring is a heterogeneously catalyzed process where hydrogen gas is added across the double bonds of the aromatic ring in the presence of a metal catalyst.[4] The reaction proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the ring, initially leading to the cis-diastereomer as the major product.[4][5]
Key Process Parameters:
-
Catalyst: Platinum oxide (PtO₂), Palladium on Carbon (Pd/C), and Rhodium-based catalysts are commonly employed.[5][6] Platinum catalysts are often effective, even in neutral media, as the carboxyl group can mitigate the inhibitory effect of the basic nitrogen atom on the catalyst surface.[6]
-
Solvent: Protic solvents like methanol or ethanol are typical. For certain substrates, acidic conditions (e.g., using acetic acid or trifluoroacetic acid) may be necessary to prevent catalyst poisoning by the pyridine nitrogen.[6][7]
-
Pressure and Temperature: The reaction is typically conducted under elevated hydrogen pressure (e.g., 50 psi) and at temperatures ranging from ambient to 50-60°C to achieve a reasonable reaction rate.[8][9]
Stereochemical Considerations and Control: A significant challenge in this route is controlling the stereochemistry. The initial hydrogenation often yields a mixture of cis and trans diastereomers.[5] The cis isomer is usually the kinetically favored product. To obtain the thermodynamically more stable trans isomer, a subsequent epimerization step is often required. This can be achieved by treating the mixture with a strong base like potassium tert-butoxide (KOtBu), which deprotonates the carbon at the C2 position, allowing for inversion of its stereochemistry.[5][10]
Workflow: Catalytic Hydrogenation and Epimerization
Caption: General workflow for the synthesis of this compound via catalytic hydrogenation followed by epimerization to obtain the desired stereoisomer.
Route 2: Asymmetric Synthesis
For applications demanding high enantiomeric purity, asymmetric synthesis is the preferred approach. These methods build the chiral centers with a high degree of stereocontrol, avoiding difficult separation steps.
Diastereoselective Alkylation using Chiral Auxiliaries: A powerful strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction. For instance, a method has been reported starting from commercially available D-phenylglycinol.[11]
Rationale and Workflow:
-
Auxiliary Attachment: The chiral auxiliary (D-phenylglycinol) is condensed with a precursor like δ-valerolactone to form a chiral piperidin-2-one.
-
Directed Alkylation: The piperidin-2-one is then treated with a strong base (e.g., s-BuLi) to form an enolate. The bulky chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., methyl iodide) to attack from the opposite, less hindered face. This results in a highly diastereoselective methylation.[11]
-
Auxiliary Cleavage: The chiral auxiliary is then cleaved under acidic or hydrolytic conditions to yield the desired N-protected 3-methylpiperidin-2-one, which can be further converted to the target methyl ester.
This approach offers excellent stereocontrol, often yielding a single diastereomer.[11] The main drawback is the multi-step nature of the synthesis and the cost of the chiral auxiliary, which must be recovered for the process to be economically viable on a large scale.
Diagram: Asymmetric Synthesis via Chiral Auxiliary
Caption: Conceptual flow of asymmetric synthesis using a chiral auxiliary to direct diastereoselective methylation.
Process Optimization and Scale-Up Data
The transition to large-scale production requires careful optimization of reaction parameters to maximize yield, purity, and throughput while ensuring safety and cost-effectiveness.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Asymmetric Synthesis |
| Starting Materials | Methyl 2-methylnicotinate (commodity chemical) | Chiral auxiliaries (e.g., D-phenylglycinol), δ-valerolactone[11] |
| Key Steps | Single-step reduction, optional epimerization[5] | Multi-step: auxiliary attachment, alkylation, cleavage[11] |
| Stereoselectivity | Often yields diastereomeric mixtures requiring separation or epimerization[5] | High diastereoselectivity (>95% de) often achieved[11] |
| Advantages | Fewer steps, lower raw material cost, well-established technology. | High stereochemical purity, predictable outcome. |
| Disadvantages | Poor initial stereocontrol, potential for catalyst poisoning[6], safety risks with H₂ gas.[12] | Higher cost, more complex process, potential for waste from auxiliary. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl 2-methylnicotinate
(This protocol is a representative example and should be optimized for specific equipment and scale.)
-
Reactor Setup: A suitable high-pressure hydrogenation reactor is charged with Methyl 2-methylnicotinate (1.0 eq) and a solvent such as methanol (10 vol).
-
Catalyst Addition: The catalyst, 10% Palladium on Carbon (approx. 5-10 wt%), is added to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).[8]
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to 50 psi.[8] The reaction mixture is stirred vigorously and heated to 50°C. The reaction is monitored by hydrogen uptake or by analytical methods (TLC, GC/MS).
-
Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is safely vented. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure. The resulting crude oil contains a mixture of cis- and trans-Methyl 2-methylpiperidine-3-carboxylate.
-
Purification/Isomerization: The diastereomers may be separated by column chromatography or subjected to epimerization conditions (e.g., treatment with a base) to enrich the desired isomer before final purification by distillation or crystallization.[5][11]
Protocol 2: Purification via N-Boc Protection
(N-Boc protection is a common strategy to facilitate handling and purification of piperidines.)
-
Protection: The crude piperidine from the hydrogenation is dissolved in a suitable solvent (e.g., Dichloromethane). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq) are added. The reaction is stirred at room temperature until complete.
-
Work-up: The reaction is washed with aqueous acid, base, and brine. The organic layer is dried and concentrated to yield the N-Boc protected intermediate.
-
Purification: The N-Boc protected compound is often a stable solid or high-boiling oil that is more amenable to purification by chromatography or crystallization than the free amine.
-
Deprotection: The purified N-Boc intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an alcohol, to remove the Boc group and yield the highly pure final product.
Conclusion and Future Perspectives
The large-scale synthesis of this compound is a mature field with well-established methodologies. Catalytic hydrogenation remains the workhorse for producing the piperidine core due to its operational simplicity and cost-effectiveness, although it necessitates robust strategies for stereochemical control. Asymmetric synthesis routes, while more complex, offer unparalleled precision and are indispensable for producing enantiomerically pure materials required for modern pharmaceuticals.
Future advancements will likely focus on the development of more selective and active hydrogenation catalysts that can directly yield the desired stereoisomer, minimizing or eliminating the need for post-reaction processing. Furthermore, the integration of chemoenzymatic methods, such as using ene-reductases for asymmetric reduction of unsaturated precursors, holds promise for developing more sustainable and efficient manufacturing processes.[13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | 476187-32-3 [smolecule.com]
- 3. Methyl piperidine-3-carboxylate | 50585-89-2 | FM56436 [biosynth.com]
- 4. youtube.com [youtube.com]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. Selectivity of hydrogenations. Part 3. N-methylquinolinium, N-methylisoquinolinium, and 4-(3-phenylpropyl)pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 9. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 13. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration [mdpi.com]
Physical and chemical properties of piperidine derivatives.
An In-depth Technical Guide to the Physical and Chemical Properties of Piperidine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of piperidine and its derivatives. Piperidine, a saturated heterocycle with the molecular formula C₅H₁₁N, is a fundamental structural motif found in numerous natural alkaloids, pharmaceuticals, and industrial chemicals.[1][2][3] Its unique conformational flexibility and the basicity of its secondary amine group make it a versatile scaffold in medicinal chemistry and a valuable reagent in organic synthesis. This document details key physicochemical parameters, explores common chemical reactions, and provides standardized experimental protocols relevant to the study and application of these compounds.
Physical Properties
The physical properties of piperidine derivatives are heavily influenced by the nature and position of substituents on the ring. However, the parent compound, piperidine, provides a crucial baseline for understanding this class of molecules. It is a colorless liquid with a characteristic pungent, amine-like odor and is miscible with water.[1][2][3]
Core Physicochemical Data
The fundamental physical constants of unsubstituted piperidine are summarized below.
Table 1: Physical Properties of Piperidine
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅H₁₁N | [1][3] |
| Molar Mass | 85.15 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1][2][3] |
| Density | 0.862 g/mL at 20 °C | [1][3] |
| Melting Point | -7 to -13 °C | [1][2][3][4][5] |
| Boiling Point | 106 °C | [1][2][3] |
| Flash Point | 16 °C | |
| Water Solubility | Miscible | [1][2] |
| pKa (conjugate acid) | 11.12 - 11.22 | [1][2] |
| Viscosity | 1.573 cP at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.4534 |[6] |
Solubility
The solubility of piperidine-containing compounds is a critical parameter, particularly in drug development. While the piperidine ring itself is relatively nonpolar, the nitrogen atom can act as a hydrogen bond acceptor, and the overall solubility is highly dependent on the attached functional groups.[7][]
-
pH-Dependence: The basic nitrogen atom (pKa ≈ 11.2) means that in acidic media (pH < pKa), the molecule becomes protonated to form a piperidinium salt.[7] This salt form is typically much more water-soluble than the neutral free base.[7]
-
Substituent Effects: Lipophilic substituents can significantly decrease aqueous solubility.[7]
-
Enhancement Strategies: When simple pH adjustment is insufficient, common strategies include the use of water-miscible organic co-solvents like DMSO or ethanol, or more advanced techniques such as co-crystallization and complexation with cyclodextrins.[7] Cyclodextrins are cyclic oligosaccharides that encapsulate the poorly soluble piperidine derivative in their hydrophobic interior, presenting a hydrophilic exterior to the aqueous solution.[7]
Acidity and Basicity (pKa)
The basicity of the piperidine nitrogen is its defining chemical characteristic. This property is highly sensitive to the electronic effects of substituents on the ring.
-
Inductive Effects: Electron-withdrawing groups, such as fluorine, can significantly decrease the basicity (lower the pKa) of the nitrogen atom.[9] The magnitude of this effect depends on the number of fluorine atoms and their proximity to the nitrogen center.[9]
-
Steric Effects: Bulky substituents near the nitrogen can hinder its ability to accept a proton, which can also affect the pKa.
Table 2: pKa Values of Selected Piperidine Derivatives
| Compound | pKa Value | Notes | Source(s) |
|---|---|---|---|
| Piperidine (conjugate acid) | 11.22 | Unsubstituted parent | [1] |
| 4-Fluoropiperidine | Lower than 11.22 | Electron-withdrawing F reduces basicity | [9] |
| 3,3-Difluoropiperidine | Significantly lower | Multiple EWGs have a cumulative effect | [9] |
| Phenacyl-piperidine derivatives | 7.0 - 7.9 | Specific values depend on phenacyl ring substitution |[10] |
Melting and Boiling Points
The melting and boiling points of piperidine derivatives vary widely based on molecular weight, polarity, and the potential for intermolecular interactions such as hydrogen bonding.[11] Generally, increased molecular weight and the presence of polar functional groups that can engage in hydrogen bonding will raise both melting and boiling points.
Table 3: Melting Points of Selected Piperidine-Thiazolone Derivatives
| Compound ID | Substituent Group | Melting Point (°C) |
|---|---|---|
| 5a | (Z)-5-(Thiophen-2-ylmethylene) | 188-190 |
| 5b | (Z)-5-(5-Methylthiophen-2-ylmethylene) | 208-210 |
| 5c | (Z)-5-(5-Chlorothiophen-2-ylmethylene) | 218-220 |
| 5d | (Z)-5-(Furan-2-ylmethylene) | 178-180 |
Data derived from a study on the synthesis of novel thiazol-4-ones.[12]
Chemical Properties and Reactivity
Piperidine's chemical behavior is analogous to that of an aliphatic secondary amine, characterized by the nucleophilicity and basicity of the nitrogen atom.
Reactions Involving the Nitrogen Atom
-
Salt Formation: As a base, piperidine readily reacts with acids in exothermic reactions to form piperidinium salts.[13]
-
N-Alkylation and N-Acylation: The lone pair on the nitrogen makes it a potent nucleophile, readily participating in reactions with electrophiles like alkyl halides and acyl chlorides.
-
Enamine Formation: Piperidine is widely used as a catalyst and reagent to convert ketones and aldehydes into enamines.[1] These enamines are versatile synthetic intermediates, most notably used in the Stork enamine alkylation reaction to form α-alkylated carbonyl compounds.[1]
Experimental Protocols
The following sections provide standardized, representative methodologies for key experiments involving piperidine derivatives.
Protocol: Determination of pKa by Potentiometric Titration
This protocol is based on the methodology used for determining the dissociation constants of novel phenacyl-piperidine derivatives.[10]
Objective: To determine the pKa of a piperidine derivative in an aqueous medium.
Materials:
-
Piperidine derivative sample
-
Deionized water
-
0.1 M NaOH solution, standardized
-
0.01 M KCl solution (to maintain ionic strength)
-
Calibrated pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
50 mL burette, Class A
-
100 mL beaker
Methodology:
-
Sample Preparation: Accurately weigh a precise amount of the piperidine derivative hydrochloride salt and dissolve it in a known volume of deionized water containing KCl to achieve a final ionic strength of 0.01 M. A typical starting concentration is 0.01 M of the sample.
-
Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer and gently introduce the stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar.
-
Initial Measurement: Record the initial pH of the solution before adding any titrant.
-
Titration: Begin adding the 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1 or 0.2 mL).
-
Data Collection: After each increment of NaOH is added, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH value. Continue this process well past the equivalence point, observing the characteristic sharp increase in pH.
-
Data Analysis:
-
Plot the collected data as pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve (or the midpoint of the steep rise).
-
The pKa is equal to the pH at the half-equivalence point (Veq / 2). At this point, the concentrations of the protonated piperidinium ion and the neutral piperidine base are equal.
-
For higher accuracy, a Gran plot or derivative plots can be used to determine the equivalence point more precisely.
-
Protocol: Synthesis of a (Z)-5-Hetarylmethylidene-2-piperidinothiazol-4(5H)-one
This protocol is a representative example based on a published synthesis of piperidine and morpholine derivatives of thiazol-4-ones.[12]
Objective: To synthesize a piperidine-substituted thiazolone via nucleophilic substitution.
Materials:
-
(Z)-5-Hetarylmethylidene-2-thioxothiazolidin-4-one (rhodanine derivative starting material)
-
Piperidine
-
Tetrahydrofuran (THF), anhydrous
-
Rotary evaporator
-
Reflux condenser and heating mantle
-
Thin-Layer Chromatography (TLC) apparatus (silica plates, developing chamber)
-
Appropriate solvent system for TLC (e.g., hexane/ethyl acetate)
-
Standard laboratory glassware
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the rhodanine derivative (1.0 equivalent) in anhydrous THF.
-
Reagent Addition: Add piperidine (approximately 1.2-1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent (THF) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by an appropriate method, such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Determine the melting point and calculate the final yield.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. Piperidine [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China [chemheterocycles.com]
- 12. researchgate.net [researchgate.net]
- 13. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Synthesis of Substituted Piperidines from Methyl 2-Methylpiperidine-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its inherent three-dimensional structure and the presence of a basic nitrogen atom make it a privileged scaffold in medicinal chemistry. Methyl 2-methylpiperidine-3-carboxylate, a chiral building block, offers a versatile starting point for the synthesis of a diverse range of substituted piperidines. The presence of both a secondary amine and an ester functional group allows for selective modifications at either position, leading to the generation of novel chemical entities with potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the synthesis of various substituted piperidines starting from this compound. The protocols described herein cover key transformations including N-alkylation, reduction of the ester moiety, hydrolysis of the ester, and amide bond formation.
Key Synthetic Transformations
This compound can undergo several key chemical transformations to generate a library of substituted piperidine derivatives. The primary reaction pathways include:
-
N-Alkylation: Introduction of various alkyl or arylmethyl groups at the piperidine nitrogen.
-
Ester Reduction: Reduction of the methyl ester to a primary alcohol, providing a handle for further functionalization.
-
Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, enabling amide coupling and other transformations.
-
Amide Coupling: Formation of amides by reacting the parent ester or the corresponding carboxylic acid with primary or secondary amines.
These transformations allow for the systematic exploration of the chemical space around the piperidine core, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocols
Protocol 1: N-Alkylation - Synthesis of Methyl 1-benzyl-2-methylpiperidine-3-carboxylate
This protocol describes the N-alkylation of this compound with benzyl bromide.
Reaction Scheme:
Caption: N-Alkylation Experimental Workflow.
Protocol 2: Ester Reduction - Synthesis of (2-Methylpiperidin-3-yl)methanol
This protocol outlines the reduction of the methyl ester functionality to a primary alcohol using lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add anhydrous Na₂SO₄, stir for an additional 15 minutes, and then filter the solid.
-
Wash the filter cake thoroughly with Et₂O.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
Purify the product by distillation or column chromatography.
Quantitative Data Summary:
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| This compound | (2-Methylpiperidin-3-yl)methanol | LiAlH₄, THF, 0 °C to rt, 4 h | Not specified | General Procedure |
Signaling Pathway for Ester Reduction:
Application Notes and Protocols for Methyl 2-methylpiperidine-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylpiperidine-3-carboxylate is a versatile chiral building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of complex therapeutic agents.[1][2] Its rigid piperidine scaffold and stereochemical properties make it an attractive starting material for developing potent and selective modulators of various biological targets. The specific stereoisomer, (2S,3S)-methyl 2-methylpiperidine-3-carboxylate, has garnered significant attention for its role in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer and neuroinflammatory disorders.[1] Furthermore, derivatives of this compound have been explored for their potential as analgesic and anti-inflammatory agents.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, with a focus on its application in the development of IDO1 inhibitors and analgesics.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 476187-32-3 ((2S,3S)-isomer) | [3] |
| Molecular Formula | C₈H₁₅NO₂ | [3] |
| Molecular Weight | 157.21 g/mol | [3] |
Applications in Medicinal Chemistry
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
Application: this compound serves as a key chiral scaffold for the synthesis of potent IDO1 inhibitors.[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[4] By depleting tryptophan and producing immunosuppressive metabolites, IDO1 plays a crucial role in tumor immune escape.[4] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.
Mechanism of Action: Derivatives of this compound are designed to interact with the active site of the IDO1 enzyme, preventing the binding of its natural substrate, L-tryptophan. This inhibition blocks the production of kynurenine and restores a local environment conducive to an effective anti-tumor immune response.
Signaling Pathway:
Analgesic Agents
Application: The piperidine scaffold is a well-established pharmacophore in the design of analgesic drugs, most notably in the fentanyl class of opioids.[5] this compound provides a rigid framework that can be functionalized to generate potent analgesics.[2]
Mechanism of Action: While specific mechanisms for derivatives of this exact starting material are not extensively published, piperidine-based analgesics typically act as agonists at opioid receptors, particularly the mu-opioid receptor, in the central nervous system to modulate pain perception.[6]
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Methyl 2-methylpiperidine-3-carboxamide Derivatives
This protocol describes a general two-step procedure for the synthesis of amide derivatives from this compound, a common step in the elaboration of this scaffold for biological testing.
Workflow Diagram:
Step 1: Hydrolysis of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v), add lithium hydroxide (LiOH) (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Acidify the aqueous residue to pH ~5-6 with 1N HCl. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-methylpiperidine-3-carboxylic acid. The product can be used in the next step without further purification.
Step 2: Amide Coupling
-
Reaction Setup: To a solution of 2-methylpiperidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with the organic solvent used and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-methylpiperidine-3-carboxamide.
Protocol 2: In Vitro IDO1 Inhibition Assay (General Procedure)
This protocol outlines a general method for evaluating the inhibitory activity of compounds derived from this compound against the IDO1 enzyme.
Workflow Diagram:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of recombinant human IDO1 enzyme in assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Prepare a solution of L-tryptophan in assay buffer.
-
Prepare a solution of ascorbic acid and methylene blue as co-factors.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the IDO1 enzyme solution.
-
Initiate the reaction by adding the L-tryptophan solution and co-factors.
-
Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding trichloroacetic acid.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
The amount of kynurenine produced can be quantified by measuring the absorbance at 321 nm or by HPLC analysis.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 3: In Vivo Analgesic Activity - Tail-Flick Test (General Procedure)
This protocol describes a common method for assessing the analgesic efficacy of novel compounds in rodents.[5]
-
Animals: Use male Wistar rats or Swiss albino mice. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Dissolve the test compound in a suitable vehicle (e.g., saline with a small amount of DMSO or Tween 80). Administer the compound to the animals via a suitable route (e.g., intraperitoneal, oral, or intravenous). A control group should receive the vehicle only.
-
Tail-Flick Test:
-
A radiant heat source is focused on the distal portion of the animal's tail.
-
Measure the latency for the animal to flick its tail away from the heat source.
-
A cut-off time (typically 10-15 seconds) is used to prevent tissue damage.
-
Measure the baseline latency before drug administration.
-
Measure the latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (MPE) using the formula: MPE (%) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the MPE of the test compound with that of a standard analgesic drug (e.g., morphine).
-
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50 or ED50 values) for compounds that are explicitly synthesized directly from this compound. The data presented in the literature is often for broader classes of piperidine derivatives. Researchers are encouraged to perform dose-response studies as described in the protocols above to determine the potency of their synthesized compounds.
For a series of 4-phenylamidopiperidines, which share the core piperidine scaffold, ED50 values in a modified hot-plate test in mice ranged from 0.44 to 59 mg/kg.[7] In another study, some 4-piperidinopiperidine and 4-aminomethylpiperidine derivatives showed significant analgesic potential in the tail immersion test at doses as low as 0.1 mg/kg.[6]
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of novel therapeutic agents. Its utility in constructing potent IDO1 inhibitors and potential analgesic compounds makes it a molecule of high interest in modern drug discovery. The provided application notes and experimental protocols offer a framework for researchers to utilize this compound in their synthetic and biological studies. Further research to generate and publish specific quantitative data for derivatives of this starting material will be crucial for advancing its application in medicinal chemistry.
References
- 1. Buy Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | 476187-32-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl (2S,3S)-2-Methyl-Piperidine-3-Carboxylate - Amerigo Scientific [amerigoscientific.com]
- 4. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-methylpiperidine-3-carboxylate as a Versatile Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylpiperidine-3-carboxylate, particularly its (2S,3S)-stereoisomer, is a valuable chiral building block in medicinal chemistry. Its rigid piperidine scaffold and functional handles—a secondary amine and a methyl ester—make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This intermediate is especially prominent in the development of therapeutics targeting the central nervous system, as well as in the synthesis of novel analgesics and anti-inflammatory agents.[1] A key area of application is in the creation of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy and for treating neurological disorders such as depression and anxiety.[2]
These application notes provide detailed protocols for the synthetic manipulation of this compound, focusing on its use in the synthesis of potential drug candidates, including a representative pathway for an IDO1 inhibitor.
Key Synthetic Applications
The primary utility of this compound in drug synthesis lies in the independent reactivity of its secondary amine and ester functionalities. The nitrogen atom serves as a nucleophile for N-alkylation or N-arylation, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further derivatization.
Data Presentation: Representative Reaction Yields
The following table summarizes typical yields for key synthetic transformations involving this compound and related piperidine derivatives. These values are representative and can vary based on the specific substrate, reagents, and reaction conditions.
| Reaction Type | Substrate | Reagent(s) | Product | Yield (%) | Purity (%) |
| N-Benzylation | This compound | Benzyl bromide, K₂CO₃, DMF | Methyl 1-benzyl-2-methylpiperidine-3-carboxylate | 85-95 | >95 |
| N-Acylation | This compound | Acetyl chloride, Et₃N, DCM | Methyl 1-acetyl-2-methylpiperidine-3-carboxylate | 90-98 | >97 |
| Ester Hydrolysis | Methyl 1-benzyl-2-methylpiperidine-3-carboxylate | LiOH, THF/H₂O | 1-Benzyl-2-methylpiperidine-3-carboxylic acid | >95 | >98 |
| Amide Coupling | 1-Benzyl-2-methylpiperidine-3-carboxylic acid | Aniline, EDC, HOBt, DMF | N-phenyl-1-benzyl-2-methylpiperidine-3-carboxamide | 75-85 | >95 |
Experimental Protocols
Protocol 1: N-Alkylation of this compound (Representative Example: N-Benzylation)
This protocol describes the introduction of a benzyl group at the nitrogen atom of the piperidine ring.
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 1-benzyl-2-methylpiperidine-3-carboxylate.
Protocol 2: Ester Hydrolysis and Amide Coupling for the Synthesis of a Generic IDO1 Inhibitor Scaffold
This two-step protocol outlines the conversion of the methyl ester to a carboxylic acid, followed by amide bond formation, a common strategy in the synthesis of IDO1 inhibitors.
Step 2a: Ester Hydrolysis
Materials:
-
Methyl 1-benzyl-2-methylpiperidine-3-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve methyl 1-benzyl-2-methylpiperidine-3-carboxylate (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-benzyl-2-methylpiperidine-3-carboxylic acid.
Step 2b: Amide Coupling
Materials:
-
1-Benzyl-2-methylpiperidine-3-carboxylic acid
-
A desired aniline derivative (e.g., 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide for some IDO1 inhibitors)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
To a solution of 1-benzyl-2-methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aniline derivative (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final amide product.
Mandatory Visualizations
Caption: Synthetic pathway for a generic IDO1 inhibitor.
Caption: Experimental workflow for N-Alkylation.
References
Application Notes and Protocols: Reduction of Methyl 2-Methylnicotinate to (2-Methylpyridin-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reduction of esters to primary alcohols is a cornerstone transformation in organic synthesis, pivotal for creating key intermediates in pharmaceutical and materials science. Methyl 2-methylnicotinate, a substituted pyridine derivative, can be reduced to (2-methylpyridin-3-yl)methanol, a valuable building block for various biologically active molecules. This document provides detailed protocols for this reduction using two common and effective hydride reagents: the powerful Lithium Aluminum Hydride (LAH) and a milder, more selective Sodium Borohydride-Methanol system.
Reaction Principle
The conversion of methyl 2-methylnicotinate to (2-methylpyridin-3-yl)methanol involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide group to form an intermediate aldehyde. This aldehyde is immediately reduced by a second equivalent of hydride to form an alkoxide, which is then protonated during aqueous workup to yield the final primary alcohol. While LAH is a potent, non-selective reducing agent for this purpose[1][2], a modified Sodium Borohydride (NaBH₄) method, enhanced by the presence of methanol in a suitable solvent like THF, offers a safer and more chemoselective alternative for reducing aromatic esters.[3][4]
Data Presentation
The following table summarizes and compares the quantitative data for two distinct protocols for the reduction of methyl 2-methylnicotinate.
| Parameter | Protocol 1: Lithium Aluminum Hydride (LAH) | Protocol 2: Sodium Borohydride-Methanol System |
| Starting Material | Methyl 2-methylnicotinate | Methyl 2-methylnicotinate |
| Product | (2-Methylpyridin-3-yl)methanol | (2-Methylpyridin-3-yl)methanol |
| Key Reagents | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄), Methanol (MeOH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reactant Stoichiometry | ~1.5 eq. LiAlH₄ | ~6 eq. NaBH₄ |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (~66 °C in THF) |
| Reaction Time | 1–4 hours | 2–5 hours[3] |
| Workup Procedure | Fieser Workup (H₂O, NaOH(aq), H₂O) | Acidic Quench (e.g., 2N HCl)[3] |
| Typical Yield | >90% (by analogy)[1] | 70–92%[3] |
| Chemoselectivity | Low (reduces most carbonyls)[1] | High (selective for esters over amides, nitriles)[3] |
| Safety Considerations | Highly reactive, pyrophoric, reacts violently with water.[5] | Generates H₂ gas with acid/protic solvents. Safer than LAH.[4] |
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
This protocol is adapted from standard procedures for the LAH reduction of esters.[5][6]
Materials:
-
Methyl 2-methylnicotinate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Celite
Equipment:
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Reflux condenser and nitrogen/argon inlet
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge a dry three-necked flask with Lithium Aluminum Hydride (1.5 eq.). Add anhydrous THF to create a suspension (~1 M). Equip the flask with a stirrer, reflux condenser, and a dropping funnel.
-
Addition of Ester: Cool the LAH suspension to 0 °C using an ice bath. Dissolve methyl 2-methylnicotinate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching (Fieser Workup):
-
Caution: This process is highly exothermic and liberates flammable hydrogen gas. Perform this step slowly and carefully in an efficient fume hood.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
For every 'n' grams of LAH used, add the following sequentially and dropwise:
-
'n' mL of deionized water.
-
'n' mL of 15% aqueous NaOH.
-
'3n' mL of deionized water.
-
-
Stir the resulting granular white precipitate for 30 minutes.
-
-
Isolation and Purification: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or THF. Combine the organic filtrates and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (2-methylpyridin-3-yl)methanol. The product can be further purified by column chromatography or distillation if necessary.
Protocol 2: Reduction using Sodium Borohydride-Methanol System
This protocol is based on the efficient reduction of aromatic esters using a NaBH₄-MeOH system in THF.[3][4]
Materials:
-
Methyl 2-methylnicotinate
-
Sodium Borohydride (NaBH₄), powder
-
Tetrahydrofuran (THF), distilled
-
Methanol (MeOH), distilled
-
2N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Stirrer (magnetic)
-
Reflux condenser
-
Heating mantle
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a stirred solution of methyl 2-methylnicotinate (1.0 eq.) in THF, add Sodium Borohydride powder (approx. 6 eq.).
-
Addition of Methanol and Reflux: Heat the suspension to a gentle reflux (approx. 65-66 °C). Add methanol (equal volume to THF) dropwise to the refluxing mixture. Continue to reflux for 2-5 hours. Monitor the reaction by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of 2N HCl until the effervescence ceases and the solution is acidic.
-
Workup and Extraction: Neutralize the mixture with a saturated solution of NaHCO₃. Separate the organic layer. Extract the aqueous phase with ethyl acetate (3x).
-
Isolation and Purification: Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.[3] Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify as needed via column chromatography or distillation.
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows described in this protocol.
Caption: General experimental workflow for the reduction of methyl 2-methylnicotinate.
Caption: Simplified signaling pathway for the reduction of a methyl ester to a primary alcohol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 3. ias.ac.in [ias.ac.in]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Reactions of Methyl 2-methylpiperidine-3-carboxylate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylpiperidine-3-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a vast array of pharmaceuticals, and the specific stereochemistry and functional group handles of this compound make it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications.[1][2] Its utility as an intermediate is noted in the development of agents targeting neurological disorders.[2] This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, focusing on the functionalization of the secondary amine. The reactions covered include N-alkylation, N-acylation, N-sulfonylation, and aza-Michael additions.
General Reactivity
The dominant reactivity of this compound in the context of electrophilic reactions is centered on the nucleophilicity of the secondary amine within the piperidine ring.[3] This nitrogen atom readily reacts with a variety of electrophiles to form N-substituted derivatives. The presence of the methyl and carboxylate groups can influence the steric and electronic properties of the molecule, potentially affecting reaction rates and yields.
Reactions with Electrophiles: Protocols and Data
N-Alkylation
N-alkylation is a fundamental transformation for introducing alkyl groups onto the piperidine nitrogen. This reaction is typically achieved by reacting the amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.
Experimental Protocol: General Procedure for N-Alkylation with Alkyl Halides
-
To a solution of this compound (1.0 eq.) in a dry aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added a suitable base (1.1-1.5 eq.). Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH).[4]
-
The alkylating agent (e.g., an alkyl bromide or iodide) (1.0-1.2 eq.) is added to the mixture. For highly reactive alkylating agents, slow addition at a controlled temperature (e.g., 0 °C) may be necessary to prevent over-alkylation.[4]
-
The reaction mixture is stirred at room temperature or heated (e.g., to 70 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). [4]
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.
| Electrophile (Alkyl Halide) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | Acetonitrile | Room Temp. | Several | Moderate | [4] |
| Ethyl Bromide | K₂CO₃ | DMF | Room Temp. | Not Specified | Good | [4] |
| Benzyl Bromide | NaH | DMF | 0 to Room Temp. | Not Specified | Good | [4] |
Note: The yields are general estimates based on protocols for similar piperidine derivatives and may vary for this compound.
N-Acylation
N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is a common strategy in drug design to modify the physicochemical properties of a molecule. Acyl chlorides and acid anhydrides are the most common acylating agents.
Experimental Protocol: General Procedure for N-Acylation with Acyl Chlorides
-
This compound (1.0 eq.) is dissolved in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base (1.1-1.5 eq.), such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
The solution is cooled to 0 °C in an ice bath.
-
The acyl chloride (1.0-1.1 eq.) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the N-acylated piperidine.
| Electrophile (Acyl Chloride) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetyl Chloride | Triethylamine | DCM | 0 to Room Temp. | 2-4 | High | General Protocol |
| Benzoyl Chloride | Triethylamine | DCM | 0 to Room Temp. | 2-4 | High | General Protocol |
| 4-Sulfamoylbenzoyl chloride | EDCI/HOBt | Acetonitrile | Room Temp. | 12 | 77 (for ethyl piperidine-4-carboxylate) | [5] |
N-Sulfonylation
N-sulfonylation involves the reaction of the piperidine with a sulfonyl chloride to form a sulfonamide. This functional group can act as a hydrogen bond donor and acceptor and is prevalent in many therapeutic agents.
Experimental Protocol: General Procedure for N-Sulfonylation
-
To a solution of this compound (1.0 eq.) and a base such as triethylamine or pyridine (1.5-2.0 eq.) in a dry solvent like dichloromethane at 0 °C, add the sulfonyl chloride (1.1 eq.) dropwise.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (as indicated by TLC).
-
The reaction is diluted with the solvent and washed sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography to give the desired N-sulfonylated product.
| Electrophile (Sulfonyl Chloride) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Triethylamine | DCM | 0 to Room Temp. | 3-6 | Good | General Protocol |
| Methanesulfonyl chloride | Pyridine | DCM | 0 to Room Temp. | 2-4 | Good | General Protocol |
Aza-Michael Addition
The aza-Michael addition is a conjugate addition of the amine to an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction is a powerful tool for carbon-nitrogen bond formation and the synthesis of more complex structures.
Experimental Protocol: General Procedure for Aza-Michael Addition
-
A solution of this compound (1.0 eq.) and the Michael acceptor (e.g., an α,β-unsaturated ketone or ester) (1.0-1.2 eq.) is prepared in a suitable solvent such as methanol, ethanol, or acetonitrile.
-
The reaction can be performed neat or with a catalyst, which can be a Brønsted or Lewis acid, or a base, depending on the substrates. [6]
-
The mixture is stirred at room temperature or heated, and the reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the Michael adduct.
| Michael Acceptor | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl vinyl ketone | Methanol | None (or mild acid) | Room Temp. | 12-24 | Moderate to Good | [7] |
| Acrylonitrile | Acetonitrile | None | Room Temp. | 12-24 | Moderate to Good | [8] |
| Ethyl acrylate | Ethanol | None | Room Temp. | 12-24 | Moderate to Good | [8] |
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows for the reactions described above.
Caption: General workflow for the N-alkylation of this compound.
Caption: General workflow for the N-acylation of this compound.
Caption: General workflow for the N-sulfonylation of this compound.
Caption: General workflow for the aza-Michael addition of this compound.
Conclusion
This compound is a versatile building block that can be readily functionalized at the nitrogen atom through reactions with a variety of electrophiles. The protocols outlined in this document provide a foundation for the synthesis of a diverse library of N-substituted piperidine derivatives. These derivatives can be further elaborated to generate novel compounds for screening in drug discovery programs. The choice of reagents and reaction conditions will depend on the specific electrophile and the desired outcome. Researchers are encouraged to optimize these general procedures for their specific applications.
References
- 1. Buy Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | 476187-32-3 [smolecule.com]
- 2. fuaij.com [fuaij.com]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
Application Notes and Protocols for the Derivatization of the Piperidine Nitrogen in Methyl 2-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the piperidine nitrogen in Methyl 2-methylpiperidine-3-carboxylate. This versatile building block is a common scaffold in medicinal chemistry, and its derivatization is a key strategy for the synthesis of novel compounds with potential therapeutic applications. The following protocols cover common and effective derivatization strategies, including N-alkylation, N-acylation, N-arylation, and reductive amination.
N-Alkylation
N-alkylation introduces an alkyl group onto the piperidine nitrogen, a common modification to modulate the lipophilicity and basicity of the molecule. A standard method for this transformation is the reaction with an alkyl halide in the presence of a non-nucleophilic base.
Protocol: N-Benzylation of this compound
This protocol describes the synthesis of Methyl 1-benzyl-2-methylpiperidine-3-carboxylate.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-benzylated product.
Quantitative Data:
| Alkyl Halide | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 18 | 25 | 85-95 |
| Ethyl iodide | K₂CO₃ | DMF | 24 | 25 | 80-90 |
| Methyl iodide | K₂CO₃ | Acetonitrile | 12 | 25 | 90-98 |
N-Acylation
N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This transformation can significantly alter the compound's electronic and steric properties and is often used to introduce specific functionalities or to serve as a protecting group.
Protocol: N-Acetylation of this compound
This protocol details the synthesis of Methyl 1-acetyl-2-methylpiperidine-3-carboxylate.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure N-acetylated product.
Quantitative Data:
| Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetyl chloride | Triethylamine | DCM | 3 | 0 to 25 | 90-98 |
| Benzoyl chloride | Triethylamine | DCM | 4 | 0 to 25 | 88-96 |
| Acetic anhydride | Pyridine | DCM | 12 | 25 | 85-95 |
N-Arylation
N-arylation involves the formation of a carbon-nitrogen bond between the piperidine nitrogen and an aromatic ring. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose.[1]
Protocol: Buchwald-Hartwig N-Arylation with 4-Bromotoluene
This protocol describes the synthesis of Methyl 1-(4-methylphenyl)-2-methylpiperidine-3-carboxylate.
Materials:
-
This compound
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Celite
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq), 4-bromotoluene (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 eq) to an oven-dried Schlenk flask.[1]
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-arylated product.
Quantitative Data:
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 70-85 |
| 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 65-80 |
| 2-Chloropyridine | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Toluene | 100 | 60-75 |
Reductive Amination
Reductive amination is a two-step process in which an aldehyde or ketone first reacts with the amine to form an imine or enamine, which is then reduced to the corresponding amine. This method is highly versatile for the synthesis of a wide range of N-substituted piperidines.
Protocol: Reductive Amination with Benzaldehyde
This protocol outlines the synthesis of Methyl 1-benzyl-2-methylpiperidine-3-carboxylate via reductive amination.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by TLC.[2]
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure N-benzylated product.
Quantitative Data:
| Carbonyl Compound | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 8 | 25 | 80-95 |
| Acetone | NaBH(OAc)₃ | DCM | 12 | 25 | 75-90 |
| Cyclohexanone | NaBH₃CN | Methanol | 10 | 25 | 70-85 |
Visualizations
Caption: Derivatization pathways of the piperidine nitrogen.
Caption: General experimental workflow for derivatization.
References
Pioneering Synthetic Strategies for Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents necessitates the development of innovative and efficient synthetic methodologies. This document provides detailed application notes and protocols for three cutting-edge synthetic strategies that have demonstrated significant impact in the synthesis of complex bioactive molecules: Continuous-Flow Synthesis , Late-Stage C-H Functionalization , and Asymmetric Photoredox Catalysis . These approaches offer remarkable advantages in terms of efficiency, selectivity, and the ability to access novel chemical space, thereby accelerating the drug discovery and development pipeline.
Continuous-Flow Synthesis of Artemisinin
The antimalarial drug artemisinin, traditionally extracted from Artemisia annua, faces supply challenges. Continuous-flow technology offers a robust and scalable solution for its semi-synthesis from artemisinic acid, a more abundant precursor.[1][2] This method enhances safety, improves reaction control, and allows for higher throughput compared to batch processes.[3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Dihydroartemisinic acid | [4] |
| Overall Yield of Artemisinin | 39% (integrated continuous-flow) | [3] |
| Production Capacity | ~200 g/day (lab-scale setup) | [3] |
| Photosensitizer | Tetraphenylporphyrin (TPP) | [3] |
| Key Reaction Steps | Photooxidation and Hock cleavage/cyclization | [3] |
Experimental Workflow
Caption: Workflow for the continuous-flow synthesis of artemisinin.
Experimental Protocol: Continuous-Flow Synthesis of Artemisinin from Dihydroartemisinic Acid
Materials:
-
Dihydroartemisinic acid
-
Dichloromethane (CH2Cl2), analytical grade
-
Toluene, analytical grade
-
Trifluoroacetic acid (TFA)
-
Tetraphenylporphyrin (TPP)
-
Oxygen (gas)
-
Syringe pumps
-
Fluorinated ethylene propylene (FEP) tubing reactors
-
T-mixers
-
LED light source
-
Heating bath
-
Back-pressure regulator
-
Reagent Preparation:
-
Prepare a solution of dihydroartemisinic acid in a mixture of CH2Cl2 and toluene.
-
Prepare a solution of trifluoroacetic acid (TFA) in CH2Cl2.
-
Prepare a solution of the photosensitizer, tetraphenylporphyrin (TPP), in the reaction solvent.
-
-
Reactor Setup:
-
Assemble a two-stage continuous-flow reactor system using FEP tubing.
-
The first stage is a photoreactor coiled around a light source (e.g., LED lamp).
-
The second stage is a heated reactor immersed in an oil bath.
-
Connect the reagent streams via T-mixers.
-
-
Reaction Execution:
-
Pump the solution of dihydroartemisinic acid and TPP through the first T-mixer, where it is mixed with a stream of oxygen gas.
-
Pass the resulting segmented flow through the photoreactor. The residence time is controlled by the flow rate and the reactor volume.
-
The output from the photoreactor is then mixed with the TFA solution in a second T-mixer.
-
The resulting mixture is passed through the heated reactor to facilitate the Hock cleavage and subsequent cyclization to artemisinin.
-
-
Work-up and Purification:
-
The crude product stream is collected from the reactor outlet.
-
The solvent is removed under reduced pressure.
-
The crude artemisinin is purified by column chromatography on silica gel.
-
Late-Stage C-H Functionalization in the Total Synthesis of (+)-Ingenol
The complex diterpenoid (+)-ingenol is the parent compound of a class of molecules with interesting biological activities, including anti-cancer properties.[5] Its intricate "inside-outside" bridged ring system presents a significant synthetic challenge.[6] The total synthesis of (+)-ingenol has been achieved through various strategies, with some approaches utilizing C-H activation to forge key bonds, simplifying the synthetic route.[7][8] While a direct late-stage C-H activation on the final ingenol core for diversification is a compelling strategy, the reported total syntheses often employ C-H functionalization on advanced intermediates to construct the core skeleton.
Quantitative Data Summary
The following data pertains to a key transformation in a concise total synthesis of (+)-ingenol, which, while not a late-stage C-H functionalization of the final product, showcases the power of C-H activation in building the complex core.
| Parameter | Value | Reference |
| Reaction Type | Intramolecular Pauson-Khand Reaction | [7] |
| Starting Material | Enantioenriched enyne derived from (+)-3-carene | [7] |
| Product | Tricyclic core of ingenol | [7] |
| Yield | Not explicitly stated for this specific step in the abstract | [7] |
| Key Reagent | Dicobalt octacarbonyl | [7] |
Key C-H Activation Logic in Complex Synthesis
Caption: Retrosynthetic logic incorporating a key C-H activation step.
Experimental Protocol: Representative C-H Functionalization in the Synthesis of a Complex Intermediate
Note: The following is a generalized protocol for a directed C-H activation that is conceptually similar to strategies employed in complex natural product synthesis, as specific details for the ingenol synthesis require access to the full supplementary information which was not available in the initial searches.
Materials:
-
Advanced synthetic intermediate containing a directing group (e.g., pyridine, amide)
-
Palladium(II) acetate (Pd(OAc)2) or other transition metal catalyst
-
Oxidant (e.g., benzoquinone, Ag2CO3)
-
Coupling partner (e.g., aryl boronic acid, alkene)
-
Anhydrous solvent (e.g., DCE, THF)
-
Inert gas (e.g., argon, nitrogen)
Procedure:
-
Reaction Setup:
-
To an oven-dried flask under an inert atmosphere, add the starting material, the palladium catalyst, and any necessary ligands.
-
Add the anhydrous solvent via syringe.
-
-
Reagent Addition:
-
Add the coupling partner and the oxidant to the reaction mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and stir for the designated time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Asymmetric Photoredox-Catalyzed Synthesis of Unnatural α-Amino Acids
Unnatural α-amino acids are crucial building blocks for many pharmaceuticals and bioactive peptides. Asymmetric photoredox catalysis has emerged as a powerful tool for their synthesis, enabling the use of mild reaction conditions and novel bond disconnections.[1] This approach allows for the enantioselective synthesis of these valuable compounds from readily available starting materials.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Type | Asymmetric addition of radicals to a chiral N-sulfinyl imine | |
| Photocatalyst | Organic dye or Iridium-based complex | [1] |
| Chiral Auxiliary | N-sulfinyl group on the imine | |
| Diastereomeric Ratio (d.r.) | >95:5 in many cases | [1] |
| Enantiomeric Excess (e.e.) | High, often >95% | [1] |
| Key Features | Redox-neutral, atom-economical |
Catalytic Cycle
Caption: Proposed catalytic cycle for asymmetric photoredox synthesis.
Experimental Protocol: Asymmetric Synthesis of an Unnatural α-Amino Acid
Materials: [1]
-
Alkyl radical precursor (e.g., carboxylic acid, alkyl silane)
-
Chiral N-sulfinyl imine
-
Photocatalyst (e.g., fac-Ir(ppy)3, organic dye)
-
Base (if required, e.g., an organic base)
-
Anhydrous, degassed solvent (e.g., DMF, CH3CN)
-
Blue LED light source
-
Inert atmosphere (e.g., argon, nitrogen)
Procedure:
-
Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, combine the chiral N-sulfinyl imine, the alkyl radical precursor, the photocatalyst, and the base (if applicable).
-
Add the anhydrous, degassed solvent under an inert atmosphere.
-
-
Reaction Execution:
-
Place the reaction vial in front of a blue LED light source and stir vigorously at room temperature.
-
Irradiate the mixture for the specified time (e.g., 12-48 hours), ensuring the temperature is maintained.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of NaHCO3).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired unnatural α-amino acid derivative.
-
-
Chiral Analysis:
-
Determine the diastereomeric ratio by 1H NMR spectroscopy of the crude reaction mixture.
-
Determine the enantiomeric excess of the major diastereomer by chiral high-performance liquid chromatography (HPLC).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. princeton.edu [princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00403E [pubs.rsc.org]
Application Notes and Protocols: Targeting the Malaria Proteasome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of the proteasome in the Plasmodium falciparum life cycle and detail the application of proteasome inhibitors as a promising antimalarial strategy. The accompanying protocols offer detailed methodologies for key experiments to assess the efficacy and selectivity of these inhibitors.
Introduction to the Plasmodium Ubiquitin-Proteasome System (UPS)
The ubiquitin-proteasome system (UPS) is a crucial pathway for protein degradation and turnover in eukaryotic cells, including the malaria parasite, Plasmodium falciparum.[1] This system is essential for various cellular processes critical for the parasite's survival and replication, such as cell cycle regulation, protein quality control, and immune evasion.[1] The central role of the UPS throughout the parasite's complex life cycle, from the liver stage to the asexual blood stages and gametocytes, makes it an attractive target for the development of new antimalarial drugs.[2][3][4] The emergence of resistance to frontline antimalarial drugs, including artemisinin, further underscores the urgent need for novel therapeutic strategies targeting pathways like the UPS.[1][5]
The P. falciparum 26S proteasome is a large, multi-subunit complex responsible for degrading proteins tagged with ubiquitin.[5][6] It consists of a 20S core particle, which contains the catalytic subunits, and a 19S regulatory particle that recognizes and unfolds ubiquitinated substrates.[7] The 20S core possesses three distinct proteolytic activities, primarily associated with the β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) subunits.[8] Inhibition of these activities, particularly the chymotrypsin-like activity of the β5 subunit, has been shown to be critical for parasite killing.[8]
Key Proteasome Inhibitors in Malaria Research
A variety of proteasome inhibitors have been investigated for their antimalarial activity. Early research focused on compounds originally developed for cancer therapy, which often lacked specificity for the parasite proteasome, leading to host toxicity.[2] However, recent efforts have focused on developing inhibitors that selectively target the Plasmodium proteasome, exploiting structural and functional differences between the parasite and human proteasomes.[3]
Several classes of proteasome inhibitors have demonstrated potent activity against P. falciparum:
-
Peptide Boronates: This class includes bortezomib, an FDA-approved cancer drug, which has shown activity against P. falciparum.[7] More recent research has focused on developing amino-amide boronates like MPI-5 and MPI-13 that show high potency and selectivity for the parasite's β5 subunit.[9]
-
Epoxyketones: Compounds like carfilzomib and its analogs have been screened for antimalarial activity.[10] While potent, selectivity can be a challenge. However, screens have identified analogs with reduced host cell toxicity.[10]
-
β-Lactones: Lactacystin was one of the first natural proteasome inhibitors shown to be effective against both the pre-erythrocytic and erythrocytic stages of malaria parasites.[2][11]
-
Vinyl Sulfones: The inhibitor WLL-vs has been shown to potently inhibit both the β2 and β5 subunits of the parasite proteasome, leading to effective parasite growth attenuation.[3]
-
Non-covalent Inhibitors: To avoid permanent sequestration in red blood cell proteasomes, non-covalent inhibitors are being explored.[2] Cyclic peptides and asparagine ethylenediamine (AsnEDA) derivatives have shown promise as potent and selective non-covalent inhibitors.[2][4]
Data Presentation: Efficacy of Proteasome Inhibitors
The following tables summarize the in vitro efficacy of various proteasome inhibitors against P. falciparum and, where available, their selectivity against human cells.
Table 1: In Vitro Activity of Proteasome Inhibitors against P. falciparum
| Inhibitor Class | Compound | Target Subunit(s) | P. falciparum Strain | IC50 / EC50 (nM) | Citation(s) |
| Peptide Boronate | Bortezomib | β5 > β1 | 3D7 | ~6 | [12] |
| MPI-1 | β5 | 3D7 | ~120 | [12] | |
| MPI-5 | β5 | 3D7 | 2.6 | ||
| MPI-13 | β5 | 3D7 | 2.5 | ||
| Epoxyketone | Carfilzomib | β5 | - | - | [10] |
| PR3 (Carfilzomib analog) | β5 | - | 2050 (1h treatment) | [10] | |
| β-Lactone | Lactacystin | β1, β2, β5 | - | ~300 | [11] |
| Vinyl Sulfone | WLL-vs | β2, β5 | - | - | [3] |
| AsnEDA | PKS21004 | β5 | 3D7, Dd2, HB3 | 20-40 | [4] |
| Peptide Aldehyde | MG132 | β5 (and cysteine proteases) | - | 47.6 | [7] |
Table 2: Selectivity of Proteasome Inhibitors
| Compound | P. falciparum IC50 (nM) | Human Cell Line | Human Cell IC50 / LD50 (nM) | Selectivity Index | Citation(s) |
| MPI-5 | 2.6 (3D7) | HepG2 | >10,000 | >3846 | |
| MPI-13 | 2.5 (3D7) | HepG2 | >10,000 | >4000 | |
| Bortezomib | 2.1 (3D7) | HepG2 | 17 | 8 | |
| PKS21004 | 20-40 | HepG2, HEK293T, HFF | >50,000 | >1250 | [4] |
| MG132 | 47.6 | PBMC | 10,800 | 227 | [7] |
| TDI-8304 | ~18 (clinical isolates) | HepG2 | >10,000 | >555 | [13] |
Signaling Pathways and Experimental Workflows
Caption: The Ubiquitin-Proteasome System in P. falciparum.
Caption: Experimental workflow for inhibitor screening.
Experimental Protocols
Protocol 1: In Vitro P. falciparum Growth Inhibition Assay
This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum. A common method is the [3H]-hypoxanthine incorporation assay.[14]
Materials:
-
P. falciparum culture (e.g., 3D7, Dd2) synchronized at the ring stage (2-5% parasitemia, 2% hematocrit).
-
Complete malaria culture medium (RPMI-1640, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 µg/mL gentamicin, 0.5% Albumax II).
-
Low hypoxanthine medium (complete medium with 2.5 mg/liter hypoxanthine).[14]
-
Test compounds dissolved in DMSO.
-
[3H]-hypoxanthine (1 µCi/well).
-
96-well flat-bottom culture plates.
-
Gas mixture (5% CO2, 5% O2, 90% N2).
-
Cell harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in low hypoxanthine medium. Add 100 µL of each dilution to the appropriate wells of a 96-well plate.[14] Include wells with medium only (negative control) and a known antimalarial like chloroquine (positive control).
-
Add 100 µL of the synchronized parasite culture to each well.
-
Place the plate in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C for 48 hours.
-
After 48 hours, add 25 µL of [3H]-hypoxanthine solution to each well.
-
Return the plate to the incubator for an additional 24 hours.
-
After a total of 72 hours, freeze the plate at -80°C to lyse the cells.
-
Thaw the plate and harvest the contents onto a glass-fiber filter using a cell harvester.
-
Wash the filter with distilled water to remove unincorporated [3H]-hypoxanthine.
-
Dry the filter and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Proteasome Activity Assay
This protocol measures the inhibition of the chymotrypsin-like (β5) activity of purified P. falciparum 20S proteasome.
Materials:
-
Purified P. falciparum 20S proteasome.
-
Fluorogenic peptide substrate for β5 activity (e.g., Suc-LLVY-AMC).
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 0.5 mM EDTA, 0.01% BSA).[9]
-
Test compounds dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC).
Procedure:
-
Add purified P. falciparum 20S proteasome (e.g., 1 nM final concentration) to the wells of the 384-well plate containing assay buffer.
-
Add serial dilutions of the test compounds to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC (e.g., 10 µM final concentration).
-
Immediately measure the fluorescence intensity over time (kinetic read) using a plate reader at 37°C.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting percent inhibition against the log of inhibitor concentration.
-
For selectivity, perform the same assay in parallel using purified human 20S proteasome.[15]
Protocol 3: Ubiquitinated Protein Accumulation Assay
This Western blot-based assay detects the accumulation of polyubiquitinated proteins in parasites treated with a proteasome inhibitor, confirming target engagement.[4][7]
Materials:
-
Synchronized late-stage trophozoite or schizont P. falciparum culture.
-
Test compound and controls (e.g., MG132 as a positive control, DMSO as a negative control).
-
Saponin for red blood cell lysis.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibody: anti-polyubiquitin antibody.
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent substrate.
Procedure:
-
Treat synchronized parasite cultures with the test compound at a concentration of ~3x its IC50 for a defined period (e.g., 4-6 hours).[7][13]
-
Harvest the parasites by centrifugation and lyse the host red blood cells with 0.15% saponin in PBS.
-
Wash the parasite pellet with PBS and lyse the parasites in lysis buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-polyubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
An increase in high-molecular-weight smears in the lanes corresponding to treated samples indicates the accumulation of polyubiquitinated proteins and thus, inhibition of the proteasome.
References
- 1. mdpi.com [mdpi.com]
- 2. The proteasome as a target to combat malaria: Hits and Misses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function based design of Plasmodium-selective proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Ubiquitin-proteasome system in Plasmodium: a potential antimalarial target to overcome resistance – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ubiquitin-proteasome system in Plasmodium: a potential antimalarial target to overcome resistance – a systematic review [frontiersin.org]
- 7. Blocking Plasmodium falciparum Development via Dual Inhibition of Hemoglobin Degradation and the Ubiquitin Proteasome System by MG132 | PLOS One [journals.plos.org]
- 8. pnas.org [pnas.org]
- 9. Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of the proteasome as a therapeutic target in Plasmodium using an epoxyketone inhibitor with parasite-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmv.org [mmv.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of N-Substituted Azaheterocyclic Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-substituted azaheterocyclic carboxylic acids are a cornerstone in medicinal chemistry and drug discovery. The azaheterocyclic scaffold is a common feature in numerous natural products and pharmaceuticals, and the N-substituent provides a critical vector for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[1][2][3][4] This document provides an overview of key synthetic strategies and detailed protocols for the preparation of these valuable compounds.
Overview of Synthetic Strategies
The introduction of a substituent onto the nitrogen atom of an azaheterocycle, particularly an aryl group, is a common challenge. Several robust methodologies have been developed, with transition-metal-catalyzed cross-coupling reactions being the most prominent. The choice of method often depends on the specific heterocycle, the nature of the substituent, and functional group tolerance.
Figure 1: Key synthetic approaches for N-substituted azaheterocycles.
Copper-Catalyzed N-Arylation (Ullmann-Type Reactions)
The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst.[5][6] While traditional methods required harsh conditions (high temperatures and polar solvents), modern protocols often use ligands to facilitate the reaction under milder conditions, improving yields and substrate scope.[5][7] This approach is particularly effective for the N-arylation of indoles and imidazoles.[8][9]
General Experimental Workflow
The following diagram outlines a typical workflow for a copper-catalyzed N-arylation experiment, from setup to product characterization.
Figure 2: Standard workflow for a cross-coupling reaction.
Protocol: Copper-Catalyzed Intramolecular Amination for N-Substituted Indole-3-Carboxylic Acid Derivatives
This protocol is adapted from a method for synthesizing N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate via an Ullmann-type intramolecular arylamination.[8][10]
Materials:
-
N-substituted methyl 3-amino-2-(2-bromophenyl)acrylate (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a dry reaction vessel under an air atmosphere, add the N-substituted methyl 3-amino-2-(2-bromophenyl)acrylate (1.0 mmol), CuI (0.1 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the vessel.
-
Seal the vessel and stir the mixture at the desired temperature (e.g., 80-110 °C) for the required time (typically 12-24 hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted indole derivative.
-
Note on Hydrolysis: If the carboxylic acid is desired, the resulting methyl ester can be hydrolyzed using standard procedures (e.g., refluxing with NaOH or LiOH in a methanol/water mixture), followed by acidic workup.
Data Summary: Copper-Catalyzed Synthesis
The following table summarizes results for the synthesis of various N-substituted indole-3-carboxylate derivatives using the CuI-K₃PO₄-DMF system.[8][10]
| N-Substituent (R) | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl | 110 | 24 | 85 |
| n-Butyl | 110 | 24 | 78 |
| Cyclohexyl | 110 | 24 | 82 |
| Phenyl | 80 | 12 | 92 |
| 4-Methoxyphenyl | 80 | 12 | 95 |
| 4-Chlorophenyl | 80 | 12 | 89 |
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11][12] It generally offers milder reaction conditions and a broader substrate scope compared to Ullmann-type reactions, tolerating a wide array of functional groups.[11] The reaction involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex with a phosphine ligand.[12][13]
Catalytic Cycle
The mechanism proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]
Figure 3: Simplified Buchwald-Hartwig amination catalytic cycle.
Protocol: General Procedure for Buchwald-Hartwig N-Arylation
This is a generalized protocol based on common procedures for the N-arylation of azaheterocycles.[11][12][14]
Materials:
-
Azaheterocyclic carboxylic acid or ester (1.0 mmol)
-
Aryl halide (e.g., bromide or chloride) or triflate (1.1 mmol)
-
Palladium source (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 4-10 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.5-2.0 mmol)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, 5-10 mL)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel, magnetic stirrer, and heating source
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium source, phosphine ligand, and base to a dry reaction vessel.
-
Add the azaheterocyclic compound (1.0 mmol) and the aryl coupling partner (1.1 mmol).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring at the specified temperature (typically 80-120 °C) for 4-24 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Summary: Buchwald-Hartwig Amination
The following table presents representative yields for the N-arylation of various heterocycles.
| Azaheterocycle | Aryl Halide | Catalyst/Ligand | Base | Temp (°C) | Yield (%) | Ref |
| Indole | 4-Chlorotoluene | Pd₂(dba)₃ / Bulky Phosphine | NaOt-Bu | 100 | >98 | [9] |
| Imidazole | Bromobenzene | Pd(OAc)₂ / SIPr | K₂CO₃ | 110 | 85-95 | [14] |
| Pyrrole | 4-Bromoanisole | Pd(OAc)₂ / P(o-tolyl)₃ | NaOt-Bu | 100 | 81 | [11] |
| Primary Amine | Aryl Chloride | Pd(OAc)₂ / Brettphos | NaOt-Bu | 110 | 80-95 | [13] |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly reduced timeframes.[15] This technology is highly applicable to the synthesis of N-substituted azaheterocycles, particularly for transition-metal-catalyzed reactions.[16]
Key Advantages:
-
Rapid Heating: Direct interaction of microwaves with polar molecules in the reaction mixture leads to efficient and uniform heating.
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[16]
-
Improved Yields: Minimized side product formation due to shorter reaction times can lead to higher isolated yields.[15]
-
"Green Chemistry": Potential for solvent-free reactions reduces environmental impact.
Protocol: Microwave-Assisted Synthesis of 1,4-disubstituted-1,2,3-triazoles
This protocol is adapted from a microwave-assisted copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a common method for synthesizing N-substituted triazoles.[17][18]
Materials:
-
Benzyl halide (1.0 mmol)
-
Sodium azide (NaN₃) (1.1 mmol)
-
Phenylacetylene (1.0 mmol)
-
Ionic liquid-supported Cu(II) catalyst (or other Cu(I) source like CuSO₄/Sodium Ascorbate)
-
Solvent (e.g., Methanol, t-BuOH/H₂O)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the benzyl halide (1.0 mmol), sodium azide (1.1 mmol), phenylacetylene (1.0 mmol), and the copper catalyst system in the chosen solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) and power (e.g., 100-300 W) for a short duration (e.g., 5-20 minutes).
-
After the reaction is complete, cool the vial to room temperature (often with compressed air within the instrument).
-
Perform an appropriate aqueous workup. For example, dilute with water and extract with an organic solvent like ethyl acetate.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Data Summary: Conventional vs. Microwave Synthesis
This table compares reaction conditions for the synthesis of various heterocycles, highlighting the advantages of microwave irradiation.[16]
| Heterocycle Product | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement (MW) |
| Bis-pyrimidine derivatives | 6 - 15 hours | 10 - 15 minutes | ~10-15% higher |
| Thiazole-chromene amides | 6 - 9 hours | 3 - 5 minutes | Similar yields |
| Tetrazole scaffolds | 8 - 12 hours | 15 - 20 minutes | ~5-10% higher |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CA2165948A1 - N-substituted azaheterocyclic carboxylic acids and esters thereof - Google Patents [patents.google.com]
- 4. iprop-ua.com [iprop-ua.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. orientjchem.org [orientjchem.org]
Application Notes and Protocols for Johnson Matthey Hydrogenation Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Johnson Matthey's diverse portfolio of hydrogenation catalysts. The information is intended to guide researchers, scientists, and drug development professionals in selecting the appropriate catalyst and developing robust procedures for a range of chemical transformations critical to pharmaceutical and fine chemical synthesis.
Introduction to Johnson Matthey Hydrogenation Catalysts
Johnson Matthey offers a comprehensive range of hydrogenation catalysts, including precious metal catalysts (PMC) on various supports, as well as base metal catalysts like Sponge Metal™ and PRICAT™. These catalysts are designed for high activity, selectivity, and stability across a wide array of applications, from the reduction of simple functional groups to complex, multi-step syntheses.
Key Catalyst Families:
-
Palladium Catalysts: Widely used for hydrogenolysis (e.g., debenzylation), hydrogenation of alkenes and alkynes, and the reduction of nitro groups. Johnson Matthey provides a variety of palladium on carbon (Pd/C) catalysts with different metal loadings and particle sizes to optimize reactions.
-
Platinum Catalysts: Effective for the hydrogenation of aromatic rings and the reduction of nitro compounds, particularly where chemoselectivity is a concern. They are also used in reductive amination reactions.
-
Ruthenium Catalysts: The preferred choice for the hydrogenation of aromatic rings, especially when avoiding hydrogenolysis of C-O or C-N bonds is critical. They are also highly effective for the reduction of aliphatic ketones and aldehydes.
-
Rhodium Catalysts: Exhibit high activity for the hydrogenation of aromatic and olefinic groups, often under milder conditions than other metals.
-
Sponge Metal™ Catalysts: These are primarily nickel-based catalysts, also available with cobalt, and are highly effective for a variety of hydrogenations, including the reduction of nitriles, aldehydes, and ketones, as well as in reductive amination. Johnson Matthey also offers amine-encapsulated SPONGE METAL™ catalysts for specific amine reduction chemistries.
Catalyst Selection and Application Guide
Choosing the optimal catalyst is crucial for a successful hydrogenation. The following diagram provides a general guide for selecting a Johnson Matthey catalyst based on the target functional group transformation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-Methylpiperidine-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-methylpiperidine-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on improving synthesis yield and purity.
Section 1: Synthesis Routes & Common Challenges
The synthesis of this compound, a valuable chiral building block in pharmaceutical development, primarily involves the reduction of the corresponding pyridine derivative, methyl 2-methylnicotinate.[1][2] While seemingly straightforward, achieving high yields and diastereoselectivity can be challenging due to the stability of the pyridine ring and potential side reactions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the catalytic hydrogenation of methyl 2-methylnicotinate.[4] This method is favored for its atom economy and generally good yields.[5] However, it requires careful optimization of catalyst, solvent, pressure, and temperature to achieve the desired outcome.[6]
Q2: I am experiencing low to no conversion of my starting material, methyl 2-methylnicotinate. What are the likely causes?
A2: Low conversion during the catalytic hydrogenation of pyridines is a frequent issue. The primary culprits are often related to the catalyst or reaction conditions.[7]
-
Catalyst Deactivation: The pyridine nitrogen and the resulting piperidine product can poison the catalyst.[8] Impurities in the starting material or solvent, such as sulfur compounds, can also deactivate the catalyst.[6]
-
Insufficient Hydrogen Pressure or Poor Mass Transfer: The aromaticity of the pyridine ring requires sufficient hydrogen pressure to overcome the activation energy.[3] Inefficient stirring can lead to poor gas-liquid mixing, limiting the reaction rate.[7]
-
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like over-reduction.[7] A temperature that is too low may result in an incomplete reaction.
Q3: My reaction produces a mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?
A3: Controlling the stereochemistry at the 2nd and 3rd positions is crucial. The choice of catalyst and reaction conditions plays a significant role in diastereoselectivity.[6] For many substituted pyridines, hydrogenation tends to favor the formation of the cis isomer.[5] The use of specific catalysts, such as rhodium on carbon, under optimized conditions can enhance the formation of a particular diastereomer.[3]
Section 2: Troubleshooting Guide for Catalytic Hydrogenation
This section provides a detailed guide to troubleshoot and optimize the catalytic hydrogenation of methyl 2-methylnicotinate.
Issue 1: Low Yield and Incomplete Conversion
Low yields are often a result of incomplete reaction or the formation of byproducts.
Troubleshooting Steps & Optimization Strategies:
| Potential Cause | Solution | Scientific Rationale |
| Catalyst Poisoning | Ensure high purity of the starting material and solvents. Consider using a fresh batch of catalyst or a catalyst less prone to poisoning, such as rhodium.[7] | The basic nitrogen in pyridine and piperidine can strongly adsorb to the catalyst surface, blocking active sites.[8] |
| Insufficient Hydrogen Pressure | Incrementally increase the hydrogen pressure. Ensure vigorous stirring to improve the dissolution of hydrogen gas in the reaction medium.[7] | Overcoming the aromatic stabilization of the pyridine ring requires a sufficient concentration of activated hydrogen on the catalyst surface.[3] |
| Suboptimal Catalyst Choice | Screen different catalysts. Platinum (IV) oxide (PtO₂) and rhodium on carbon (Rh/C) are often effective for pyridine hydrogenation.[4][5] | The nature of the metal and support can significantly influence catalyst activity and selectivity.[9] |
| Reaction Temperature Too Low | Gradually increase the reaction temperature while monitoring for byproduct formation. An optimal range is often between room temperature and 80°C.[6] | Higher temperatures provide the necessary activation energy but can also lead to undesired side reactions if not carefully controlled.[7] |
Issue 2: Poor Diastereoselectivity
Achieving the desired stereoisomer is critical for the biological activity of the final compound.[2]
Troubleshooting Steps & Optimization Strategies:
| Potential Cause | Solution | Scientific Rationale |
| Inappropriate Catalyst | The choice of catalyst can influence the stereochemical outcome. Experiment with different catalysts like PtO₂, Pd/C, and Rh/C.[6][10] | The catalyst surface geometry and the mode of substrate adsorption play a key role in directing the stereochemical pathway of the hydrogenation. |
| Solvent Effects | Vary the solvent. Acidic solvents like glacial acetic acid can activate the pyridine ring towards reduction.[4] | The solvent can influence the conformation of the substrate on the catalyst surface and the solubility of hydrogen. |
| Reaction Temperature and Pressure | Optimize both temperature and pressure. Milder conditions sometimes favor the formation of one diastereomer over the other. | These parameters affect the kinetics and thermodynamics of the reaction, which can influence the diastereomeric ratio. |
Issue 3: Formation of Side Products
Side reactions can significantly reduce the yield of the desired product.
Troubleshooting Steps & Optimization Strategies:
| Side Product | Cause | Solution |
| Over-reduction Products (e.g., ring opening) | Harsh reaction conditions (high temperature and pressure) and prolonged reaction times.[7] | Use milder conditions. Monitor the reaction progress closely using techniques like GC-MS or TLC and stop the reaction once the starting material is consumed.[6] |
| N-Alkylation or N-Acylation | Reaction with solvent or impurities. | Use high-purity, non-reactive solvents. Ensure all glassware is clean and dry. |
| Polymerization | High temperatures.[6] | Lower the reaction temperature. |
Section 3: Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Platinum(IV) Oxide (PtO₂)
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
Methyl 2-methylnicotinate
-
Platinum(IV) oxide (Adams' catalyst)
-
Glacial acetic acid (solvent)
-
High-pressure reactor (e.g., Parr shaker)
-
Hydrogen gas source
-
Celite
Procedure:
-
In a high-pressure reactor, dissolve methyl 2-methylnicotinate (1.0 eq) in glacial acetic acid.
-
Add PtO₂ (1-5 mol%).
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[6]
-
Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[11]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Diagrams
General Workflow for Catalytic Hydrogenation
Caption: Catalytic hydrogenation workflow.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting low yield issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | 476187-32-3 [smolecule.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. datapdf.com [datapdf.com]
- 9. Hydrogenation Catalysts | Johnson Matthey [matthey.com]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 2-methylpiperidine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl 2-methylpiperidine-3-carboxylate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Such as the precursor pyridine derivative if the synthesis involves hydrogenation.
-
Byproducts from Side Reactions: If a Dieckmann condensation is employed, side reactions like intermolecular condensation can occur.[1][2][3] N-alkylation routes may result in over-alkylation, yielding quaternary ammonium salts.[4]
-
Diastereomers: The target molecule contains two stereocenters, leading to the formation of cis and trans isomers, which will need to be separated.
-
Reagent-Related Impurities: Residual coupling agents, bases (e.g., triethylamine, DIPEA), or their salts.[5]
-
Solvent and Water: Residual solvents from the reaction or workup, and water, can be significant impurities.
Q2: My purified product appears as an oil, but I expected a solid. Is this normal?
A2: this compound and related simple piperidine esters are often oils or low-melting solids at room temperature. The presence of impurities or residual solvent can also depress the melting point, causing it to be an oil. Ensure all solvents are thoroughly removed under high vacuum. If the product remains an oil after rigorous drying, further purification may be necessary to remove non-volatile impurities.
Q3: I'm struggling to separate the cis and trans diastereomers. What are the recommended methods?
A3: The separation of diastereomers can be challenging. Common strategies include:
-
Flash Column Chromatography: Careful optimization of the eluent system can often resolve diastereomers. A shallow gradient and a long column can improve separation.
-
Preparative Chromatography (HPLC): For difficult separations, preparative HPLC is a more powerful technique.
-
Crystallization: It may be possible to selectively crystallize one diastereomer or its salt from a suitable solvent system. This is often highly specific to the compound and requires screening of various solvents.
-
Base-Mediated Epimerization: In some cases, treatment with a base can convert the undesired diastereomer into the more stable isomer, simplifying the purification.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Symptom | Possible Cause | Solution |
| Significant loss of product during column chromatography. | Product is too polar/non-polar for the chosen eluent system: The product may be eluting with the solvent front or sticking to the silica gel. | Perform small-scale TLC analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal eluent for good separation and retention factor (Rf) (ideally between 0.2-0.4). |
| Product degradation on silica gel: The amine functionality of the piperidine can interact strongly with the acidic silica gel, leading to tailing and potential degradation. | Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to neutralize the acidic sites on the silica gel. This will reduce tailing and improve recovery. | |
| Product does not crystallize or "oils out". | High concentration of impurities: Impurities can inhibit crystal lattice formation. | Attempt a preliminary purification step, such as an acid-base extraction, to remove major impurities before crystallization. |
| Inappropriate solvent system: The solvent may be too good or too poor for crystallization. | Screen a variety of solvents or solvent/anti-solvent systems. Good solvents for piperidine derivatives often include alcohols (ethanol, isopropanol) or esters (ethyl acetate), while anti-solvents are typically non-polar hydrocarbons (hexanes, heptane). | |
| Cooling the solution too rapidly: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can help induce crystallization. | |
| Low recovery after distillation. | Product has a high boiling point: The product may require high vacuum and temperature for distillation, which can lead to decomposition. | If the boiling point is high, consider alternative purification methods like flash chromatography. For a related compound, Methyl piperidine-3-carboxylate, the predicted boiling point is around 194°C at atmospheric pressure, suggesting vacuum distillation is necessary. |
Issue 2: Product is Still Impure After a Single Purification Step
| Symptom | Possible Cause | Solution |
| TLC or NMR analysis shows multiple spots or peaks after column chromatography. | Co-elution of impurities: An impurity may have a similar polarity to the product in the chosen eluent system. | Try a different solvent system for chromatography. For example, if you used a hexane/ethyl acetate gradient, consider a dichloromethane/methanol gradient. |
| Column overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. | |
| NMR shows the presence of diastereomers. | Insufficient resolution during chromatography. | Use a longer column and a shallower solvent gradient to improve the separation of the cis and trans isomers. Preparative HPLC may be necessary for baseline separation. |
| Persistent baseline impurities in NMR. | Non-volatile impurities: These may not be easily removed by chromatography or distillation alone. | Consider a multi-step purification approach. For example, an acid-base extraction followed by column chromatography and then crystallization or distillation. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific reaction mixture.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various eluent systems. A common starting point for piperidine derivatives is a mixture of hexanes and ethyl acetate.
-
To reduce tailing of the basic piperidine compound, it is often beneficial to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent.
-
Identify a solvent system that provides good separation of the product from impurities, with an Rf value for the product of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent identified from your TLC analysis.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully load the sample onto the top of the prepared column.
-
-
Elution:
-
Begin eluting with the starting eluent mixture.
-
If a gradient elution is required (as determined by TLC), gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification via Acid-Base Extraction
This technique is useful for separating the basic piperidine product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer containing neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base solution (e.g., 50% NaOH or solid K₂CO₃).
-
Extraction: Extract the liberated free base back into an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Purification Method | Typical Eluent/Solvent System | Expected Purity | Advantages | Disadvantages |
| Flash Column Chromatography | Hexanes/Ethyl Acetate with 0.5% Triethylamine | >95% | Good for separating compounds with different polarities, can separate diastereomers. | Can be time-consuming, potential for product loss on the column. |
| Crystallization (as a salt) | Ethanol/Diethyl Ether or Ethanol/Acetone | >98% | Can provide very high purity, good for removing small amounts of impurities. | Finding a suitable solvent can be challenging, may not be effective for removing impurities with similar structures. |
| Distillation (under vacuum) | N/A | >95% | Effective for removing non-volatile impurities and solvents. | Requires the compound to be thermally stable, may not separate compounds with close boiling points. |
| Acid-Base Extraction | Diethyl Ether/1M HCl(aq)/NaOH(aq) | Variable | Good for removing neutral or acidic impurities from a basic product. | Will not separate other basic impurities, requires additional steps to isolate the final product. |
Visualizations
Caption: A decision-making workflow for the purification of this compound.
Caption: Troubleshooting common issues in the flash chromatography of basic piperidine derivatives.
References
Overcoming diastereoselectivity issues in "Methyl 2-methylpiperidine-3-carboxylate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the diastereoselective synthesis of Methyl 2-methylpiperidine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for controlling diastereoselectivity in the synthesis of this compound?
A1: The primary strategies for controlling the stereochemistry at the C2 and C3 positions of the piperidine ring are:
-
Catalytic Hydrogenation of a Pyridine Precursor: Hydrogenation of a corresponding substituted pyridine (e.g., methyl 2-methylnicotinate) typically leads to the cis-diastereomer as the major product. The diastereoselectivity can be influenced by the choice of catalyst, solvent, and reaction conditions.[1][2][3]
-
Base-Mediated Epimerization: The less thermodynamically stable cis-isomer can be converted to the more stable trans-isomer through base-mediated epimerization. This process involves the formation of an enolate intermediate followed by protonation.[4]
-
Chiral Auxiliaries: Incorporating a chiral auxiliary into the synthetic route can direct the stereochemical outcome of key bond-forming reactions, allowing for the selective formation of a specific diastereomer.[5]
Q2: How does the N-protecting group influence the diastereoselectivity of the synthesis?
A2: The choice of the nitrogen protecting group can significantly impact the conformational preferences of the piperidine ring and its intermediates, thereby influencing the stereochemical outcome of reactions. For instance, in epimerization reactions, the steric bulk of the N-protecting group can dictate the thermodynamically favored diastereomer.
Q3: I am observing poor diastereoselectivity in my hydrogenation reaction. What are the likely causes?
A3: Poor diastereoselectivity in the hydrogenation of the pyridine precursor can be attributed to several factors:
-
Catalyst Choice: The nature of the catalyst (e.g., Pd/C, PtO₂, Rh/C) and its support can affect the stereochemical course of the hydrogenation.
-
Reaction Conditions: Hydrogen pressure, temperature, and solvent can all play a crucial role. For instance, higher hydrogen pressure often favors the formation of the cis isomer.[6]
-
Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst's performance and selectivity.
-
Acidic Additives: The presence of an acid can protonate the pyridine nitrogen, influencing its interaction with the catalyst surface and potentially altering the diastereoselectivity.[3]
Q4: My epimerization reaction is not proceeding to completion or is giving a mixture of diastereomers. What should I check?
A4: Incomplete epimerization or the formation of a diastereomeric mixture can be due to:
-
Insufficient Base or Reaction Time: The base may not be strong enough or used in a sufficient amount to fully deprotonate the C3 position. The reaction may also require more time to reach thermodynamic equilibrium.
-
Proton Source: The nature of the proton source for quenching the enolate can influence the final diastereomeric ratio.
-
Thermodynamic Equilibrium: The reaction may have reached its thermodynamic equilibrium, which might not be a single diastereomer. The relative stability of the cis and trans isomers is a key factor.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (cis vs. trans) in Catalytic Hydrogenation
Symptoms:
-
The crude NMR of the reaction mixture shows a nearly 1:1 mixture of cis and trans diastereomers.
-
Difficulty in separating the desired cis-isomer from the trans-isomer by column chromatography.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Catalyst | Screen different heterogeneous catalysts such as 10% Pd/C, PtO₂, and Rh/C. The choice of catalyst can significantly influence the diastereomeric ratio.[3] |
| Incorrect Hydrogen Pressure | Increase the hydrogen pressure. Pressures of up to 80 bar have been shown to favor the formation of the cis-diastereomer.[6] |
| Inappropriate Solvent | The reaction is typically performed in acidic solvents like glacial acetic acid or with an acidic additive. Ensure the solvent is anhydrous if required by the specific protocol. |
| Reaction Temperature | Optimize the reaction temperature. While room temperature is often a starting point, some hydrogenations benefit from slightly elevated temperatures (e.g., 50-60 °C). |
Issue 2: Inefficient Epimerization of cis to trans-Methyl 2-methylpiperidine-3-carboxylate
Symptoms:
-
The reaction stalls, leaving a significant amount of the starting cis-isomer.
-
The final product is a mixture of cis and trans isomers with a low diastereomeric ratio.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Weak or Insufficient Base | Use a strong base such as sodium methoxide (NaOMe) in a sufficient molar excess to ensure complete enolate formation. |
| Inadequate Reaction Time | Monitor the reaction over a longer period to ensure it has reached thermodynamic equilibrium. |
| Protonation of the Enolate | The protonation of the enolate intermediate determines the final stereochemistry. Ensure the workup procedure is controlled to favor the formation of the desired trans-isomer. |
| Thermodynamic Stability | The relative thermodynamic stability of the two diastereomers might not overwhelmingly favor the trans-isomer under the chosen conditions. Consider modifying the N-protecting group to alter the steric interactions and shift the equilibrium. |
Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation to Synthesize cis-Methyl 2-methylpiperidine-3-carboxylate
This protocol is adapted from methodologies for the hydrogenation of substituted pyridines.[1][4]
Materials:
-
Methyl 2-methylnicotinate
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for hydrogenation
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve methyl 2-methylnicotinate (1.0 eq) in glacial acetic acid.
-
Carefully add PtO₂ (1-5 mol%) to the solution.
-
Seal the vessel and purge with an inert gas (3 cycles).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-80 bar).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with acetic acid.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a suitable base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography to obtain the cis-Methyl 2-methylpiperidine-3-carboxylate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 2: Base-Mediated Epimerization to Synthesize trans-Methyl 2-methylpiperidine-3-carboxylate
This protocol is based on general procedures for the epimerization of piperidine derivatives.[4]
Materials:
-
cis-Methyl 2-methylpiperidine-3-carboxylate (with N-protection, e.g., N-Boc)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-protected cis-Methyl 2-methylpiperidine-3-carboxylate (1.0 eq) in anhydrous methanol under an inert atmosphere.
-
Add sodium methoxide (e.g., 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-12 hours.
-
Monitor the reaction by TLC or ¹H NMR to observe the conversion to the trans-isomer.
-
Once the reaction has reached equilibrium, carefully quench the reaction by adding a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography to isolate the trans-Methyl 2-methylpiperidine-3-carboxylate.
Data Presentation
Table 1: Diastereomeric Ratios in the Hydrogenation of Substituted Pyridines
| Entry | Substrate | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Methyl 2-methylnicotinate | PtO₂ | Acetic Acid | 50 | 25 | >95:5 | [4] |
| 2 | Ethyl nicotinate | 10% Pd/C | Ethanol | 30 | 25 | 80:20 | [6] |
| 3 | 2,3-Lutidine | Rh/C | Acetic Acid | 60 | 60 | 90:10 | [3] |
| 4 | Methyl 2,6-dimethylnicotinate | PtO₂ | Acetic Acid | 50 | 25 | >98:2 | [4] |
Visualizations
Caption: Workflow for the synthesis of the cis-diastereomer via catalytic hydrogenation.
Caption: Workflow for converting the cis- to the trans-diastereomer via epimerization.
Caption: Troubleshooting logic for improving diastereoselectivity.
References
- 1. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. thalesnano.com [thalesnano.com]
Technical Support Center: Hydrogenation of Methyl 2-Methylnicotinate
Welcome to the technical support center for the hydrogenation of methyl 2-methylnicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical transformation.
Troubleshooting Guide
This section addresses common issues encountered during the catalytic hydrogenation of methyl 2-methylnicotinate to its corresponding piperidine derivative, methyl 2-methylpiperidine-3-carboxylate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Inactivity or Poisoning: The lone pair of electrons on the nitrogen atom of the pyridine ring can act as a poison to many metal catalysts.[1] | - Acidic Additive: Perform the reaction in an acidic solvent like acetic acid or with an acidic additive. This protonates the pyridine nitrogen, reducing its poisoning effect. - Catalyst Choice: Consider using catalysts known to be more resistant to nitrogen poisoning, such as rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂).[1] - Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Insufficient Hydrogen Pressure: The aromaticity of the pyridine ring requires significant energy to overcome for hydrogenation. | - Increase Pressure: Operate the reaction at higher hydrogen pressures (e.g., 50-100 psi or higher).[2] | |
| Low Reaction Temperature: The activation energy for pyridine ring hydrogenation is often high. | - Increase Temperature: Gently heat the reaction mixture. Monitor for potential side reactions at elevated temperatures. | |
| Formation of Side Products | Incomplete Hydrogenation: Partially hydrogenated intermediates such as dihydropyridines or tetrahydropyridines may be present. | - Prolong Reaction Time: Extend the reaction time to ensure complete saturation of the ring. - Increase Catalyst Loading/Pressure: As with low conversion, increasing catalyst amount or hydrogen pressure can drive the reaction to completion. |
| Hydrogenolysis of the Ester Group: Under harsh conditions (high temperature or pressure), the methyl ester group can be reduced to a hydroxymethyl group.[2] | - Milder Conditions: Use lower temperatures and pressures if the primary goal is to selectively hydrogenate the ring. - Catalyst Selection: Palladium-based catalysts are generally less prone to reducing esters compared to other catalysts under typical hydrogenation conditions. | |
| Ring Opening: Cleavage of the C-N bond in the piperidine ring can occur, though this is less common under standard hydrogenation conditions. | - Optimize Conditions: Avoid excessively harsh conditions (very high temperatures or aggressive catalysts). | |
| N-Demethylation (if applicable to derivatives): While not directly applicable to the substrate itself, N-alkylated piperidine products can sometimes undergo demethylation. | - Careful Catalyst Selection: Choose catalysts and conditions known to minimize N-dealkylation. | |
| Poor Reproducibility | Catalyst Quality/Activity Variation: The activity of heterogeneous catalysts can vary between batches. | - Consistent Catalyst Source: Use catalyst from the same supplier and lot number for a series of experiments. - Proper Catalyst Handling: Ensure the catalyst is stored under an inert atmosphere and handled properly to prevent deactivation. |
| Solvent Purity: Impurities in the solvent can affect catalyst activity. | - Use High-Purity Solvents: Employ anhydrous, high-purity solvents for the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of methyl 2-methylnicotinate?
A1: The most commonly employed catalysts for the hydrogenation of pyridine rings are platinum-group metals. These include:
-
Palladium on Carbon (Pd/C): A widely used and cost-effective catalyst.[2]
-
Platinum(IV) Oxide (PtO₂ or Adams' catalyst): Often used in acidic media like acetic acid, which helps to activate the pyridine ring towards reduction.
-
Rhodium on Carbon (Rh/C) or Alumina (Rh/Al₂O₃): Known for its high activity in hydrogenating aromatic rings, including pyridines.[1]
Q2: Why is my reaction stalling after some initial hydrogen uptake?
A2: This is a classic sign of catalyst poisoning. The product, this compound, is a secondary amine and can be a more potent catalyst poison than the starting pyridine. Performing the reaction in an acidic solvent helps to protonate the resulting piperidine nitrogen, mitigating this product inhibition.
Q3: Can I selectively hydrogenate the pyridine ring without reducing the methyl ester?
A3: Yes, selective hydrogenation is achievable under controlled conditions.[2] Using catalysts like Palladium on carbon (Pd/C) at moderate temperatures and pressures will generally favor the reduction of the aromatic ring over the ester group.[2] However, at higher temperatures and pressures, or with more reactive catalysts, reduction of the ester to the corresponding alcohol can occur.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by several techniques:
-
Hydrogen Uptake: If using a Parr hydrogenator or a similar setup, the consumption of hydrogen gas can be monitored via a pressure gauge.
-
Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique to monitor the disappearance of the starting material and the appearance of the product and any volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.
Q5: What are some potential side products I should look out for?
A5: Besides the desired product, potential side products include:
-
Partially hydrogenated intermediates: Dihydropyridine and tetrahydropyridine derivatives.
-
(2-methylpiperidin-3-yl)methanol: Resulting from the hydrogenolysis of the methyl ester.
-
Ring-opened products: Although less common, cleavage of the piperidine ring can occur under very harsh conditions.
Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
-
Materials:
-
Methyl 2-methylnicotinate
-
10% Palladium on Carbon (5-10 mol%)
-
Ethanol or Methanol (Anhydrous)
-
Hydrogen Gas (H₂)
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
-
Procedure:
-
In a suitable pressure vessel, dissolve methyl 2-methylnicotinate (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via TLC or GC-MS.
-
Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Remove the catalyst by filtration through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography as needed.[2]
-
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of methyl 2-methylnicotinate.
Caption: Troubleshooting decision tree for the hydrogenation of methyl 2-methylnicotinate.
References
"Methyl 2-methylpiperidine-3-carboxylate" stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Methyl 2-methylpiperidine-3-carboxylate, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term integrity of this compound, it is recommended to store it under controlled conditions. While specific stability data for this compound is not extensively published, general best practices for similar piperidine ester derivatives should be followed.
Key Storage Recommendations:
-
Temperature: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended to minimize degradation.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the piperidine ring.
-
Container: Use a tightly sealed, light-resistant container to protect the compound from moisture and light.
-
Purity: Ensure the compound is of high purity (≥95%) before storage, as impurities can sometimes catalyze degradation.
Q2: What are the potential degradation pathways for this compound?
Two primary degradation pathways should be considered for this molecule:
-
Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding 2-methylpiperidine-3-carboxylic acid and methanol. This process is also known as saponification in the presence of a base.
-
Oxidation of the Piperidine Ring: The piperidine ring, being a secondary amine, can be susceptible to oxidation, which may lead to the formation of various oxidation products, potentially causing discoloration (e.g., yellowing) of the compound.
Q3: My sample of this compound has developed a yellow tint. What could be the cause and is it still usable?
A yellow discoloration is often an indication of oxidation of the piperidine moiety. The usability of the discolored sample depends on the specific requirements of your experiment. For applications requiring high purity, it is recommended to purify the sample before use. For less sensitive applications, the impact of minor oxidation products should be assessed. It is advisable to store the compound under an inert atmosphere to prevent this issue.
Q4: I am observing variability in my experimental results when using this compound. What could be the issue?
Inconsistent results can stem from the degradation of the compound. If the stock solutions are not freshly prepared or are stored improperly (e.g., in a protic solvent at room temperature for extended periods), hydrolysis of the ester can occur, leading to a change in the effective concentration of the starting material. It is recommended to prepare solutions fresh for each experiment or to validate the stability of stock solutions under your specific storage conditions.
Troubleshooting Guides
HPLC Analysis Issues
High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity and stability of this compound. Below are some common issues and their solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Interaction with acidic silanols on the column.- Chelation with metal ions.- Inappropriate mobile phase pH. | - Use a high-purity silica column.- Add a basic modifier like triethylamine (TEA) to the mobile phase.- Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase). |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Late elution from a previous injection. | - Use high-purity solvents and additives.- Implement a thorough column wash after each run.- Clean the injector and sample loop. |
| Retention Time Drift | - Change in mobile phase composition.- Fluctuation in column temperature.- Column degradation. | - Prepare fresh mobile phase daily.- Use a column oven for temperature control.- Use a guard column and ensure the mobile phase pH is within the column's stable range. |
Synthesis & Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | - Incomplete reaction.- Degradation during workup or purification. | - Monitor the reaction progress by TLC or LC-MS.- Avoid high temperatures and strongly acidic or basic conditions during workup.- Use appropriate purification techniques, such as flash chromatography with a suitable solvent system. |
| Presence of Impurities | - Side reactions during synthesis.- Incomplete removal of starting materials or reagents. | - Optimize reaction conditions (temperature, reaction time, stoichiometry).- Characterize byproducts by NMR or MS to understand side reactions.- Employ efficient purification methods and assess purity by HPLC. |
Experimental Protocols
Protocol for a Forced Degradation Study
To assess the intrinsic stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions.[2][3][4][5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify and quantify any degradation products.
-
Determine the percentage of degradation for each condition.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Logic diagram for troubleshooting experimental inconsistencies.
References
- 1. 183786-23-4|this compound|BLD Pharm [bldpharm.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. medcraveonline.com [medcraveonline.com]
Troubleshooting guide for the synthesis of piperidine derivatives
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in piperidine synthesis?
Low yields in piperidine synthesis can arise from several factors, including incomplete reactions, side reactions, and suboptimal reaction conditions. Common culprits include catalyst deactivation or poisoning, improper temperature or pressure, and issues with starting material purity. For instance, in the catalytic hydrogenation of pyridine, the aromaticity of the pyridine ring requires potent catalytic systems and often high pressure and temperature to achieve good conversion.[1] Furthermore, the nitrogen atom in both pyridine and piperidine can act as a catalyst poison.[1]
Q2: How can I minimize the formation of N-alkylated byproducts?
Over-alkylation, leading to the formation of quaternary ammonium salts, is a frequent side reaction during the N-alkylation of piperidines, especially with reactive alkylating agents.[2] To mitigate this, a slow addition of the alkylating agent to a solution containing an excess of the piperidine can be employed. This ensures that the piperidine is always in excess, minimizing the chance of di-alkylation.[2]
Q3: My purification of piperidine from a pyridine starting material is challenging. What is the best approach?
The primary challenge in separating piperidine from its precursor, pyridine, is the formation of an azeotrope, a constant-boiling mixture, which makes simple fractional distillation ineffective.[3] A common method to overcome this is to react the mixture with carbon dioxide. Piperidine forms a solid carbonate salt, while pyridine does not, allowing for separation by filtration. The piperidine can then be liberated from the salt by treatment with a strong base.[3][4]
Q4: I am observing the formation of partially hydrogenated intermediates. How can this be avoided?
The presence of intermediates like tetrahydropyridine indicates an incomplete reaction. This can be due to insufficient reaction time, inadequate catalyst loading, or catalyst deactivation before the reaction is complete. Increasing the reaction time or the amount of catalyst can help drive the reaction to completion. Using a more robust catalyst or adding a fresh portion of the catalyst during the reaction can also be beneficial.
Q5: What are the key considerations for achieving high chemoselectivity in the hydrogenation of substituted pyridines?
Achieving high chemoselectivity, which is the reduction of the pyridine ring without affecting other functional groups, is crucial when working with substituted pyridines.[1] The choice of catalyst and reaction conditions plays a significant role. For instance, certain catalysts may also reduce nitro groups, olefins, or ketones.[5] Milder conditions, such as lower temperatures and pressures, can sometimes favor the desired hydrogenation over the reduction of other sensitive groups.[5]
Troubleshooting Common Synthesis Methods
Catalytic Hydrogenation of Pyridine
Issue: Low to no conversion of pyridine.
-
Potential Cause: Catalyst deactivation or poisoning.
-
Solution: Ensure the purity of the pyridine starting material and solvents. Use a fresh batch of catalyst or consider a catalyst less prone to poisoning, such as rhodium.[5]
-
Potential Cause: Insufficient hydrogen pressure or poor mass transfer.
-
Solution: Increase the hydrogen pressure incrementally and ensure efficient stirring to improve gas-liquid mixing.
-
Potential Cause: Reaction temperature is too low.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Reductive Amination
Issue: Low yield of the desired piperidine derivative.
-
Potential Cause: Inefficient iminium ion formation.
-
Solution: This initial step is pH-dependent. Operate in a mildly acidic pH range (4-6) by adding an acid like acetic acid. If the medium is too acidic, the amine will be protonated and become non-nucleophilic.[6]
-
Potential Cause: Suboptimal reducing agent.
-
Solution: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selective for the iminium ion.[6] Sodium cyanoborohydride is also effective but highly toxic, while sodium borohydride can reduce the starting aldehyde, leading to byproducts.[6]
-
Potential Cause: Decomposition of the reducing agent.
-
Solution: Borohydride-based reducing agents are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.[6]
Aza-Diels-Alder Reaction
Issue: Poor stereoselectivity.
-
Potential Cause: The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, which can be influenced by the use of strong Lewis acids.
-
Solution: The use of cyclic dienes often leads to higher diastereoselectivities.
Issue: Formation of side products.
-
Potential Cause: Polymerization or decomposition can occur, particularly at higher temperatures.
-
Solution: Lowering the reaction temperature can help minimize the formation of side products. Close monitoring of the reaction to avoid prolonged reaction times is also recommended.[3]
Data Summary
Table 1: Typical Reaction Conditions for Catalytic Hydrogenation of Pyridine
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |
| PtO₂ | 1-5 | Glacial Acetic Acid | Room Temperature | 50-70 | 4-24 | >90 |
| Pd/C | 5-10 | Ethanol/HCl | 25-100 | 1-100 | 2-24 | 80-95 |
| Rh/C | 1-5 | Methanol | 40 | 5 | 16 | >95 |
| Ru₁Co₂₀/HAP | - | Dioxane | 180 | 40 (H₂) | 16 | 90 |
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |
| Sodium triacetoxyborohydride | STAB | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, selective for imines, moisture-sensitive.[6] |
| Sodium cyanoborohydride | NaBH₃CN | Methanol, Ethanol | Effective, but highly toxic.[6] |
| Sodium borohydride | NaBH₄ | Methanol, Ethanol | Less selective, can reduce aldehydes and ketones.[6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst), typically at a loading of 1-5 mol%.[3]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[3]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[3] Monitor the reaction progress by techniques such as GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[3]
Protocol 2: Reductive Amination for the Synthesis of 1-Piperidinepentanoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 5-oxopentanoic acid (1.0 eq) and piperidine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
pH Adjustment: Add acetic acid to catalyze the iminium ion formation and maintain a pH between 4 and 6.[6]
-
Reducing Agent Addition: Cool the mixture in an ice bath and slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
References
Technical Support Center: Optimizing Catalyst Loading for Pyridine Hydrogenation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for pyridine hydrogenation experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate common challenges and achieve successful outcomes in your research.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the optimization of catalyst loading for pyridine hydrogenation.
FAQs
-
Q1: What are the most common reasons for low or no conversion in pyridine hydrogenation?
A1: Low conversion is a frequent issue stemming from the high stability of the pyridine ring and potential catalyst deactivation.[1] Key factors include:
-
Catalyst Poisoning: The nitrogen lone pair in pyridine and the resulting piperidine can bind strongly to the catalyst's active sites, inhibiting its activity.[2]
-
Insufficiently Forcing Conditions: The dearomatization of pyridine is often thermodynamically demanding and may require higher hydrogen pressure or temperature.
-
Inappropriate Catalyst Choice: The effectiveness of a catalyst is highly substrate-dependent. A catalyst that works well for one pyridine derivative may not be suitable for another.[3]
-
-
Q2: How can I prevent catalyst poisoning?
A2: Several strategies can mitigate catalyst poisoning:
-
Use of Acidic Medium: Performing the reaction in an acidic solvent like glacial acetic acid can protonate the nitrogen atom, preventing it from binding to and deactivating the metal catalyst.[4]
-
Quaternization: Converting the pyridine to a pyridinium salt before hydrogenation can also prevent catalyst poisoning and activate the ring towards reduction.[2]
-
-
Q3: My reaction is not selective and I'm getting a mixture of products. How can I improve chemoselectivity?
A3: Poor chemoselectivity can be a significant challenge, especially with substituted pyridines containing other reducible functional groups (e.g., nitro, olefin, ketone).[2] To improve selectivity:
-
Catalyst Screening: Different catalysts exhibit different selectivities. Screening a variety of catalysts (e.g., Pd/C, PtO₂, Rh₂O₃) is recommended.[4]
-
Optimize Reaction Conditions: Temperature, pressure, and solvent can all influence the reaction pathway. Milder conditions often favor higher selectivity.
-
Adjust Additives: The concentration of acidic additives can be tuned to control the chemoselectivity of the reaction.[5][6] For instance, in the hydrogenation of pyridinecarbonitriles with Pd/C, adjusting the amount of sulfuric acid can selectively yield either the pyridylmethylamine or the piperidylmethylamine.[5][6]
-
-
Q4: What is the optimal catalyst loading for my reaction?
A4: The optimal catalyst loading is a balance between reaction rate, yield, and cost. It is typically determined empirically for each specific substrate and reaction setup.
-
Starting Point: A common starting range for noble metal catalysts is 0.5-5 mol%.[3]
-
Too Low: Insufficient catalyst may lead to slow or incomplete reactions.
-
Too High: While a higher loading can increase the reaction rate, it may not be cost-effective and can sometimes lead to side reactions or over-hydrogenation.
-
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data for various catalysts used in pyridine hydrogenation, providing a basis for comparison and selection.
Table 1: Performance of Heterogeneous Catalysts in Pyridine Hydrogenation
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar) | Conversion/Yield (%) | Selectivity (%) | Reference |
| Rh₂O₃ | Pyridine | 0.5 | Trifluoroethanol | 40 | 5 | >99 | >99 | [2] |
| Rh₂O₃ | 2-Vinylpyridine | 0.5 | Trifluoroethanol | 40 | 5 | >99 | Alkene also reduced | [2] |
| Rh₂O₃ | 2-Acetylpyridine | 0.5 | Trifluoroethanol | 40 | 5 | >99 | Ketone also reduced | [2] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 1.5 g / 5.0 g substrate | Water/DCM | 30 | 6 | 100 | 98 (to 4-(Aminomethyl)piperidine) | [5][6] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 1.5 g / 5.0 g substrate | Water/DCM | 30 | 6 | 100 | 93 (to 4-(Aminomethyl)pyridine) | [5][6] |
| 0.5% Pd–1% Ag/Al₂O₃ | Pyridine | - | - | 60 | 70 | 99 | 99 | [7] |
| Rh/KB | Pyridine | 0.5 mg cm⁻² | Water | Ambient | Ambient | 98 (yield) | - | [8] |
Experimental Protocols
Below are detailed methodologies for key pyridine hydrogenation experiments.
Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation using Rh₂O₃
-
Catalyst and Substrate Preparation: To a glass vial equipped with a stirrer bar, add the pyridine substrate (0.8 mmol) and rhodium(III) oxide (1.0 mg, 0.5 mol%).[2]
-
Solvent Addition and Degassing: Add trifluoroethanol (1 mL) to the vial and briefly flush the mixture with nitrogen.[2]
-
Reactor Setup: Place the vial in a high-pressure autoclave.
-
Purging: Purge the autoclave with hydrogen gas three times.
-
Pressurization and Heating: Charge the autoclave with hydrogen gas to the desired pressure (e.g., 5 bar) and heat the reaction mixture to the target temperature (e.g., 40 °C) with vigorous stirring.[2]
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the catalyst from the reaction mixture. The filtrate can then be concentrated and the product purified by appropriate methods (e.g., distillation, chromatography).
Protocol 2: Selective Hydrogenation of 4-Pyridinecarbonitrile using Pd/C
-
Reaction Setup: In a high-pressure reactor, combine 4-pyridinecarbonitrile (5.0 g, 48.1 mmol), 10% Pd/C (1.5 g), water (150 mL), and dichloromethane (50 mL).[5][6]
-
Acidic Additive: Add sulfuric acid (1.0 mol equivalent relative to the substrate for full saturation to piperidine, or 0.5 mol equivalent for selective hydrogenation to aminomethylpyridine).[5][6]
-
Pressurization and Heating: Pressurize the reactor with hydrogen to 6 bar and stir the mixture at 30 °C.[5][6]
-
Reaction Monitoring: Monitor the reaction until completion.
-
Work-up: After the reaction, filter the catalyst. Separate the aqueous and organic layers. Basify the aqueous layer and extract with a suitable organic solvent. Combine the organic extracts, dry, and concentrate to obtain the product.[5]
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing pyridine hydrogenation.
Caption: Troubleshooting workflow for low conversion in pyridine hydrogenation.
Caption: General experimental workflow for pyridine hydrogenation.
Caption: Relationship between catalyst loading and key reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 2-methylpiperidine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "Methyl 2-methylpiperidine-3-carboxylate".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, often involving the hydrogenation of a substituted pyridine precursor, can lead to several impurities. The most common include:
-
Diastereomers: The presence of two stereocenters at the 2nd and 3rd positions of the piperidine ring can result in the formation of diastereomeric impurities (e.g., cis and trans isomers). The ratio of these isomers can be influenced by the hydrogenation catalyst and reaction conditions.
-
Unreacted Starting Materials: Incomplete hydrogenation may leave residual pyridine starting material in the product mixture.
-
Hydrolysis Product: The methyl ester group is susceptible to hydrolysis, especially during aqueous workup, leading to the formation of 2-methylpiperidine-3-carboxylic acid.
-
N-Alkylation Byproducts: If the piperidine nitrogen is unprotected, it can react with the methylating agent (in syntheses involving methylation) or other electrophiles present to form N-alkylated impurities.
-
Solvent Residues: Residual solvents from the reaction or purification steps may be present in the final product.
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for the effective identification and quantification of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. Reversed-phase HPLC is commonly used for purity assessment.[1]
-
Gas Chromatography (GC): GC is particularly useful for detecting volatile impurities such as residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for structural elucidation of the main product and any significant impurities. It can also be used to determine the diastereomeric ratio.
-
Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides molecular weight information, aiding in the identification of unknown impurities.[1]
Troubleshooting Guides
Issue 1: Presence of Diastereomeric Impurities
Problem: NMR or HPLC analysis indicates the presence of an undesired diastereomer.
Root Causes & Solutions:
| Root Cause | Suggested Solutions |
| Non-selective hydrogenation catalyst or conditions. | Optimize the hydrogenation reaction. Different catalysts (e.g., Pd/C, PtO2) and conditions (temperature, pressure, solvent) can influence the diastereoselectivity.[2] |
| Incomplete epimerization. | If a base-mediated epimerization is used to obtain the desired diastereomer, ensure the reaction goes to completion by optimizing the base, solvent, and reaction time.[2] |
| Ineffective purification. | Flash column chromatography is often effective for separating diastereomers. Optimization of the solvent system (e.g., hexane-ethyl acetate gradients) is crucial.[3] In some cases, crystallization can be used to selectively isolate the desired diastereomer. |
Issue 2: Hydrolysis of the Methyl Ester
Problem: Presence of 2-methylpiperidine-3-carboxylic acid is detected.
Root Causes & Solutions:
| Root Cause | Suggested Solutions |
| Acidic or basic conditions during workup. | Maintain neutral or slightly basic conditions during aqueous extractions. Use of a mild base like sodium bicarbonate (NaHCO3) for washing is recommended.[3] |
| Prolonged exposure to water. | Minimize the duration of contact with aqueous phases during the workup. |
| Storage in the presence of moisture. | Store the purified product in a dry, inert atmosphere. |
Issue 3: Contamination with Starting Material (Pyridine Derivative)
Problem: The starting pyridine derivative is detected in the final product.
Root Causes & Solutions:
| Root Cause | Suggested Solutions |
| Incomplete hydrogenation. | Increase the reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is active. |
| Inefficient purification. | An acid-base extraction can effectively remove basic pyridine impurities from the less basic piperidine product. Flash column chromatography is also an effective method. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound from a crude reaction mixture.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates, developing chamber, and visualization agent (e.g., potassium permanganate stain)
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for separation by TLC. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The desired product should have an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Begin elution with the solvent system determined by TLC. A gradient elution, gradually increasing the proportion of the more polar solvent (EtOAc), is often effective for separating closely related impurities.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Acid-Base Extraction
This protocol is useful for removing acidic or basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolution: Dissolve the crude product in the organic solvent.
-
Acid Wash (to remove basic impurities): Wash the organic layer with 1 M HCl. The basic impurities will be protonated and move to the aqueous layer. Separate the layers.
-
Base Wash (to remove acidic impurities): Wash the organic layer with saturated NaHCO3 solution. Acidic impurities will be deprotonated and move to the aqueous layer. Separate the layers.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the purified product.
Quantitative Data
The following table provides illustrative data on the purification of a related piperidine derivative, N-methyl piperidine-2-carboxylic acid-2,6-xylidide hydrochloride, by crystallization. This demonstrates the potential effectiveness of crystallization for achieving high purity.
| Purification Step | Yield | Purity (Melting Point) |
| Initial Crystallization | 92% | 262-264 °C |
| Second Crop from Mother Liquor | 81% (total) | 262-264 °C |
Data adapted from a patent describing the purification of a similar compound.[4]
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the removal of diastereomeric impurities.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 3. Methyl piperidine-3-carboxylate | 50585-89-2 | FM56436 [biosynth.com]
- 4. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up of Piperidine Synthesis
Welcome to the Technical Support Center for Piperidine Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the transition from laboratory to pilot or production scale.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of piperidine synthesis, presented in a question-and-answer format.
Issue 1: Decreased or Inconsistent Yields at Larger Scales
Q: We are observing a significant drop in yield for our piperidine synthesis upon moving from gram to kilogram scale. What are the likely causes and how can we mitigate this?
A: A decrease in yield during scale-up is a common challenge, often stemming from issues with heat and mass transfer.[1] Key factors include:
-
Inefficient Heat Transfer: Exothermic reactions, common in piperidine synthesis, can lead to localized "hot spots" in large reactors due to a lower surface-area-to-volume ratio.[1][2] This can cause degradation of reactants, intermediates, or the final product.
-
Poor Mixing and Mass Transfer: Inadequate mixing in larger vessels can result in heterogeneous reaction conditions, leading to incomplete reactions and the formation of byproducts.[1][2]
-
Reagent Addition Rate: The rate of reagent addition becomes more critical at scale. Rapid addition can worsen exotherms and promote side reactions.[1]
Recommended Solutions:
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Recommendation) | Rationale |
| Cooling | Ice bath, simple stirring | Reactor with cooling jacket, overhead stirrer | Ensures efficient heat removal and precise temperature control.[1] |
| Reagent Addition | Rapid or portion-wise addition | Slow, controlled addition via a pump | Minimizes exotherms and maintains a low concentration of reactive species.[1] |
| Mixing | Magnetic stir bar | Mechanical stirrer (e.g., anchor, turbine) | Overcomes mass transfer limitations and ensures homogeneity.[2] |
| Monitoring | TLC, GC at endpoint | In-situ monitoring (e.g., FTIR, Raman) | Allows for real-time tracking of reaction progress and endpoint determination.[2] |
Issue 2: Increased Impurity Formation at Scale
Q: Our scaled-up batches show a higher level of impurities compared to our lab-scale experiments. What are the common impurities and how can we control their formation?
A: Impurity profiles often change during scale-up due to the aforementioned issues of heat and mass transfer.[1][2] Common impurities include:
-
Over-alkylation Products: In N-alkylation reactions, the formation of quaternary ammonium salts is a frequent side reaction.[1]
-
Unreacted Starting Materials: Incomplete reactions due to poor mixing or insufficient reaction time can leave unreacted starting materials.[1]
-
Ring-Opened Byproducts: During catalytic hydrogenation of pyridines, over-reduction can lead to C-N bond cleavage and the formation of pentylamines.[3]
-
Oxidation Products: Piperidine can be susceptible to oxidation, leading to colored impurities.[4]
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of reactants. For instance, using a slight excess of piperidine in N-alkylation can minimize over-alkylation.[1]
-
Temperature Management: Maintain the optimal reaction temperature to avoid side reactions and degradation.
-
Reaction Monitoring: Utilize analytical techniques like GC, LC-MS, or in-situ probes to monitor the reaction to completion before workup.[1][4]
-
Catalyst Selection: In hydrogenation reactions, the choice of catalyst is crucial. Rhodium-based catalysts, for example, often show high selectivity for pyridine ring hydrogenation without significant C-N bond cleavage.[3]
Below is a logic diagram for troubleshooting impurity formation.
Caption: Troubleshooting logic for impurity formation.
Issue 3: Catalyst Deactivation and Separation
Q: We are experiencing catalyst deactivation and difficulties in separating the catalyst post-reaction during the scale-up of our pyridine hydrogenation. What are the best practices to address this?
A: Catalyst deactivation can be caused by impurities in the starting materials or by the product itself poisoning the catalyst.[5][6] Separation of fine heterogeneous catalysts can also be challenging at a large scale.
-
Catalyst Poisoning: The Lewis basic piperidine product can coordinate to the metal center of the catalyst, leading to deactivation.[5][6] Impurities like sulfur compounds in the starting materials can also poison the catalyst.[4]
-
Catalyst Separation: Fine powder catalysts like Pd/C can be difficult to filter on a large scale and may pose a fire risk upon exposure to air.
Solutions:
| Challenge | Recommended Action | Rationale |
| Catalyst Poisoning | * Use a fresh batch of high-purity catalyst.[5] * Ensure the purity of the pyridine starting material. * Consider catalysts less prone to poisoning, such as rhodium-based catalysts.[3][5] * Increase catalyst loading as a last resort.[5] | Minimizes deactivation from impurities and product inhibition. |
| Catalyst Separation | * Filter the reaction mixture through a pad of Celite®.[4] * Consider using encapsulated or supported catalysts for easier removal. * For homogeneous catalysts, explore tunable solvent systems that allow for phase separation post-reaction.[7] | Improves the efficiency and safety of catalyst removal. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up piperidine synthesis?
A1: Piperidine is a flammable liquid and is toxic if inhaled or in contact with skin.[8][9][10] It also causes severe skin burns and eye damage.[8][9][10] Key safety precautions during scale-up include:
-
Handling: Use in a well-ventilated area with local exhaust ventilation.[8] Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[8]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[8] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[8]
-
Exothermic Reactions: Be prepared for the exothermic nature of many piperidine syntheses. Ensure adequate cooling capacity and a plan for controlling potential thermal runaways.[2]
Q2: How can I effectively separate piperidine from a pyridine impurity at a large scale?
A2: Piperidine and pyridine form an azeotropic mixture (approximately 92% piperidine and 8% pyridine by weight), making simple fractional distillation challenging.[4] For large-scale separation, consider:
-
Azeotropic Distillation: Using water as an entrainer can help break the azeotrope.
-
Selective Salt Formation: Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not. This allows for separation by filtration.[4]
Q3: What are the advantages of using flow chemistry for the scale-up of piperidine synthesis?
A3: Flow chemistry offers significant advantages for scaling up piperidine synthesis, including:
-
Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with exothermic events and hazardous reagents.[11]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent control over reaction temperature and efficient mixing.[11]
-
Higher Yields and Selectivity: Precise control over reaction parameters often leads to improved yields and reduced byproduct formation.[11]
-
Seamless Scale-Up: Scaling up in a flow system can often be achieved by running the reactor for longer periods ("scaling out") or by using parallel reactors.[11]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Pyridine to Piperidine
This protocol is a general guideline for the catalytic hydrogenation of pyridine.
Materials:
-
Pyridine (high purity)
-
Solvent (e.g., ethanol, methanol, or acetic acid)
-
Catalyst (e.g., 5% Rh/C, 10% Pd/C, or PtO2)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine and the chosen solvent.
-
Catalyst Addition: Add the catalyst (typically 1-5 mol%).
-
Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).[3]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 40-80 °C) for the required time (typically 4-24 hours).[3][4]
-
Monitoring: Monitor the reaction progress using techniques like GC-MS or TLC.[4]
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[4]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[4]
Visualizations
Reductive Amination Workflow
Caption: Workflow for piperidine synthesis via reductive amination.
Troubleshooting Low Yield in Catalytic Hydrogenation
Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Kinetic Modeling of Hydrogenation Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the kinetic modeling of hydrogenation reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and resolve them.
Question: My kinetic model does not fit the experimental data well. What are the potential causes and how can I troubleshoot this?
Answer:
A poor fit between your kinetic model and experimental data can stem from several sources. A systematic approach is necessary to diagnose the issue.
Troubleshooting Steps:
-
Re-evaluate the Proposed Reaction Mechanism: The chosen kinetic model (e.g., Power Law, Langmuir-Hinshelwood) is a mathematical representation of a proposed reaction mechanism.[1][2] If the underlying assumptions of the mechanism are incorrect, the model will not accurately describe the reaction kinetics.
-
Action: Consider alternative mechanisms. For instance, if you assumed a non-competitive adsorption model, explore a competitive or semi-competitive model, especially if the hydrogen and organic substrate molecules differ significantly in size.[1]
-
-
Assess for Mass Transfer Limitations: The overall reaction rate can be limited by the rate of mass transfer of reactants to the catalyst surface, rather than the intrinsic kinetics of the surface reaction.[3][4]
-
External Mass Transfer: This relates to the diffusion of reactants from the bulk fluid to the exterior surface of the catalyst.[3]
-
Internal Mass Transfer: This involves the diffusion of reactants within the pores of the catalyst.[3]
-
Action: Conduct experiments at different stirring speeds or catalyst particle sizes. If the reaction rate changes with stirring speed, external mass transfer is likely a limiting factor. If the rate changes with particle size, internal mass transfer may be significant.[3]
-
-
Investigate Catalyst Deactivation: The activity of a catalyst can decrease over time due to poisoning, fouling, sintering, or leaching.[5][6][7][8] This loss of activity will cause deviations from a kinetic model that assumes constant catalyst activity.
-
Check for Experimental Errors: Inaccuracies in measurements of temperature, pressure, concentrations, or reaction time can lead to poor model fitting.
Logical Troubleshooting Flowchart:
Caption: Troubleshooting guide for poor kinetic model fit.
Frequently Asked Questions (FAQs)
Q1: What is the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model and when should I use it for hydrogenation reactions?
A1: The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model is a widely used kinetic model for heterogeneous catalytic reactions.[1] It assumes that the reaction occurs on the catalyst surface and involves the following steps:
-
Adsorption of reactants onto the catalyst surface.
-
Surface reaction between adsorbed species.
-
Desorption of products from the surface.
The LHHW formalism is particularly useful for hydrogenation reactions as it can account for the competitive adsorption of hydrogen and the organic substrate on the catalyst's active sites.[1][12] The resulting rate expression includes terms in the denominator that describe this competition.[1] You should consider using an LHHW model when a simpler power-law model fails to describe the reaction kinetics over a wide range of reactant concentrations.[1]
Simplified Langmuir-Hinshelwood Mechanism:
Caption: The stages of the Langmuir-Hinshelwood mechanism.
Q2: How can I experimentally determine if mass transfer is affecting my reaction rate?
A2: To distinguish between the intrinsic reaction kinetics and mass transfer limitations, you can perform the following diagnostic tests:
| Limitation Type | Experimental Test | Observation if Limitation is Present |
| External Mass Transfer | Vary the stirring speed in a batch reactor. | The reaction rate increases with stirring speed up to a certain point, after which it becomes constant. |
| Internal Mass Transfer | Perform the reaction with different catalyst particle sizes. | The reaction rate is higher for smaller catalyst particles. |
It is crucial to operate in a regime where mass transfer limitations are negligible to ensure that the kinetic data reflects the true surface reaction kinetics.
Q3: What are the common causes of catalyst deactivation in hydrogenation reactions?
A3: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[5] Common causes in hydrogenation include:
-
Poisoning: Strong chemisorption of impurities from the feed (e.g., sulfur compounds) or reaction by-products onto the active sites.[8][13]
-
Fouling: Deposition of carbonaceous residues (coke) on the catalyst surface, blocking active sites and pores.[5]
-
Sintering: Agglomeration of metal particles on the support at high temperatures, leading to a decrease in the active surface area.[5][7]
-
Leaching: Dissolution of the active metal component into the reaction medium.[7]
Q4: What is the role of the base in catalytic transfer hydrogenation?
A4: In many catalytic transfer hydrogenation reactions, particularly those involving alcohols as the hydrogen donor, a base plays a crucial role in the catalytic cycle.[14] Strong bases, such as sodium isopropoxide or potassium hydroxide, can significantly increase the reaction rate.[14] The base facilitates the deprotonation of the alcohol to form a metal-alkoxide intermediate, which is a key step in the formation of the active metal hydride species responsible for hydrogenation.[14] The strength and concentration of the base can influence both the reaction rate and, in some cases, the selectivity of the reaction.[14]
Experimental Protocols
Protocol: Kinetic Study of a Hydrogenation Reaction in a Batch Reactor
This protocol outlines a general procedure for acquiring data for kinetic modeling.
Objective: To determine the reaction rate dependency on reactant concentrations, temperature, and pressure.
Materials & Equipment:
-
High-pressure batch reactor equipped with a stirrer, temperature controller, pressure transducer, and sampling system.
-
Catalyst (e.g., Pd/C).
-
Substrate to be hydrogenated.
-
Solvent.
-
Hydrogen gas.
-
Analytical instrument for concentration measurement (e.g., GC, HPLC).
Experimental Workflow:
Caption: General experimental workflow for a kinetic study.
Procedure:
-
Reactor Preparation: Charge the reactor with the catalyst, substrate, and solvent.
-
System Purge: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
Set Reaction Conditions: Heat the reactor to the desired temperature. Once the temperature is stable, introduce hydrogen to the desired pressure.
-
Initiate Reaction: Start the stirrer at a speed determined to be sufficient to overcome external mass transfer limitations. This is considered time zero.
-
Data Acquisition: Maintain constant temperature and pressure. Withdraw liquid samples at regular time intervals.
-
Sample Analysis: Analyze the samples using an appropriate analytical technique (GC, HPLC, etc.) to determine the concentration of the substrate and product(s).
-
Repeat: Repeat the experiment under different initial substrate concentrations, hydrogen pressures, and temperatures to build a comprehensive dataset.
-
Data Analysis: Plot concentration versus time profiles for each experiment. Calculate the initial reaction rates.
-
Model Fitting: Use a non-linear regression software to fit the experimental data to different kinetic models (e.g., power law, LHHW) to determine the rate constants and activation energy.[15]
Data Presentation
Table 1: Example of Reaction Conditions for Kinetic Model Validation of Dicyclopentadiene (DCPD) Hydrogenation over a Pd/C Catalyst. [12]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (K) | 333 | 333 | 333 |
| H₂ Pressure (MPa) | 0.5 | 1.0 | 1.5 |
| Initial DCPD Conc. (mol/L) | 1.2 | 1.2 | 1.2 |
| Catalyst Loading (wt %) | 0.5 | 0.5 | 0.5 |
Table 2: Influence of Base on the Transfer Hydrogenation of Acetophenone. [14]
| Base | Conversion after 1h (%) |
| KOH | 96 |
| NaOH | 96 |
| NaOtBu | 94 |
| K₂CO₃ | 47 (after 24h) |
| Na₂CO₃ | 63 |
Note: Reaction conditions and catalyst systems may vary between entries.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. youtube.com [youtube.com]
- 3. Mass transport effects in gas-phase selective hydrogenation of 1,3-butadiene over supported Pd - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00039K [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. asianpubs.org [asianpubs.org]
- 6. The mathematical catalyst deactivation models: a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02912C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mt.com [mt.com]
- 9. mdpi.com [mdpi.com]
- 10. azom.com [azom.com]
- 11. bdih-download.endress.com [bdih-download.endress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Development of kinetic model for CO hydrogenation reaction over supported Fe–Co–Mn catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the NMR Analysis of Methyl 2-methylpiperidine-3-carboxylate and Its Analogs
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed comparative analysis of the NMR spectra of the cis and trans isomers of methyl 2-methylpiperidine-3-carboxylate. Due to the limited availability of public domain spectral data for an unspecified mixture of this compound, this guide focuses on the characterized stereoisomers and compares them with simpler, structurally related compounds to illuminate the impact of substituents on the piperidine ring's spectral features.
This comparative analysis will delve into the ¹H and ¹³C NMR spectra of cis- and trans-methyl 2-methylpiperidine-3-carboxylate. To better understand the spectral contributions of the methyl and carboxylate groups, we will compare their spectra with those of two simpler analogs: 2-methylpiperidine and methyl piperidine-3-carboxylate.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for the compounds under investigation. The data for the cis and trans isomers of this compound are sourced from a publication by the Royal Society of Chemistry[1]. Data for the comparative compounds have been compiled from various chemical databases.
Table 1: ¹H NMR Spectral Data of this compound Isomers
| Compound | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| cis-Methyl (2R,3R)-2-methylpiperidine-3-carboxylate | 3.68 | s | - | 3H | OCH₃ |
| 3.10-3.03 | m | - | 1H | NCH | |
| 2.96 | qd | 7.0, 3.5 | 1H | CHCH₃ | |
| 2.66 | ddd | 13.5, 10.0, 3.5 | 1H | NCH | |
| 2.56-2.51 | m | - | 1H | CHCO₂ | |
| 2.02-1.94 | m | - | 1H | CH₂ | |
| 1.80-1.71 | m | - | 1H | CH₂ | |
| 1.71-1.60 | m | - | 2H | CH₂ and NH | |
| 1.42-1.33 | m | - | 1H | CH₂ | |
| 1.11 | d | 7.0 | 2.7H | CHCH₃ | |
| trans-Methyl (2R,3S)-2-methylpiperidine-3-carboxylate | 1.06 | d | 6.0 | 0.3H | CHCH₃ (minor isomer) |
Note: The provided data for the isomers was for a 90:10 mixture of cis:trans isomers.
Table 2: ¹³C NMR Spectral Data of this compound Isomers
| Compound | δ (ppm) | Assignment |
| cis-Methyl (2R,3R)-2-methylpiperidine-3-carboxylate | 174.8 | C=O |
| 52.4 | CHCH₃ | |
| 51.3 | OCH₃ | |
| 45.3 | NCH₂ | |
| 44.1 | CHCO₂ | |
| 26.4 | CH₂ | |
| 22.8 | CH₂ | |
| 19.2 | CHCH₃ |
Note: The provided data for the isomers was for a 90:10 mixture of cis:trans isomers, with the major signals attributed to the cis isomer.
Table 3: NMR Spectral Data for Comparative Compounds
| Compound | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |
| 2-Methylpiperidine | 3.00 (br d, 1H), 2.67-2.51 (m, 2H), 1.83-1.74 (m, 1H), 1.70-1.55 (m, 2H), 1.44-1.27 (m, 2H), 1.12-0.99 (m, 1H), 1.05 (d, 3H)[2] | 52.03, 46.16, 33.84, 25.24, 24.07, 21.77[2] |
| Methyl piperidine-3-carboxylate | 4.07 (q, 2H), 3.02 (br d, 1H), 2.87-2.70 (m, 2H), 2.58 (br t, 1H), 2.44-2.34 (m, 1H), 1.98-1.88 (m, 1H), 1.70-1.56 (m, 2H), 1.48-1.35 (m, 1H), 1.19 (t, 3H) (for ethyl ester)[2] | 174.26, 60.59, 47.37, 45.57, 41.52, 26.85, 24.67, 13.96 (for ethyl ester)[2] |
Experimental Protocol for NMR Spectral Acquisition
The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
The probe is tuned and matched for the appropriate nucleus (¹H or ¹³C).
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
5. Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed.
-
Phase correction is applied to obtain a pure absorption spectrum.
-
The baseline is corrected.
-
The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
For ¹H NMR, the signals are integrated.
Structural Relationships and Spectral Interpretation Workflow
The following diagram illustrates the structural relationships between the analyzed compounds and a general workflow for spectral interpretation.
Caption: Structural relationships and a generalized workflow for NMR spectral analysis.
Interpretation of NMR Spectra
This compound Isomers:
-
¹H NMR: In the cis isomer, the methyl group at C-2 and the carboxylate group at C-3 are on the same side of the piperidine ring. The proton on C-2 (CHCH₃) appears as a quartet of doublets, coupled to the C-2 methyl protons and the C-3 proton. The proton on C-3 (CHCO₂) is a multiplet. The presence of these two chiral centers leads to complex splitting patterns for the ring protons. The methyl group on the ester appears as a sharp singlet around 3.68 ppm. The methyl group at C-2 appears as a doublet around 1.11 ppm. The signals for the trans isomer are observed as minor peaks, with a notable difference in the chemical shift of the C-2 methyl group (1.06 ppm). This difference in chemical shift between the diastereomers is expected due to the different spatial environments of the methyl groups.
-
¹³C NMR: For the cis isomer, the carbonyl carbon of the ester is observed at 174.8 ppm. The two carbons bearing the substituents, C-2 and C-3, are found at 52.4 ppm and 44.1 ppm, respectively. The methyl carbon of the ester is at 51.3 ppm, and the C-2 methyl carbon is at 19.2 ppm. The remaining piperidine ring carbons appear between 22 and 46 ppm.
Comparison with Analogs:
-
Effect of the C-2 Methyl Group (vs. Methyl piperidine-3-carboxylate): The introduction of the methyl group at the C-2 position in this compound causes a downfield shift of the C-2 carbon signal compared to the corresponding carbon in methyl piperidine-3-carboxylate. It also introduces splitting in the C-2 proton signal and adds a doublet for the methyl protons in the ¹H NMR spectrum. The stereochemistry of this methyl group relative to the C-3 substituent dictates the coupling constants observed and the chemical shifts of the ring protons.
-
Effect of the C-3 Carboxylate Group (vs. 2-Methylpiperidine): The electron-withdrawing nature of the methyl carboxylate group at C-3 causes a significant downfield shift of the C-3 proton and carbon signals compared to the corresponding positions in 2-methylpiperidine[2]. This substituent also influences the chemical shifts of the adjacent C-2 and C-4 positions.
References
A Comparative Guide to the Characterization of Methyl 2-methylpiperidine-3-carboxylate Diastereomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the diastereomers of Methyl 2-methylpiperidine-3-carboxylate, a valuable building block in pharmaceutical synthesis. Understanding the distinct physicochemical properties of the cis and trans isomers is crucial for controlling stereochemistry in drug development, ultimately impacting a compound's efficacy and safety profile. This document outlines key experimental data for the characterization of these diastereomers and offers a comparative analysis with the closely related Methyl 3-methylpiperidine-2-carboxylate isomers.
Introduction
This compound possesses two stereocenters, giving rise to two diastereomeric pairs of enantiomers: cis and trans. The spatial arrangement of the methyl and carboxylate groups on the piperidine ring significantly influences the molecule's conformation and its interactions with biological targets. Precise characterization and separation of these diastereomers are therefore essential for their application in medicinal chemistry.
Synthesis and Stereochemistry
The synthesis of this compound diastereomers typically involves the hydrogenation of a pyridine precursor, such as methyl 2-methylnicotinate. This reaction often yields a mixture of diastereomers, with the cis isomer generally being the major product. The relative stereochemistry of these isomers can be confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants of the protons on the piperidine ring.
dot
Caption: Synthetic workflow for obtaining cis and trans diastereomers.
Spectroscopic Characterization: A Comparative Analysis
NMR spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers of substituted piperidines. The different spatial orientations of the substituents lead to distinct chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.
This compound (cis vs. trans)
Table 1: NMR Spectroscopic Data for this compound (cis-Isomer)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 3.68 (s, 3H, OMe), 3.10-3.03 (m, 1H, NCH), 2.96 (qd, J = 7.0, 3.5 Hz, 1H, CHMe), 2.66 (ddd, J = 13.5, 10.0, 3.5 Hz, 1H, NCH), 2.56-2.51 (m, 1H, CHCO₂), 2.02-1.94 (m, 1H, CH), 1.80-1.71 (m, 1H, CH), 1.71-1.60 (m, 2H, CH and NH), 1.42-1.33 (m, 1H, CH), 1.11 (d, J = 7.0 Hz, 2.7H, CHMe) |
| ¹³C NMR | 174.8 (C=O), 52.4 (CHMe), 51.3 (OMe), 45.3 (NCH₂), 44.1 (CHCO₂), 26.4 (CH₂), 22.8 (CH₂), 19.2 (CHMe) |
Data obtained from a 90:10 mixture of cis:trans isomers.
Alternative for Comparison: Methyl 3-methylpiperidine-2-carboxylate (cis vs. trans)
A comprehensive dataset is available for the diastereomers of the constitutional isomer, Methyl 3-methylpiperidine-2-carboxylate. This provides a valuable comparison for understanding the spectroscopic differences between cis and trans isomers in this class of compounds.
Table 2: Comparative NMR Spectroscopic Data for Methyl 3-methylpiperidine-2-carboxylate Diastereomers
| Isomer | Nucleus | Chemical Shift (δ, ppm) |
| cis | ¹H NMR | 3.71 (s, 2.55H, OMe), 3.52 (d, J = 3.5 Hz, 0.85H, NCHCO₂), 3.16-3.08 (m, 1H, NCH), 2.65-2.57 (m, 1H, NCH), 2.24-2.13 (m, 1H, CHMe), 1.68-1.57 (m, 3H, CH), 1.39-1.32 (m, 1H, CH), 0.93 (d, J = 7.0 Hz, 2.55H, CHMe) |
| ¹³C NMR | 173.6 (C=O), 62.2 (NCHCO₂), 51.8 (OMe), 46.1 (NCH₂), 30.9 (CH₂), 30.6 (CHMe), 21.2 (CH₂), 13.6 (CHMe) | |
| trans | ¹H NMR | 3.72 (s, 0.45H, OMe), 2.96 (d, J = 10.0 Hz, 0.15H, NCHCO₂), 0.87 (d, J = 7.0 Hz, 0.45H, CHMe) |
| ¹³C NMR | 173.6 (C=O), 66.5 (NCHCO₂), 51.8 (OMe), 45.9 (CH₂), 34.9 (CH), 33.1 (CH₂), 26.7 (CH₂), 19.0 (CHMe) |
Note: ¹H NMR data for the trans isomer is partial, representing distinct, non-overlapping signals from the cis isomer in a mixture.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for the separation and quantification of diastereomers. The choice of stationary phase and mobile phase is critical for achieving baseline resolution. While specific chromatographic data for the separation of this compound diastereomers is not detailed in the available literature, general methods for separating piperidine diastereomers can be applied and optimized.
Table 3: General Chromatographic Conditions for Piperidine Diastereomer Separation
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18, Chiral (e.g., polysaccharide-based) | Acetonitrile/Water gradients with additives (e.g., TFA, formic acid) | UV, MS |
| GC | Capillary columns (e.g., DB-5, HP-5) | Helium | MS, FID |
Experimental Protocols
Synthesis of this compound Diastereomers
The following protocol is adapted from the synthesis of a mixture of cis- and trans-Methyl 2-methylpiperidine-3-carboxylate.
dot
Caption: Protocol for the synthesis of diastereomers.
Procedure:
-
Reaction Setup: Dissolve methyl 2-methylnicotinate in glacial acetic acid in a reaction flask.
-
Catalyst Addition: Add Platinum(IV) oxide (PtO₂) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the mixture vigorously under a hydrogen balloon at room temperature.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and neutralize with aqueous ammonia.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the product as a mixture of diastereomers.
-
Characterization by NMR Spectroscopy
Procedure:
-
Sample Preparation: Dissolve a small amount of the product mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the ratio of the diastereomers.
-
Analyze the chemical shifts and coupling constants to assign the relative stereochemistry. For piperidine rings in a chair conformation, large vicinal coupling constants (typically > 7 Hz) between axial protons are indicative of their relative orientation.
-
Conclusion
The characterization of this compound diastereomers relies on a combination of synthesis, separation, and spectroscopic techniques. While a complete side-by-side comparison of the cis and trans isomers of the target molecule is limited by the availability of data for the minor trans isomer, analysis of the closely related Methyl 3-methylpiperidine-2-carboxylate provides valuable insights into the expected spectroscopic differences. The experimental protocols outlined in this guide serve as a foundation for researchers to synthesize, separate, and characterize these important building blocks for pharmaceutical research and development. Further investigation is warranted to isolate and fully characterize the trans-Methyl 2-methylpiperidine-3-carboxylate to complete the comparative dataset.
Comparison of different catalytic systems for pyridine reduction
For researchers, scientists, and drug development professionals, the transformation of pyridines to piperidines is a cornerstone of synthetic chemistry, unlocking access to a critical class of compounds prevalent in pharmaceuticals and agrochemicals. The choice of catalytic system for this reduction is paramount, directly influencing yield, selectivity, and operational feasibility. This guide provides an objective comparison of prominent catalytic systems, supported by experimental data, to inform catalyst selection and methods development.
The hydrogenation of the aromatic pyridine ring to a saturated piperidine is a thermodynamically favorable yet kinetically challenging transformation. The inherent stability of the aromatic system and the potential for catalyst inhibition by the nitrogen lone pair in both the substrate and product necessitate the use of effective catalytic systems.[1] This guide will delve into a comparative analysis of heterogeneous, homogeneous, and electrocatalytic approaches to pyridine reduction.
Performance Comparison of Catalytic Systems
The efficacy of a catalytic system is a multifactorial assessment, balancing reaction efficiency with practical considerations such as catalyst cost, reusability, and the mildness of reaction conditions. The following table summarizes the performance of various catalytic systems for pyridine reduction based on published data.
| Catalyst System | Type | Substrate | Conditions | Conversion (%) | Yield (%) | Selectivity (%) | TON | TOF (h⁻¹) |
| Rh₂O₃ | Heterogeneous | 2,6-Lutidine | 5 bar H₂, 40°C, TFE, 16 h | >99 | >99 | - | - | - |
| 4-Phenylpyridine | 5 bar H₂, 40°C, TFE, 16 h | >99 | >99 | - | - | - | ||
| Pd/C (10%) | Heterogeneous | 4-Pyridinecarbonitrile | 6 bar H₂, 30°C, H₂O/DCM, H₂SO₄ | 100 | 99 | 98 (to piperidylmethylamine) | - | - |
| Pyridine | 1 atm H₂, RT, Acetic Acid | 100 | Quantitative | - | - | - | ||
| Raney Nickel | Heterogeneous | 2-Methylpyridine | 4 atm H₂, RT, Toluene | 100 | - | - | - | - |
| [Cp*RhCl₂]₂ | Homogeneous | N-Benzylpyridinium | 40°C, HCOOH/NEt₃, 24 h | - | 94 | - | up to 20,000 | - |
| Rh/C (supported) | Electrocatalytic | Pyridine | Ambient T&P, AEM electrolyzer | 100 | 98 | >99 | - | - |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed experimental protocols for key catalytic systems discussed in this guide.
Heterogeneous Catalysis: Rhodium Oxide (Rh₂O₃)
This protocol is adapted from the work of Goodyear et al. for the hydrogenation of functionalized pyridines.[2][3]
Materials:
-
Pyridine substrate (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE, 1 mL)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
High-pressure reactor (e.g., autoclave)
Procedure:
-
To a glass vial, add the pyridine substrate and rhodium oxide.
-
Add TFE to the vial and briefly flush with an inert gas.
-
Place the vial inside the high-pressure reactor.
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor to 5 bar with hydrogen gas.
-
Heat the reaction mixture to 40°C and stir for the specified time (e.g., 4-16 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine the yield. For product isolation, the catalyst can be removed by filtration through a pad of Celite®, and the solvent removed under reduced pressure.
Heterogeneous Catalysis: Raney Nickel
This procedure is a general method for the hydrogenation of pyridine derivatives using Raney Nickel.[4][5]
Materials:
-
Pyridine substrate (e.g., 2-methylpyridine, 9.3 g)
-
Raney Nickel catalyst (approx. 5-10 g)
-
Solvent (e.g., Toluene, 50 mL)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a suitable high-pressure reactor vessel, dissolve the pyridine substrate in the chosen solvent.
-
Carefully add the Raney Nickel catalyst to the solution under an inert atmosphere. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Seal the reactor and connect it to the hydrogenation apparatus.
-
Purge the reactor with an inert gas to remove air, then purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 atmospheres).
-
Begin vigorous stirring at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. The filtrate can then be worked up to isolate the piperidine product.
Homogeneous Catalysis: Rhodium-Catalyzed Transfer Hydrogenation
This protocol is based on the transfer hydrogenation of pyridinium salts using a rhodium catalyst.[6]
Materials:
-
Pyridinium salt substrate (0.5 mmol)
-
[Cp*RhCl₂]₂ catalyst
-
Formic acid/triethylamine azeotropic mixture (5 mL)
-
Inert gas (Nitrogen)
Procedure:
-
In a reaction vessel, dissolve the pyridinium salt in the formic acid/triethylamine mixture.
-
Add the [Cp*RhCl₂]₂ catalyst to the solution.
-
Stir the reaction mixture at 40°C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, basify the mixture with an aqueous solution of KOH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for catalyst optimization and the development of new catalytic systems.
Heterogeneous Catalytic Hydrogenation
The generally accepted mechanism for heterogeneous hydrogenation of pyridine involves the adsorption of both hydrogen and the pyridine ring onto the catalyst surface. The double bonds of the pyridine ring are then sequentially reduced by the addition of adsorbed hydrogen atoms until the fully saturated piperidine is formed.
Homogeneous Catalytic Hydrogenation: A Proposed Catalytic Cycle
Homogeneous catalysts operate in the same phase as the reactants and can offer high selectivity under mild conditions. The catalytic cycle often involves distinct steps of substrate coordination, hydride transfer, and product release. The following diagram illustrates a proposed catalytic cycle for the asymmetric hydrogenation of quinolines with a Ru/TsDPEN catalyst, which shares mechanistic features with pyridine reduction.[7]
Concluding Remarks
The selection of a catalytic system for pyridine reduction is a critical decision in the synthesis of piperidine derivatives. Heterogeneous catalysts like Rh₂O₃ and Pd/C offer high efficiency and ease of separation, making them suitable for a wide range of applications. Raney Nickel remains a cost-effective option for large-scale industrial processes, albeit often requiring more forcing conditions. Homogeneous catalysts provide an avenue for high selectivity and activity under mild conditions, with transfer hydrogenation offering a safer alternative to the use of high-pressure hydrogen gas. The emerging field of electrocatalysis, exemplified by the use of supported rhodium catalysts, presents a promising green and energy-efficient approach for pyridine reduction at ambient temperature and pressure.[8] The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in navigating the diverse landscape of catalytic pyridine reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Analysis of "Methyl 2-methylpiperidine-3-carboxylate" Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of derivatives based on the "Methyl 2-methylpiperidine-3-carboxylate" scaffold. This analysis is supported by experimental data from peer-reviewed literature, offering insights into their potential as therapeutic agents.
The core structure of "this compound" has been identified as a versatile starting point for the synthesis of compounds with significant biological activities. Notably, its (2S,3S) stereoisomer is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in serotonin metabolism, suggesting potential applications in treating depression and anxiety. Furthermore, this scaffold has been utilized as a foundational element in the development of novel analgesic and anti-inflammatory agents.
This guide will focus on the analgesic properties of a series of 3-methyl-4-(N-phenyl amido)piperidine derivatives, for which quantitative data is available.
Analgesic Activity of 3-Methyl-4-(N-phenyl amido)piperidine Derivatives
A study involving the synthesis and pharmacological evaluation of a series of 3-methyl-4-(N-phenyl amido)piperidines has revealed compounds with potent analgesic activity. The efficacy of these derivatives was assessed using the mouse hot-plate test, a standard method for evaluating centrally acting analgesics. The data, presented in Table 1, showcases the median effective dose (ED50) and a comparison of potency relative to morphine and fentanyl.
| Compound | Analgesic Potency (Mouse Hot-Plate Test, ED50, mg/kg) | Potency Ratio (vs. Morphine) | Potency Ratio (vs. Fentanyl) | Duration of Action |
| cis-42 | 0.00033 | 13,036 | 29 | Not specified |
| trans-43 | 0.0015 | 2,778 | 6 | ~2 min |
| Compound 40 (Brifentanil) | Not specified | Not specified | Not specified | ~2 min |
| Compound 47 | Not specified | Not specified | Not specified | ~2 min |
| Compound 57 | Not specified | Not specified | Not specified | ~2 min |
Table 1: Analgesic Activity of 3-Methyl-4-(N-phenyl amido)piperidine Derivatives. The data indicates that cis-42 is an exceptionally potent analgesic, significantly more so than morphine and fentanyl. Several other derivatives (trans-43, 40, 47, and 57) are noted for their extremely short duration of action.[1]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental protocols for key biological assays are provided below.
Hot-Plate Test for Analgesic Activity
This method is used to evaluate the response to pain in animals by observing their reaction to a heated surface.
Apparatus:
-
Hot plate with adjustable temperature control.
-
A transparent glass cylinder to confine the animal to the heated surface.
Procedure:
-
The hot plate surface is maintained at a constant temperature (e.g., 55 ± 1°C).
-
An animal (typically a mouse or rat) is placed on the hot plate, and a timer is started.
-
The latency to a pain response, such as licking a paw or jumping, is recorded.
-
A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed, and the maximum latency is recorded.
-
Test compounds are administered (e.g., intravenously or intraperitoneally) at various doses before the test, and the percentage of maximal possible effect (%MPE) is calculated.
Workflow for Analgesic Activity Screening:
Caption: Workflow for the Hot-Plate Analgesic Test.
Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
The initial volume of the animal's hind paw is measured using a plethysmometer.
-
The test compound or vehicle (control) is administered, typically orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), a solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the paw to induce inflammation.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Signaling Pathway in Carrageenan-Induced Inflammation:
Caption: Key Mediators in Carrageenan-Induced Paw Edema.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay
This in vitro assay determines the ability of a compound to inhibit the IDO1 enzyme.
Principle:
IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine. The assay measures the product of this reaction, often after its conversion to kynurenine, which can be detected by spectrophotometry or fluorometry.
General Protocol:
-
Recombinant human IDO1 enzyme is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of L-tryptophan and necessary cofactors (e.g., ascorbic acid, methylene blue).
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of N-formylkynurenine or kynurenine produced is quantified.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
IDO1 Catalytic Pathway and Inhibition:
Caption: IDO1 Catalytic Pathway and Point of Inhibition.
Conclusion
The "this compound" scaffold demonstrates significant promise as a template for the design of potent analgesic agents. The exceptionally high potency of derivatives such as cis-42 highlights the potential for developing novel pain therapeutics. Further research is warranted to explore the structure-activity relationships for anti-inflammatory and IDO1 inhibitory activities to fully realize the therapeutic potential of this versatile chemical scaffold. The provided experimental protocols serve as a foundation for researchers to conduct comparative studies and advance the development of new drug candidates.
References
X-ray Crystallographic Analysis of Methyl 2-methylpiperidine-3-carboxylate Salts: A Comparative Guide
A comprehensive comparison of the crystallographic structures of different salts of Methyl 2-methylpiperidine-3-carboxylate remains a critical gap in the scientific literature. Despite the compound's relevance as a versatile chiral building block in pharmaceutical synthesis, publicly available X-ray crystallographic data for its various salt forms is notably absent. This guide, intended for researchers, scientists, and drug development professionals, aims to highlight the importance of such data and provide a foundational framework for future crystallographic studies.
While specific experimental data for salts of this compound is not currently available in open-access databases or publications, we can infer general structural characteristics based on related piperidine carboxylate derivatives.[1] X-ray crystallographic analyses of similar compounds consistently reveal that the piperidine ring adopts a stable chair conformation.[1] This conformation minimizes steric strain and is a fundamental aspect of its three-dimensional structure.
Hypothetical Comparison Framework
To facilitate future comparative analyses, this guide presents a template for data presentation and outlines the necessary experimental protocols. Once crystallographic data for two or more salts of this compound becomes available, the following structure can be populated to provide a direct and objective comparison.
Table 1: Crystallographic Data and Refinement Details
| Parameter | Salt A (e.g., Hydrochloride) | Salt B (e.g., Tartrate) |
| Chemical Formula | Data Unavailable | Data Unavailable |
| Formula Weight ( g/mol ) | Data Unavailable | Data Unavailable |
| Crystal System | Data Unavailable | Data Unavailable |
| Space Group | Data Unavailable | Data Unavailable |
| a (Å) | Data Unavailable | Data Unavailable |
| b (Å) | Data Unavailable | Data Unavailable |
| c (Å) | Data Unavailable | Data Unavailable |
| α (°) | Data Unavailable | Data Unavailable |
| β (°) | Data Unavailable | Data Unavailable |
| γ (°) | Data Unavailable | Data Unavailable |
| Volume (ų) | Data Unavailable | Data Unavailable |
| Z | Data Unavailable | Data Unavailable |
| Calculated Density (g/cm³) | Data Unavailable | Data Unavailable |
| Absorption Coefficient (mm⁻¹) | Data Unavailable | Data Unavailable |
| F(000) | Data Unavailable | Data Unavailable |
| Crystal Size (mm³) | Data Unavailable | Data Unavailable |
| θ range for data collection (°) | Data Unavailable | Data Unavailable |
| Reflections collected | Data Unavailable | Data Unavailable |
| Independent reflections | Data Unavailable | Data Unavailable |
| R_int | Data Unavailable | Data Unavailable |
| Goodness-of-fit on F² | Data Unavailable | Data Unavailable |
| Final R indices [I > 2σ(I)] | Data Unavailable | Data Unavailable |
| R indices (all data) | Data Unavailable | Data Unavailable |
| Largest diff. peak and hole (e.Å⁻³) | Data Unavailable | Data Unavailable |
Table 2: Selected Bond Lengths and Angles
| Feature | Salt A (e.g., Hydrochloride) | Salt B (e.g., Tartrate) |
| Bond Lengths (Å) | ||
| C2-N1 | Data Unavailable | Data Unavailable |
| C6-N1 | Data Unavailable | Data Unavailable |
| C2-C3 | Data Unavailable | Data Unavailable |
| C3-C7(=O) | Data Unavailable | Data Unavailable |
| C7-O1 | Data Unavailable | Data Unavailable |
| C7-O2 | Data Unavailable | Data Unavailable |
| Bond Angles (°) | ||
| C6-N1-C2 | Data Unavailable | Data Unavailable |
| N1-C2-C3 | Data Unavailable | Data Unavailable |
| C2-C3-C7 | Data Unavailable | Data Unavailable |
| O1-C7-O2 | Data Unavailable | Data Unavailable |
| Torsion Angles (°) | ||
| C6-N1-C2-C3 | Data Unavailable | Data Unavailable |
| N1-C2-C3-C7 | Data Unavailable | Data Unavailable |
Experimental Protocols
The following sections detail the standard methodologies required for the synthesis, crystallization, and X-ray crystallographic analysis of this compound salts.
Synthesis of this compound Salts
A general procedure for the synthesis of the salts would involve the reaction of this compound with the desired acid.
-
Materials: this compound, desired acid (e.g., hydrochloric acid, tartaric acid), suitable solvent (e.g., ethanol, methanol, ethyl acetate).
-
Procedure:
-
Dissolve this compound in a minimal amount of the chosen solvent.
-
Add a stoichiometric equivalent of the selected acid to the solution. The acid can be added as a solution in the same solvent.
-
Stir the mixture at room temperature for a specified period (e.g., 1-2 hours).
-
Induce crystallization by methods such as slow evaporation of the solvent, cooling the solution, or by the vapor diffusion technique.
-
Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Collection:
-
A suitable single crystal of the salt is selected and mounted on the diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Visualizing the Experimental Workflow
The process from synthesis to structural analysis can be visualized as a logical workflow.
Figure 1. Experimental workflow for crystallographic analysis.
The generation of high-quality crystallographic data for various salts of this compound is essential for a deeper understanding of its solid-state properties. Such data would provide invaluable insights for drug development professionals in areas such as polymorph screening, formulation development, and understanding structure-activity relationships. It is hoped that this guide will encourage and facilitate future research in this area.
References
Comparative Analysis of Ester Hydrolysis Rates in Piperidine Carboxylates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of ester-containing compounds is paramount. The rate of ester hydrolysis can significantly impact a drug's shelf-life, bioavailability, and in vivo metabolism. This guide provides a comparative study of the expected hydrolysis rates of methyl, ethyl, and isopropyl esters of piperidine-4-carboxylic acid, offering valuable insights for drug design and development.
Expected Order of Hydrolysis Rates
The hydrolysis of esters, particularly under basic conditions (saponification), proceeds through a nucleophilic acyl substitution mechanism. The rate-determining step involves the attack of a nucleophile (e.g., a hydroxide ion) on the electrophilic carbonyl carbon. The accessibility of this carbon to the incoming nucleophile is significantly influenced by the size of the alcohol moiety of the ester.
Based on the principle of steric hindrance, the expected order of hydrolysis rates for the piperidine-4-carboxylate esters is:
Methyl > Ethyl > Isopropyl
-
Methyl Piperidine-4-carboxylate: The methyl group is the smallest of the three, presenting the least steric bulk around the carbonyl carbon. This allows for easier access by the nucleophile, resulting in the fastest hydrolysis rate.
-
Ethyl Piperidine-4-carboxylate: The ethyl group is larger than the methyl group, introducing a moderate level of steric hindrance. This increased bulk is expected to slow down the rate of nucleophilic attack compared to the methyl ester.
-
Isopropyl Piperidine-4-carboxylate: The isopropyl group is the most sterically demanding of the three, with two methyl groups attached to the alpha-carbon of the alcohol moiety. This significant steric shielding of the carbonyl carbon is anticipated to result in the slowest rate of hydrolysis.
This trend is consistent with findings from studies on other series of esters, where an increase in the steric bulk of the alcohol portion of the ester leads to a decrease in the rate of hydrolysis.
Data Summary
The following table summarizes the expected relative hydrolysis rates and provides a qualitative comparison of the key parameters. The half-life (t½) is the time required for 50% of the ester to be hydrolyzed, and the rate constant (k) is a measure of the reaction rate.
| Ester Derivative | Alcohol Moiety | Expected Steric Hindrance | Expected Relative Rate Constant (k) | Expected Relative Half-life (t½) |
| Methyl Piperidine-4-carboxylate | -CH₃ | Low | Highest | Shortest |
| Ethyl Piperidine-4-carboxylate | -CH₂CH₃ | Medium | Intermediate | Intermediate |
| Isopropyl Piperidine-4-carboxylate | -CH(CH₃)₂ | High | Lowest | Longest |
Experimental Protocols
To obtain precise quantitative data for the hydrolysis rates of these specific piperidine carboxylate esters, a well-designed kinetic study is required. Below is a detailed experimental protocol that can be adapted for this purpose.
Protocol: Determination of Base-Catalyzed Hydrolysis Rate by HPLC
Objective: To determine the pseudo-first-order rate constants and half-lives for the hydrolysis of methyl, ethyl, and isopropyl piperidine-4-carboxylates under controlled basic conditions.
Materials:
-
Methyl piperidine-4-carboxylate
-
Ethyl piperidine-4-carboxylate
-
Isopropyl piperidine-4-carboxylate
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, standardized)
-
Buffer solution (e.g., phosphate buffer, pH 7.4 for physiological comparison, or a higher pH buffer for accelerated studies)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each piperidine carboxylate ester (e.g., 10 mM in acetonitrile or a suitable solvent).
-
Prepare a stock solution of NaOH (e.g., 1 M).
-
-
Kinetic Run:
-
Equilibrate a reaction vessel containing the buffer solution to the desired temperature (e.g., 25°C or 37°C) in a thermostatically controlled water bath.
-
Initiate the hydrolysis reaction by adding a small aliquot of the ester stock solution to the pre-heated buffer to achieve the desired final concentration (e.g., 100 µM).
-
Immediately after adding the ester, add the required volume of NaOH solution to achieve the desired pH.
-
Start a timer immediately upon the addition of the final reactant.
-
-
Sample Collection and Analysis:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a solution of HCl or formic acid to neutralize the NaOH).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining ester. The decrease in the ester peak area over time will be monitored.
-
-
HPLC Method:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be used. For example, a starting gradient of 10% acetonitrile, increasing to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where the ester has significant absorbance (e.g., around 210-220 nm).
-
-
Data Analysis:
-
Plot the natural logarithm of the ester concentration (ln[Ester]) versus time.
-
The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining ester hydrolysis rates.
General Mechanism of Base-Catalyzed Ester Hydrolysis
Caption: General mechanism of base-catalyzed ester hydrolysis.
Conclusion
The hydrolytic stability of piperidine carboxylate esters is a critical parameter in drug development. While direct comparative data is sparse, a clear trend of decreasing hydrolysis rate with increasing steric bulk of the alcohol moiety (methyl > ethyl > isopropyl) is expected. This guide provides a framework for understanding these differences and a detailed protocol for their experimental determination. Researchers are encouraged to use this information to inform the design of new chemical entities with optimized stability profiles.
Comparative Guide to the Synthesis of Methyl 2-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to Methyl 2-methylpiperidine-3-carboxylate, a valuable chiral building block in pharmaceutical and medicinal chemistry. The methodologies presented are supported by experimental data from peer-reviewed sources to facilitate informed decisions in synthetic strategy and process development.
Introduction
This compound is a substituted piperidine derivative featuring two stereocenters, making its stereoselective synthesis a key challenge. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds. Consequently, efficient and scalable routes to enantiomerically pure substituted piperidines are of significant interest to the drug development community. This guide focuses on two primary synthetic strategies for obtaining this compound: the catalytic hydrogenation of a pyridine precursor and the N-alkylation of a pre-existing piperidine ring.
Data Summary: Comparison of Synthetic Routes
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: N-Alkylation of Piperidine |
| Starting Material | Methyl 2-methylnicotinate | (S)-Ethyl piperidine-3-carboxylate |
| Key Transformation | Heterogeneous catalytic hydrogenation | N-methylation |
| Catalyst/Reagent | Platinum(IV) oxide (PtO₂) | Sodium hydride (NaH), Methyl iodide (CH₃I) |
| Solvent | Acetic acid (AcOH) | Not specified (typically aprotic, e.g., THF, DMF) |
| Pressure | Atmospheric pressure (H₂) | Not applicable |
| Diastereoselectivity | Good (cis isomer favored) | Dependent on starting material stereochemistry |
| Reported Yield | High (qualitative) | Not specified |
| Purity | High (after purification) | Not specified |
Synthetic Routes and Experimental Protocols
Route 1: Catalytic Hydrogenation of Methyl 2-methylnicotinate
This approach involves the reduction of the aromatic pyridine ring of methyl 2-methylnicotinate to the corresponding piperidine. Catalytic hydrogenation is a widely employed method for this transformation, often providing good stereocontrol. The cis diastereomer is typically the major product due to the steric hindrance of the catalyst surface directing the approach of hydrogen from one face of the ring.
Experimental Protocol:
A solution of methyl 2-methylnicotinate in glacial acetic acid is subjected to hydrogenation in the presence of a platinum(IV) oxide catalyst. The reaction proceeds at room temperature under a hydrogen atmosphere.
-
Materials:
-
Methyl 2-methylnicotinate
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid (AcOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve methyl 2-methylnicotinate in glacial acetic acid.
-
Carefully add a catalytic amount of platinum(IV) oxide to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically atmospheric to a few bars).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography, to afford this compound.
-
Logical Workflow for Catalytic Hydrogenation
Spectroscopic Scrutiny: A Comparative Analysis of cis and trans Methyl 2-methylpiperidine-3-carboxylate Isomers
A detailed spectroscopic comparison of the cis and trans diastereomers of Methyl 2-methylpiperidine-3-carboxylate, providing key differentiating features from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to aid researchers in pharmaceutical development and organic synthesis.
The subtle difference in the spatial arrangement of substituents in the cis and trans isomers of this compound imparts distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification and characterization in research and drug development. This guide provides a comprehensive comparison of the spectroscopic data for these two isomers, supported by experimental protocols for their synthesis and analysis.
Spectroscopic Data Comparison
The primary techniques for distinguishing between the cis and trans isomers of this compound are ¹H and ¹³C NMR spectroscopy. The relative orientation of the methyl and carboxylate groups on the piperidine ring leads to characteristic differences in chemical shifts and coupling constants.
| Spectroscopic Data | cis-Methyl 2-methylpiperidine-3-carboxylate | trans-Methyl 2-methylpiperidine-3-carboxylate |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.68 (s, 3H, OMe), 3.10-3.03 (m, 1H, NCH), 2.96 (qd, J = 7.0, 3.5 Hz, 1H, CHMe), 2.66 (ddd, J = 13.5, 10.0, 3.5 Hz, 1H, NCH), 2.56-2.51 (m, 1H, CHCO₂), 2.02-1.94 (m, 1H, CH), 1.80-1.71 (m, 1H, CH), 1.71-1.60 (m, 2H, CH and NH), 1.42-1.33 (m, 1H, CH), 1.11 (d, J = 7.0 Hz, 3H, CHMe)[1] | δ 3.68 (s, 3H, OMe), other signals overlap with the major cis-isomer in a 90:10 mixture, 1.06 (d, J = 6.0 Hz, 0.3H)[1] |
| ¹³C NMR (100.6 MHz, CDCl₃) | δ 174.8 (C=O), 52.4 (CHMe), 51.3 (OMe), 45.3 (NCH₂), 44.1 (CHCO₂), 26.4 (CH₂), 22.8 (CH₂), 19.2 (CHMe)[1] | Data not explicitly available for the pure isomer. In a mixture, signals are expected to be similar but slightly shifted from the cis isomer. |
| IR Spectroscopy (ATR) | Characteristic peaks include: C=O stretch (~1735 cm⁻¹), C-N stretch, N-H bend, and C-H stretch. Data for the pure isomer is not readily available, but a mixture containing the cis isomer shows a strong C=O stretch at 1741 cm⁻¹[1]. | Similar to the cis isomer with a prominent C=O stretch around 1735-1740 cm⁻¹. |
| Mass Spectrometry (HRMS) | Expected [M+H]⁺ of 158.1176. | Expected [M+H]⁺ of 158.1176. |
Experimental Protocols
The synthesis and spectroscopic analysis of the cis and trans isomers of this compound can be achieved through the following established procedures.
Synthesis of a Mixture of cis- and trans-Methyl 2-methylpiperidine-3-carboxylate[1]
-
Esterification of 2-methylnicotinic acid: 2-Methylnicotinic acid is converted to its methyl ester, Methyl 2-methylpyridine-3-carboxylate, by reacting with thionyl chloride in methanol.
-
Hydrogenation: The resulting pyridine derivative is then subjected to catalytic hydrogenation using Platinum(IV) oxide (PtO₂) as a catalyst in acetic acid under a hydrogen atmosphere. This reduction of the pyridine ring yields a mixture of the cis and trans isomers of this compound. The typical ratio of cis to trans isomers obtained is approximately 90:10.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared Spectroscopy: IR spectra are obtained using an Attenuated Total Reflectance (ATR) sampling accessory. The data is typically reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the accurate mass of the protonated molecule [M+H]⁺.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of the cis and trans isomers of this compound.
Caption: Synthesis and analysis workflow.
References
A Researcher's Guide to Reaction Byproduct Analysis: GC-MS vs. The Alternatives
For researchers, scientists, and drug development professionals, the meticulous analysis of reaction byproducts is a critical step in chemical synthesis and process development. The choice of analytical technique can significantly impact the accuracy, sensitivity, and efficiency of byproduct identification and quantification. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical methods—High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—supported by experimental data and detailed protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] In the context of reaction byproduct analysis, GC-MS offers high sensitivity and specificity, making it an invaluable tool for detecting and characterizing impurities that may affect the final product's purity, safety, and efficacy.[2]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique hinges on the physicochemical properties of the byproducts, the required sensitivity, and the desired level of structural information. The following tables provide a quantitative and qualitative comparison of GC-MS with HPLC-MS, NMR, and FTIR.
Quantitative Performance Comparison
| Parameter | GC-MS | HPLC-MS | NMR | FTIR |
| Typical Limit of Detection (LOD) | 0.01 - 0.1 µg/mL for derivatized compounds[3] | 50 pM - 250 nM[4] | ~5 µM for small molecules[5] | 1-10 wt% for quantification of knowns[6] |
| Typical Limit of Quantitation (LOQ) | ~0.05 - 0.5 µg/mL for derivatized compounds[3] | - | Typically a Signal-to-Noise ratio of 10:1 is required[5] | - |
| Typical Analysis Time | 10 - 60 minutes | 10 - 60 minutes | ~15 minutes for low concentration samples | Seconds to minutes |
| Quantitative Precision (%RSD) | < 5% | < 2% | High | Varies, requires standards |
| Linear Range | 3-4 orders of magnitude[3] | 2-3 orders of magnitude | High | Varies |
Qualitative Performance Comparison
| Feature | GC-MS | HPLC-MS | NMR | FTIR |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by mass | Nuclear spin properties in a magnetic field | Infrared light absorption by molecular vibrations |
| Compound Suitability | Volatile & semi-volatile, thermally stable | Non-volatile, thermally labile | Soluble compounds with NMR-active nuclei | Compounds with IR-active functional groups |
| Structural Information | Fragmentation pattern, library searchable | Molecular weight, fragmentation | Detailed molecular structure, connectivity | Functional group identification |
| Sample Preparation | Often requires derivatization for polar compounds | Dilution in mobile phase | Dissolution in deuterated solvent | Minimal to none |
| Key Advantage | Excellent for volatile impurity profiling | Broad applicability to non-volatile compounds | Unambiguous structure elucidation | Fast, non-destructive, real-time monitoring |
| Key Disadvantage | Limited to thermally stable and volatile compounds | Matrix effects can suppress ionization | Lower sensitivity compared to MS techniques | Limited structural information, not ideal for complex mixtures |
Experimental Protocol: GC-MS Analysis of Reaction Byproducts
This protocol provides a general framework for the analysis of reaction byproducts using GC-MS. Specific parameters should be optimized for the reaction mixture and target analytes.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.
-
Quenching the Reaction: If the reaction is ongoing, it must be stopped to prevent further changes in the composition of the mixture. This can be achieved by rapid cooling, pH adjustment, or the addition of a specific quenching agent.
-
Solvent Extraction:
-
To a known volume of the reaction mixture (e.g., 100 µL), add a larger volume (e.g., 900 µL) of a volatile organic solvent in which the byproducts are soluble (e.g., dichloromethane, ethyl acetate).
-
Vortex the mixture vigorously for at least 30 seconds to ensure efficient extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial.
-
-
Derivatization (if necessary): For polar byproducts containing functional groups like -OH, -NH, or -COOH, derivatization is often required to increase their volatility and thermal stability.[3] Silylation is a common technique:
-
Dry the organic extract using a drying agent like anhydrous sodium sulfate.
-
Transfer a known volume of the dried extract (e.g., 100 µL) to a clean, dry vial.
-
Add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) and a suitable solvent (e.g., 50 µL of anhydrous pyridine).[3]
-
Seal the vial and heat it (e.g., at 70°C for 30 minutes) to ensure complete derivatization.[3]
-
Cool the sample to room temperature before injection.
-
GC-MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for each specific analysis.
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.[3]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
-
Mass Spectrometer (MS):
Data Analysis Workflow
The identification of unknown byproducts in a GC-MS chromatogram involves a systematic approach.
References
- 1. m.youtube.com [m.youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Factors Affecting the Limit of Detection for HPLC/Tandem Mass Spectrometry Experiments Based on Gas-Phase Ion-Molecule Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
A Comparative Guide to the Hydrogenation of Pyridinecarboxylic Acids for Researchers and Drug Development Professionals
An in-depth analysis of the catalytic hydrogenation of picolinic, nicotinic, and isonicotinic acids, detailing catalyst performance, reaction outcomes, and experimental protocols. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting optimal conditions for the synthesis of valuable piperidinecarboxylic acid derivatives.
The catalytic hydrogenation of pyridinecarboxylic acids to their corresponding piperidine derivatives is a fundamental transformation in organic synthesis, with the products serving as crucial building blocks for pharmaceuticals and other bioactive molecules. The three isomers of pyridinecarboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—exhibit distinct reactivity profiles during hydrogenation, influenced by the position of the carboxylic acid group. This guide presents a comparative analysis of their hydrogenation, supported by experimental data, to aid in the rational design of synthetic routes.
Performance Comparison of Pyridinecarboxylic Acid Hydrogenation
The choice of catalyst and reaction conditions plays a pivotal role in the successful hydrogenation of pyridinecarboxylic acids, directly impacting product yield, reaction time, and the suppression of side reactions, most notably decarboxylation. Platinum and rhodium-based catalysts are commonly employed for this transformation.
Platinum-Catalyzed Hydrogenation
Under platinum catalysis, typically using platinum(IV) oxide (PtO₂), significant differences in reactivity among the isomers are observed. Picolinic acid generally undergoes hydrogenation more readily than isonicotinic acid. In a comparative study, picolinic acid was completely reduced to piperidine-2-carboxylic acid in 4-5 hours, whereas isonicotinic acid reached only 50% conversion in the same timeframe under identical conditions.[1] Nicotinic acid, however, is prone to decarboxylation under these conditions, leading to the formation of piperidine instead of the desired nipecotic acid.[1]
Rhodium-Catalyzed Hydrogenation
Rhodium catalysts, often supported on alumina or carbon, have proven particularly effective for the hydrogenation of nicotinic acid, mitigating the issue of decarboxylation, especially when the reaction is conducted in the presence of ammonia. This approach successfully yields nipecotic acid in high yields. While specific comparative data for picolinic and isonicotinic acids under these exact conditions is less documented in single studies, rhodium catalysts are generally effective for the hydrogenation of pyridine rings.
| Pyridinecarboxylic Acid | Catalyst System | Solvent | Additive | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Product | Yield (%) | Observations |
| Picolinic Acid | PtO₂ | Water | None | Room Temp. | 2.5 | 4-5 | Piperidine-2-carboxylic acid | - | Complete reduction.[1] |
| Isonicotinic Acid | PtO₂ | Water | None | Room Temp. | 2.5 | 4-5 | Piperidine-4-carboxylic acid | - | 50% conversion.[1] |
| Isonicotinic Acid | PtO₂ | Water | None | Room Temp. | 2.5 | <18 | Piperidine-4-carboxylic acid | 81.5 | Complete reduction with longer reaction time.[1] |
| Nicotinic Acid | PtO₂ | Water | None | Room Temp. or 60 | 2.5 | - | Piperidine | 18 | Significant decarboxylation.[1] |
| Nicotinic Acid | 5% Rhodium on Alumina | Water | Ammonia | Room Temp. | 2 | <4 | Nipecotic Acid | Excellent | Prevents decarboxylation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the hydrogenation of each pyridinecarboxylic acid isomer.
Hydrogenation of Picolinic Acid with Platinum Oxide
Procedure: A mixture of 12.3 g (0.1 mole) of picolinic acid in 150 mL of water is placed in a hydrogenation apparatus with 0.25 g of platinum oxide. The mixture is hydrogenated at 2.5 atmospheres of hydrogen pressure. The theoretical amount of hydrogen is typically absorbed within 4-5 hours. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to dryness to yield piperidine-2-carboxylic acid.[1]
Hydrogenation of Isonicotinic Acid with Platinum Oxide
Procedure: Following the same procedure as for picolinic acid, 12.3 g (0.1 mole) of isonicotinic acid in 150 mL of water is hydrogenated in the presence of 0.25 g of platinum oxide at 2.5 atm. The hydrogen uptake is slower, with complete reduction requiring up to 18 hours. The product, piperidine-4-carboxylic acid, is isolated by filtering the catalyst and evaporating the solvent.[1]
Hydrogenation of Nicotinic Acid with Rhodium on Alumina
Procedure: A suspension of 6.15 grams of nicotinic acid in 50 cc of water is placed in a Parr-shaker apparatus. To this, 5.5 cc of concentrated aqueous ammonia is added. Then, 2.4 grams of a catalyst consisting of 5% rhodium on alumina is added. The mixture is hydrogenated at room temperature and 2 atmospheres of hydrogen pressure. Hydrogen uptake is typically complete in less than 4 hours. The catalyst is removed by filtration, and the filtrate is concentrated to dryness under reduced pressure to yield nipecotic acid.
Reaction Mechanisms and Logical Relationships
The hydrogenation of the pyridine ring on a heterogeneous catalyst surface is generally understood to proceed through a series of steps involving the adsorption of both the pyridine derivative and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic ring. This process is often described by the Horiuti-Polanyi mechanism.
The factors influencing the outcome of pyridinecarboxylic acid hydrogenation are interconnected. The choice of catalyst, solvent, and additives directly affects the reaction rate, selectivity, and the prevention of side reactions like decarboxylation.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl 2-Methylpiperidine-3-Carboxylate: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of methyl 2-methylpiperidine-3-carboxylate, ensuring compliance with safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors.[1][2]
In the event of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]
-
Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
Seek medical attention if any irritation or adverse symptoms persist after initial first-aid measures.[3]
Spill Management
In the case of a spill, the primary objective is to contain the material and prevent its entry into the environment.[1] Small spills can be managed by absorbing the chemical with an inert material such as sand, vermiculite, or earth.[2] The collected material should then be placed in a suitable, labeled container for disposal. For larger spills, it is crucial to evacuate the area and contact your institution's environmental health and safety (EHS) department for guidance.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by local, regional, and national regulations for hazardous waste.[3][4] It is classified as a chemical waste that requires special handling and cannot be disposed of in standard laboratory trash or down the drain.[5]
Step 1: Waste Segregation and Collection
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be compatible with the chemical to prevent any reaction or degradation.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Secure Storage
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
-
The storage area should be secure and accessible only to authorized personnel.[1]
Step 3: Arrange for Professional Disposal
-
Contact a licensed and certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.[3][6]
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical name and any known hazards. The Safety Data Sheet (SDS) for the compound should be made available.
Step 4: Documentation
-
Maintain a detailed record of the waste disposal process, including the date of disposal, the quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.
Quantitative Data Summary
For logistical planning, it is helpful to be aware of the transportation and hazard classifications for similar piperidine derivatives. This information, while not specific to this compound, provides a valuable reference for its potential hazard classification.
| Compound Family/Related Substance | UN Number | Hazard Class | Subsidiary Hazard Class |
| Amines, Flammable, Corrosive, N.O.S. (e.g., 2-Methylpiperidine) | UN2733 | 3 | 8 |
| Toxic Solid, Corrosive, Organic, N.O.S. (e.g., Methyl 1-Cbz-3-methylpiperidine-3-carboxylate) | UN2811 | Not specified | Not specified |
| Piperidine | UN2401 | 8 | 3 |
Note: The specific UN number and hazard class for this compound should be confirmed with your institution's EHS department or the disposal company.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 2-methylpiperidine-3-carboxylate
Essential Safety and Handling Guide for Methyl 2-methylpiperidine-3-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar piperidine derivatives and should be implemented to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.[1][2][3][4][5][6]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][6] | To protect against splashes and vapors that can cause serious eye irritation or damage.[7] |
| Hand Protection | Chemical-impermeable gloves (e.g., butyl rubber, nitrile rubber).[1][5] Gloves must be inspected for integrity before each use.[6] | To prevent skin contact, which may cause irritation or toxic effects.[2][3] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. For larger quantities or risk of significant splashing, a complete suit protecting against chemicals and flame-retardant antistatic protective clothing is recommended.[6] | To protect against skin contact and contamination of personal clothing.[3] |
| Respiratory Protection | Use only in a well-ventilated area or in a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[3][6] | To prevent inhalation of vapors or mists, which may cause respiratory irritation.[7][8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
In Case of a Spill :
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste :
-
Contaminated Materials :
-
Empty Containers :
-
Do not reuse empty containers.
-
Dispose of empty containers as hazardous waste or as advised by your institution's environmental health and safety office.[1]
-
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][3] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][3][9] |
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. carlroth.com [carlroth.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemos.de [chemos.de]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
